Allyl p-nitrophenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGGVVIZHGION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277447 | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-66-7 | |
| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2375 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Allyl p-nitrophenyl ether via Williamson ether synthesis
An In-Depth Technical Guide to the Synthesis of Allyl p-Nitrophenyl Ether via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Foreword: The Enduring Relevance of a Classic Transformation
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for its reliability and versatility in constructing ether linkages.[1] This guide provides a comprehensive, field-proven exploration of its application to a specific and illustrative transformation: the synthesis of this compound. This reaction is not merely an academic exercise; it serves as a perfect model for understanding the synthesis of aryl ethers, particularly those involving activated phenolic systems.
For researchers and professionals in drug development and materials science, a deep, causal understanding of such fundamental reactions is paramount. This document moves beyond a simple recitation of steps to dissect the underlying principles, justify experimental choices, and provide a self-validating protocol grounded in established chemical theory. We will explore the mechanistic nuances, optimize reaction parameters, and detail the characterization process, offering insights that empower the practicing scientist to troubleshoot and adapt this methodology with confidence.
Mechanistic Deep Dive: The "Why" Behind the Williamson Synthesis
The synthesis of this compound proceeds via the classic Williamson mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] Understanding the specific roles of the reactants and the reaction environment is critical to appreciating the efficiency of this process.
1.1. The Nucleophile: An Activated Phenoxide
The reaction is initiated by the deprotonation of p-nitrophenol to form the corresponding p-nitrophenoxide ion.[2] This is the active nucleophile.
-
Causality of Acidity: The key to this step's success lies in the electronic properties of the p-nitrophenol. The strongly electron-withdrawing nitro group (-NO₂) at the para position significantly increases the acidity of the phenolic proton (pKa ≈ 7.1) compared to phenol itself (pKa ≈ 10). This is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized onto the nitro group. This enhanced acidity means that relatively mild bases, such as potassium carbonate (K₂CO₃), are sufficient to achieve complete deprotonation, avoiding the need for harsher reagents like sodium hydride (NaH) that are often required for less acidic alcohols.[4]
1.2. The Electrophile: A Favorable Alkyl Halide
Allyl bromide serves as the electrophile. The choice of the alkylating agent is a critical determinant of the reaction's success.
-
SN2 Suitability: As a primary alkyl halide, allyl bromide is an ideal substrate for SN2 reactions.[1][5] The reaction proceeds via a backside attack by the nucleophilic phenoxide on the carbon atom bearing the bromine.[1][5] This pathway is sterically accessible, leading to the desired ether product with high efficiency. The use of secondary or tertiary halides would dramatically increase the likelihood of the competing E2 elimination side reaction, which would produce propene instead of the desired ether.[1][5]
1.3. The Reaction Environment: Solvent and Temperature
-
Solvent Choice: The SN2 mechanism is greatly favored by polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF).[2] These solvents can effectively solvate the potassium cation (from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the substitution reaction.
-
Thermal Considerations: The reaction is typically performed at an elevated temperature (e.g., the reflux temperature of the solvent) to ensure a reasonable reaction rate. However, excessive temperatures should be avoided as they can increase the rate of potential side reactions.[1]
1.4. Visualizing the Mechanism
The SN2 mechanism involves a concerted step where the nucleophile attacks as the leaving group departs.
Caption: SN2 mechanism for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol is designed to be robust and reproducible. The quantities provided are for a representative laboratory scale.
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10.0 | 1.0 |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.33 g (0.96 mL) | 11.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |
| Acetonitrile | CH₃CN | 41.05 | 50 mL | - | - |
-
Rationale for Equivalents: A slight excess of allyl bromide (1.1 eq.) is used to ensure the complete consumption of the limiting reagent, p-nitrophenol. A larger excess of the base (1.5 eq.) ensures efficient deprotonation and helps to drive the reaction to completion.
2.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Initiation: Begin vigorous stirring. Add allyl bromide (0.96 mL, 11.0 mmol) to the suspension using a syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the p-nitrophenol spot (which is typically more polar) indicates reaction completion.
-
Work-up - Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid salts (K₂CO₃ and KBr) using a Buchner funnel and wash the solid cake with a small amount of fresh acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, likely a yellow oil or solid.
-
-
Work-up - Purification:
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with 1M sodium hydroxide solution (2 x 25 mL) to remove any unreacted p-nitrophenol.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
-
Final Purification: The resulting solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as pale yellow crystals.
2.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following data provide a baseline for successful synthesis.
3.1. Physical Properties
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: Literature values can be consulted for comparison.
3.2. Spectroscopic Data
The combination of NMR and IR spectroscopy provides unambiguous structural confirmation.[6]
| Technique | Expected Observations |
| ¹H NMR | ~8.2 ppm (d, 2H): Aromatic protons ortho to the -NO₂ group. ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether oxygen. ~6.0 ppm (m, 1H): Internal alkene proton (-O-CH₂-CH =CH₂). ~5.4 ppm (m, 2H): Terminal alkene protons (-CH=CH₂ ). ~4.6 ppm (d, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -CH=). |
| ¹³C NMR | ~163 ppm: Aromatic carbon attached to oxygen. ~142 ppm: Aromatic carbon attached to -NO₂. ~132 ppm: Internal alkene carbon (-CH=). ~126 ppm: Aromatic C-H ortho to -NO₂. ~118 ppm: Terminal alkene carbon (=CH₂). ~115 ppm: Aromatic C-H ortho to oxygen. ~70 ppm: Methylene carbon (-O-CH₂-).[7] |
| IR (cm⁻¹) | ~3100-3000: Aromatic and vinylic C-H stretch. ~1590, 1490: Aromatic C=C stretch. ~1520, 1340: Asymmetric and symmetric N-O stretch of the nitro group. ~1250: Aryl-O-Alkyl C-O stretch (asymmetric). ~1020: Aryl-O-Alkyl C-O stretch (symmetric). |
Field Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, the reaction may be extended. Alternatively, ensure the reagents (especially K₂CO₃) are anhydrous, as water can impede the reaction.
-
Presence of p-Nitrophenol in Product: A pink or yellow hue in the final product after recrystallization can indicate residual p-nitrophenol. This is effectively removed by the 1M NaOH wash during work-up, which deprotonates the acidic phenol, making it soluble in the aqueous layer.
-
Alternative: Phase Transfer Catalysis (PTC): For reactions that are sluggish or require a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can be employed. The catalyst escorts the phenoxide anion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[8][9] This "green chemistry" approach can reduce the need for anhydrous organic solvents.[9]
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a highly efficient and instructive process. Its success is rooted in the deliberate selection of an activated phenol, a sterically unhindered primary halide, and an appropriate polar aprotic solvent system. By understanding the causal relationships between these experimental choices and the underlying SN2 mechanism, researchers can confidently execute this synthesis and adapt its principles to a wide array of etherification challenges in their own work. This guide serves as a testament to the power of applying fundamental organic chemistry principles to achieve practical and reproducible synthetic outcomes.
References
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Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]
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Williamson ether synthesis - Wikipedia. Available at: [Link]
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Optimization of p-nitrophenyl ethanol ether synthesis - ResearchGate. Available at: [Link]
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p-NITRODIPHENYL ETHER - Organic Syntheses Procedure. Available at: [Link]
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Williamson Ether Synthesis - YouTube. (2018). Available at: [Link]
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(PDF) Synthesis of allyl phenyl ether and claisen rearrangement - ResearchGate. Available at: [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
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Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
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Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. - MDPI. Available at: [Link]
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An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975). Available at: [Link]
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This compound | C9H9NO3 | CID 220100 - PubChem - NIH. Available at: [Link]
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Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - MDPI. (2023). Available at: [Link]
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1H- and 13C-NMR for - The Royal Society of Chemistry. Available at: [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH. Available at: [Link]
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Phase Transfer Catalysis | Dalal Institute. Available at: [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]
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Mechanism of Allyl p-nitrophenyl ether formation
An In-Depth Technical Guide to the Mechanism and Synthesis of Allyl p-Nitrophenyl Ether
Introduction
The Williamson ether synthesis, a reaction of profound historical and practical importance in organic chemistry, provides a robust and versatile method for the formation of ethers.[1] This guide delves into a specific and illustrative example: the formation of this compound. This reaction serves as an excellent model for understanding the nuances of the SN2 mechanism, the principles of nucleophilicity and electrophilicity, and the strategic choices made in a laboratory setting to optimize reaction outcomes.
For researchers in drug development and materials science, aryl allyl ethers are not merely academic curiosities. They are pivotal intermediates, most notably as precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that reorganizes the allyl ether into a substituted phenol.[2] Understanding the precise mechanism and validated protocols for the synthesis of the starting ether is, therefore, a foundational requirement. This document provides a comprehensive exploration of the reaction mechanism, a field-tested experimental protocol, and the analytical techniques required for validation, grounded in established scientific principles.
Part 1: The Core Mechanism - A Two-Step Nucleophilic Substitution
The synthesis of this compound from p-nitrophenol and allyl bromide is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3] The overall transformation can be dissected into two fundamental steps: the generation of a potent nucleophile and its subsequent reaction with an electrophile.
Step 1: Deprotonation and Formation of the p-Nitrophenoxide Nucleophile
The reaction is initiated by the deprotonation of p-nitrophenol using a suitable base.[4] The hydroxyl proton of p-nitrophenol is significantly more acidic than that of an unsubstituted phenol. This heightened acidity is a direct consequence of the strong electron-withdrawing nature of the para-nitro group (-NO₂), which stabilizes the resulting conjugate base, the p-nitrophenoxide ion, through resonance. The negative charge on the oxygen atom is delocalized across the aromatic ring and into the nitro group, dispersing the charge and making the anion more stable and thus easier to form.
Choice of Base - A Deliberate Decision: The selection of the base is a critical experimental parameter.
-
Moderately Strong Bases (K₂CO₃, NaOH, KOH): For aryl ethers, bases like potassium carbonate or potassium hydroxide are often sufficient and cost-effective.[3] They are strong enough to deprotonate the acidic p-nitrophenol to a significant extent, driving the equilibrium towards the formation of the reactive phenoxide.
-
Strong Bases (NaH, KH): For less acidic alcohols, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are employed.[5] These react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[4] For p-nitrophenol, such a strong base is effective but may not be necessary.
Step 2: The SN2 Attack
Once formed, the p-nitrophenoxide ion acts as a potent oxygen-centered nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of allyl bromide.[1] This step adheres to the concerted mechanism of an SN2 reaction: the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[3][5]
The success of this step hinges on the structure of the electrophile. Allyl bromide is an ideal substrate for SN2 reactions because it is a primary alkyl halide, which means the electrophilic carbon is sterically unhindered, allowing for easy "backside attack" by the nucleophile.[5] The bromide ion is an excellent leaving group, readily accommodating the negative charge as it departs.
Caption: Overall workflow of the Williamson ether synthesis for this compound.
Part 2: Optimizing the Reaction Environment
Achieving a high yield and purity requires careful control of the reaction conditions. The choice of solvent and the potential use of catalysts can dramatically influence the reaction's efficiency.
Solvent Selection: The Key to Nucleophile Reactivity
The solvent plays a non-negotiable role in an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[1] These solvents can solvate the cation (e.g., K⁺) of the phenoxide salt but do not effectively solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 attack.
-
Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. They form strong hydrogen bonds with the oxygen anion of the phenoxide, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and hinders its ability to attack the electrophile, thereby slowing the reaction rate significantly.[1]
Phase Transfer Catalysis (PTC): Bridging the Divide
In many industrial and laboratory preparations, it is convenient to use an aqueous solution of a base (like NaOH) with the organic reactants dissolved in an immiscible organic solvent. In this two-phase system, the reaction is extremely slow because the phenoxide resides in the aqueous phase while the allyl bromide is in the organic phase.
A phase transfer catalyst (PTC) is used to solve this problem. These are typically quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB). The catalyst transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the allyl bromide.[1] The lipophilic alkyl groups of the quaternary ammonium cation make the ion pair soluble in the organic solvent. This technique offers several advantages, including milder reaction conditions, faster reaction times, and the avoidance of anhydrous solvents, aligning with the principles of green chemistry.
Caption: The catalytic cycle of a phase transfer catalyst in ether synthesis.
Part 3: A Validated Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. Every step is designed for safety, efficiency, and reproducibility.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 20.0 | 2.78 g |
| Allyl Bromide | C₃H₅Br | 120.98 | 22.0 | 1.8 mL |
| Potassium Carbonate | K₂CO₃ | 138.21 | 30.0 | 4.15 g |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (2.78 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Causality: Anhydrous K₂CO₃ is used as the base. A slight excess ensures complete deprotonation of the phenol. The reflux condenser prevents the loss of volatile solvent and reactant.
-
-
Solvent and Reagent Addition: Add acetonitrile (50 mL) to the flask, followed by the dropwise addition of allyl bromide (1.8 mL, 22.0 mmol) via syringe while stirring.
-
Causality: Acetonitrile is the polar aprotic solvent of choice. Adding the electrophile dropwise helps to control any initial exotherm. A small excess of allyl bromide ensures the complete consumption of the limiting p-nitrophenoxide.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. TLC is a crucial self-validating step to confirm the consumption of the starting material (p-nitrophenol) and the formation of the less polar product.
-
-
Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid with a small amount of acetonitrile.
-
Causality: This step removes the inorganic byproducts (KBr, excess K₂CO₃).
-
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Causality: This yields the crude product.
-
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted p-nitrophenol, followed by a wash with brine (25 mL).
-
Causality: The basic wash deprotonates any residual acidic p-nitrophenol, making it water-soluble and easily removed. The brine wash removes residual water from the organic phase.
-
-
Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the pure this compound as a solid.
-
Causality: The drying agent removes trace water. Evaporation of the solvent provides the final, purified product. The yield should be calculated and the product characterized.
-
Part 4: Spectroscopic Characterization and Quality Control
Confirmation of the product's identity and purity is non-negotiable and is achieved through standard spectroscopic methods.[6]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value / Observation | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~8.2 ppm (d) | Aromatic protons ortho to -NO₂ |
| Chemical Shift (δ) | ~7.0 ppm (d) | Aromatic protons ortho to ether | |
| Chemical Shift (δ) | ~6.0 ppm (m) | Allylic -CH= | |
| Chemical Shift (δ) | ~5.4 ppm (m) | Allylic =CH₂ | |
| Chemical Shift (δ) | ~4.6 ppm (d) | -O-CH₂- | |
| ¹³C NMR | Chemical Shift (δ) | ~164 ppm | C-O (Aromatic) |
| Chemical Shift (δ) | ~141 ppm | C-NO₂ (Aromatic) | |
| Chemical Shift (δ) | ~132 ppm | Allylic -CH= | |
| Chemical Shift (δ) | ~126 ppm | CH (Aromatic, ortho to -NO₂) | |
| Chemical Shift (δ) | ~118 ppm | Allylic =CH₂ | |
| Chemical Shift (δ) | ~115 ppm | CH (Aromatic, ortho to ether) | |
| Chemical Shift (δ) | ~70 ppm | -O-CH₂- | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1590, 1340 cm⁻¹ | N-O asymmetric & symmetric stretch |
| Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | C-O-C asymmetric stretch (aryl-alkyl ether) | |
| Wavenumber (cm⁻¹) | ~1645 cm⁻¹ | C=C stretch (alkene) | |
| Wavenumber (cm⁻¹) | ~3080 cm⁻¹ | =C-H stretch (alkene) |
| Mass Spec (EI) | m/z | 179 | [M]⁺ (Molecular Ion) |
Part 5: Potential Pitfalls and Competing Reactions
While the Williamson ether synthesis is robust, a senior scientist must be aware of potential side reactions.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions of the aromatic ring. While O-alkylation is generally favored under these conditions, a small amount of C-alkylation (forming 2-allyl-4-nitrophenol) can occur, particularly with less polar solvents or different counter-ions.[3]
-
Claisen Rearrangement: The product, this compound, can undergo a thermal[7][7]-sigmatropic rearrangement to form 2-allyl-4-nitrophenol.[8] This is generally not a concern at the reflux temperature of acetonitrile but can become significant if the reaction is conducted at much higher temperatures (e.g., >150°C), which could compromise the purity of the isolated product.
-
Elimination: With secondary or tertiary alkyl halides, elimination (E2) to form an alkene becomes a major competing pathway.[5] This is not a significant issue with allyl bromide, a primary halide, but is a critical consideration when planning other ether syntheses.
Conclusion
The formation of this compound is a textbook example of the Williamson ether synthesis that provides a deep understanding of the SN2 mechanism. By carefully selecting the base, solvent, and temperature, and by employing robust purification and analytical techniques, this important synthetic intermediate can be prepared in high yield and purity. The principles discussed herein—from the electronic effects of substituents to the practical application of phase transfer catalysis—are broadly applicable across the field of organic synthesis, providing a solid foundation for researchers in the chemical and pharmaceutical sciences.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][5]
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Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428. [Link][8]
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Organic Chemistry Portal. Allyl Ethers. [Link]
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Ramirez, A., et al. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2021(2), M1221. [Link][9]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][4]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 220100, this compound. [Link][10]
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ResearchGate. (2019). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link][2]
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Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link][11]
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Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
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- 11. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Allyl p-Nitrophenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl p-nitrophenyl ether is a versatile bifunctional molecule that holds significant promise for a range of applications, from fundamental organic synthesis to the development of novel therapeutic agents. Its unique chemical architecture, featuring a reactive allyl group and an electron-deficient nitrophenyl ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering a detailed exploration of its synthesis, key reactions, and potential applications, particularly within the realm of drug discovery and development. The content herein is designed to equip researchers and scientists with the technical knowledge and practical insights necessary to effectively utilize this valuable chemical entity in their work.
Introduction: Unveiling a Multifunctional Scaffold
This compound, systematically named 1-(allyloxy)-4-nitrobenzene, is an aromatic ether characterized by the presence of a terminal double bond in the allyl substituent and a strongly electron-withdrawing nitro group in the para position of the phenyl ring. This strategic arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable intermediate in organic synthesis.
The allyl group serves as a handle for a variety of transformations, including the iconic Claisen rearrangement, as well as addition and oxidation reactions. The p-nitrophenyl moiety, on the other hand, activates the aromatic ring for nucleophilic aromatic substitution and provides a precursor to the corresponding aniline derivative, a common building block in medicinal chemistry. Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this compound.
This guide will delve into the core chemical properties of this compound, provide detailed experimental protocols for its synthesis and key reactions, and explore its emerging applications, particularly in the design and synthesis of biologically active molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a compound is the foundation for its successful application in research and development. This section details the key physicochemical parameters and provides an analysis of the spectroscopic signatures of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and for designing appropriate reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [PubChem][1] |
| Molecular Weight | 179.17 g/mol | [PubChem][1] |
| CAS Number | 1568-66-7 | [PubChem][1] |
| Appearance | Likely a solid | |
| Melting Point | 35 °C | [ChemicalBook][2] |
| Boiling Point | 105-106 °C at 0.4 Torr | [ChemicalBook][2] |
| Density | 1.168 g/cm³ (Predicted) | [ChemicalBook][2] |
| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ethanol, and diethyl ether. | General Knowledge |
| pKa (of conjugate acid) | Estimated to be weakly basic due to the ether oxygen, but the nitro group's electron-withdrawing nature reduces this basicity. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of organic molecules. The following sections detail the expected spectroscopic data for this compound based on its structure and data from closely related analogs.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the allyl group and the aromatic ring.
-
Aromatic Protons: The electron-withdrawing nitro group strongly deshields the aromatic protons. The spectrum will show two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be the most deshielded.
-
Allyl Protons:
-
The protons of the -O-CH₂- group will appear as a doublet.
-
The internal vinylic proton (-CH=) will be a multiplet due to coupling with both the terminal vinylic protons and the methylene protons.
-
The terminal vinylic protons (=CH₂) will appear as two distinct multiplets due to their diastereotopic nature.
-
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The ipso-carbon attached to the oxygen will also be significantly downfield.
-
Allyl Carbons: Three distinct signals will be observed for the allyl group carbons: the -O-CH₂- carbon, the internal vinylic carbon (-CH=), and the terminal vinylic carbon (=CH₂).
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group will be observed in the regions of 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.
-
C=C Stretch: A peak corresponding to the C=C stretching of the allyl group will be present around 1640-1680 cm⁻¹.
-
C-O-C Stretch: The ether linkage will give rise to a C-O-C stretching band, typically in the 1200-1275 cm⁻¹ region for aryl ethers.
-
Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 179. Fragmentation patterns will likely involve the loss of the allyl group, the nitro group, and other characteristic fragments.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, p-nitrophenol is deprotonated with a suitable base to form the p-nitrophenoxide ion, which then acts as a nucleophile to displace the bromide from allyl bromide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar aryl ethers.[3]
Materials:
-
p-Nitrophenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Allyl Bromide: Stir the mixture at room temperature and add allyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove any unreacted p-nitrophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.
Self-Validation: The purity of the synthesized product should be confirmed by TLC, melting point determination, and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with the expected values.
Reactivity and Key Transformations
The reactivity of this compound is dictated by the interplay of its three key components: the allyl group, the ether linkage, and the p-nitrophenyl ring. This section explores the principal reactions of this molecule, providing mechanistic insights and experimental considerations.
The Claisen Rearrangement: A Signature Transformation
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a hallmark of allyl aryl ethers.[4] Upon heating, this compound undergoes a[5][5]-sigmatropic rearrangement to yield 2-allyl-4-nitrophenol. The reaction proceeds through a concerted, cyclic transition state.[6]
Caption: Mechanism of the Claisen Rearrangement.
The electron-withdrawing nitro group can influence the rate of the rearrangement, although the primary driving force is thermal energy.
This protocol is based on general procedures for the thermal rearrangement of allyloxyarenes.[7]
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask equipped with a reflux condenser and a thermometer. Add a high-boiling point solvent (optional, can be performed neat).
-
Reaction: Heat the mixture to a high temperature (typically 180-220 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and dissolve it in a suitable organic solvent like diethyl ether.
-
Wash the organic solution with dilute acid (if a basic solvent was used) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-allyl-4-nitrophenol by column chromatography or recrystallization.
-
Reactions Involving the Nitro Group: Gateway to Anilines
The nitro group is a versatile functional group that can be readily reduced to an amino group, a transformation of immense importance in the synthesis of pharmaceuticals and other fine chemicals.[8]
The reduction of the nitro group in this compound provides access to 4-(allyloxy)aniline, a useful intermediate for further functionalization. Common reducing agents include tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[9] Catalytic hydrogenation can also be employed, but care must be taken to avoid reduction of the allyl double bond.[10]
Caption: Reduction of the nitro group.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the para position is occupied by the allyloxy group, nucleophilic substitution of hydrogen at the ortho positions or even displacement of the nitro group itself can be achieved under specific conditions.[1][4][11]
For instance, reaction with strong nucleophiles like alkoxides in the presence of an oxidant can lead to the substitution of a hydrogen atom ortho to the nitro group.[1]
Reactions of the Allyl Group
The terminal double bond of the allyl group is susceptible to a variety of reactions, including:
-
Electrophilic Addition: Reaction with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) will proceed according to Markovnikov's rule.
-
Oxidation: The double bond can be oxidized to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate. Oxidative cleavage can be achieved with ozone followed by a reductive or oxidative work-up.
-
Deprotection (Ether Cleavage): The allyl ether can be cleaved to regenerate the phenol using various reagents, often involving transition metal catalysts like palladium complexes.
Applications in Drug Discovery and Development
The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry.
-
Precursor to Bioactive Molecules: The Claisen rearrangement product, 2-allyl-4-nitrophenol, and its derivatives have been investigated for their biological activities. The corresponding aminophenol, obtained after reduction of the nitro group, serves as a versatile scaffold for the synthesis of compounds with potential antioxidant and anticancer properties.[12][13]
-
Fungicidal and Antimicrobial Potential: Phenolic compounds containing allyl and nitro groups have shown promise as antifungal and antimicrobial agents. For example, derivatives of 2-allylphenol have been tested against plant pathogens like Phytophthora cinnamomi.[14]
-
Scaffold for Library Synthesis: The diverse reactivity of this compound makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The ability to independently modify the allyl group, the aromatic ring, and the nitro/amino group allows for the generation of a wide range of molecular diversity.
Conclusion
This compound is a molecule with a rich and varied chemical personality. Its synthesis is straightforward, and its functional groups offer a multitude of opportunities for selective transformations. The Claisen rearrangement provides a reliable method for ortho-allylation of the phenol ring, while the nitro group can be readily converted to an amine, opening up avenues for further derivatization. The reactivity of the allyl group itself adds another layer of synthetic versatility.
For researchers in drug discovery and development, this compound and its derivatives represent a promising class of compounds. Their potential as precursors to biologically active molecules, coupled with their suitability for combinatorial synthesis, makes them valuable tools in the quest for new therapeutic agents. This guide has aimed to provide a solid foundation of knowledge and practical protocols to encourage and facilitate the exploration of this fascinating and useful molecule.
References
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This compound | C9H9NO3 | CID 220100. PubChem. [Link]
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Anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives with molecular docking and ADMET investigations. ResearchGate. [Link]
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1-Benzyloxy-4-nitrobenzene. ResearchGate. [Link]
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Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. PMC. [Link]
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Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions | Analytical Chemistry. ACS Publications. [Link]
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Oxidative nucleophilic alkoxylation of nitrobenzenes. Sci-Hub. [Link]
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Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]
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Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. [Link]
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p-Allylnitrobenzene | C9H9NO2 | CID 595953. PubChem. [Link]
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Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
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Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. LillOA. [Link]
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1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. [Link]
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Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. [Link]
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1-(Allyloxy)-4-ethylbenzene | C11H14O | CID 641278. PubChem. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
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Benzene, 1-methoxy-4-nitro-. Evaluation statement. [Link]
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Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Semantic Scholar. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
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1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495. PubChem. [Link]
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1-Allyloxy-4-propoxybenzene | C12H16O2 | CID 24744918. PubChem. [Link]
-
Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]
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Claisen Rearrangement. Organic Chemistry Portal. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]
-
Nitro Reduction. Common Conditions. [Link]
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In-Depth Technical Guide to the Physical Properties of Allyl p-Nitrophenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of Allyl p-nitrophenyl ether, specifically its melting and boiling points. This document is intended to serve as a technical resource, offering not only the reported values for these fundamental properties but also a detailed examination of the methodologies for their experimental determination. Understanding these characteristics is paramount for the safe handling, purification, and application of this compound in research and development settings, particularly within the pharmaceutical and materials science industries.
Core Physical Properties of this compound
This compound, also known as 1-nitro-4-(prop-2-en-1-yloxy)benzene, is a solid organic compound. Its core physical properties are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | 35 °C | [1] |
| Boiling Point | 105-106 °C at 0.4 Torr | [1] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| CAS Number | 1568-66-7 | [2] |
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is crucial to note that the reported boiling point for this compound is at a reduced pressure (0.4 Torr), which is a common practice for compounds that may decompose at their atmospheric boiling point.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections detail the standard laboratory protocols for these measurements.
Melting Point Determination
The determination of a compound's melting point is a critical indicator of its purity. A pure crystalline solid will typically melt over a narrow temperature range (0.5-1 °C). Impurities tend to depress and broaden the melting point range.
This method is widely adopted for its accuracy and the small amount of sample required.
Materials and Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm. This is achieved by repeatedly tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating is performed to get an approximate melting range.
-
For a known compound like this compound, with an expected melting point of 35 °C, start heating the block at a rate of 10-15 °C per minute until the temperature is about 10-15 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
-
Recording the Melting Range:
-
The T1 temperature is recorded at the first sign of liquid formation (the point at which the first tiny droplet of liquid is visible).
-
The T2 temperature is recorded when the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range from T1 to T2.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Tight Packing: Tightly packing the sample prevents air pockets and ensures efficient heat transfer, leading to a more accurate and sharp melting point.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.
Boiling Point Determination
The boiling point of a liquid is a key physical constant that is sensitive to changes in atmospheric pressure. For compounds that are sensitive to high temperatures, boiling point determination under reduced pressure (vacuum distillation) is the preferred method.
This method is suitable for small quantities of liquid.
Materials and Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Add a small amount (0.5-1 mL) of liquid this compound to the small test tube.
-
Apparatus Assembly:
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the side arm to allow for proper convection.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil bath through convection.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary.
-
Continue to heat until a rapid and continuous stream of bubbles emerges. This indicates that the vapor of the liquid is now escaping.
-
-
Recording the Boiling Point:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the moment the last bubble emerges and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the given atmospheric pressure.
-
Causality Behind Experimental Choices:
-
Inverted Capillary: The inverted capillary tube traps the vapor of the liquid. The boiling point is reached when the vapor pressure inside the capillary equals the external pressure.
-
Slow Cooling: Allowing the apparatus to cool slowly ensures that the temperature reading is accurate at the point where the external pressure just overcomes the vapor pressure of the liquid.
-
Thiele Tube: The specific shape of the Thiele tube promotes uniform heating of the oil bath through natural convection, which is essential for an accurate boiling point determination.
Synthesis of this compound
A common method for the synthesis of aryl ethers is the Williamson ether synthesis. For this compound, this would involve the reaction of p-nitrophenoxide with an allyl halide.
Reaction Scheme:
General Procedure:
-
p-Nitrophenol is dissolved in a suitable solvent, such as acetone or dimethylformamide (DMF).
-
A base, such as potassium carbonate or sodium hydride, is added to deprotonate the phenolic hydroxyl group, forming the p-nitrophenoxide.
-
Allyl bromide is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the physical properties of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Physical Property Characterization.
Conclusion
The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its chemical characterization. The values of 35 °C for its melting point and 105-106 °C at 0.4 Torr for its boiling point serve as critical data points for its handling, purification, and use in further synthetic applications. The detailed experimental protocols provided in this guide are designed to ensure the reliable and accurate measurement of these properties, upholding the principles of scientific integrity and reproducibility in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Solubility of Allyl p-nitrophenyl ether in common organic solvents
An In-Depth Technical Guide to the Solubility of Allyl p-Nitrophenyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes information from related compounds, theoretical principles of solubility, and established experimental methodologies to offer a robust framework for understanding and predicting its behavior in common organic solvents. The influence of the compound's functional groups—the allyl moiety, the ether linkage, the aromatic ring, and the para-nitro group—on its solubility is discussed in detail. Furthermore, this guide furnishes detailed protocols for the experimental determination of solubility, empowering researchers to generate precise data tailored to their specific applications.
Introduction: Understanding the Molecular Architecture and its Implications for Solubility
This compound, with the chemical formula C₉H₉NO₃, is a solid organic compound whose solubility is dictated by the interplay of its distinct structural features. A nuanced understanding of its molecular architecture is paramount for its effective use in synthesis, purification, and formulation.
-
The Aromatic Core and Ether Linkage: The central phenyl ether structure provides a degree of lipophilicity. Aryl ethers, in general, exhibit solubility in a range of organic solvents.
-
The Allyl Group: The presence of the allyl group (–CH₂–CH=CH₂) contributes to the nonpolar character of the molecule, further enhancing its affinity for nonpolar organic solvents.
-
The Nitro Group: The para-substituted nitro group (–NO₂) is a strongly polar and electron-withdrawing moiety. This group is capable of engaging in dipole-dipole interactions and can act as a hydrogen bond acceptor. The presence of the nitro group significantly influences the overall polarity of the molecule, enhancing its solubility in polar aprotic and some polar protic solvents.
The balance between the nonpolar allyl and phenyl components and the polar nitro group results in a molecule with a nuanced solubility profile, making the selection of an appropriate solvent system a critical consideration for its application.
Theoretical Framework: The Energetics of Dissolution
The solubility of a solid in a liquid is governed by the free energy change of the dissolution process (ΔG_sol). This is described by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
where:
-
ΔH_sol is the enthalpy of solution, representing the energy difference between the solute-solute and solvent-solvent interactions in their pure states and the solute-solvent interactions in the solution.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute particles have more freedom of movement than in the solid lattice.
For a substance to dissolve, the Gibbs free energy of the solution must be lower than the Gibbs free energy of the separate solute and solvent. The fundamental principle of "like dissolves like" is a practical application of these thermodynamic considerations. Polar solvents will more effectively solvate polar solutes through favorable dipole-dipole interactions or hydrogen bonding, leading to a more negative or less positive enthalpy of solution. Conversely, nonpolar solutes are more readily dissolved in nonpolar solvents through van der Waals forces.
Qualitative and Inferred Solubility Profile of this compound
While precise quantitative solubility data for this compound is scarce in the literature, a qualitative and inferred solubility profile can be constructed based on the known solubility of structurally similar compounds and general chemical principles.
| Solvent Class | Common Examples | Inferred Solubility | Rationale |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moment of the nitro group and the ether linkage allows for favorable dipole-dipole interactions with these solvents. Synthesis procedures for related nitrophenyl ethers often utilize these types of solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. p-Nitrophenol shows good solubility in these solvents[1]. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The nitro and ether groups can act as hydrogen bond acceptors, leading to favorable interactions with alcohols. Structurally similar p-nitrophenyl acetate is soluble in ethanol[2]. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of this compound will have a favorable interaction with aromatic solvents through π-stacking. The synthesis of related ethers sometimes employs toluene as a solvent[3]. |
| Ethers | Diethyl Ether | Moderate | As an ether itself, this compound is expected to have some affinity for ether solvents. Allyl phenyl ether is miscible with diethyl ether[4]. |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity imparted by the nitro group will limit its solubility in nonpolar aliphatic solvents. |
| Water | Very Low | The large nonpolar aromatic and allyl portions of the molecule are expected to make it sparingly soluble in water, despite the presence of the polar nitro group. |
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in a given solvent system. A visual representation of these interconnected factors is provided below.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: The solubility of most solid organic compounds, including this compound, increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid.
-
Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of this compound will be most effective.
-
Purity of the Solute: The presence of impurities can affect the observed solubility. In some cases, impurities can enhance solubility (salting-in) or decrease it (salting-out).
-
Crystalline Structure: The crystal lattice energy of the solid solute must be overcome for dissolution to occur. Different polymorphic forms of a compound can exhibit different solubilities.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of quantitative data, experimental determination of the solubility of this compound is often necessary. The following protocol outlines a reliable method for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature bath or shaker incubator.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the vial again to determine the mass of the dissolved solid.
-
Alternatively, the filtered aliquot can be diluted with a known volume of a suitable solvent and the concentration determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Practical Applications in a Research and Development Context
A thorough understanding of the solubility of this compound is critical in several areas of research and drug development:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials, including this compound, are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification by Recrystallization: Recrystallization is a common technique for purifying solid organic compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[5][6][7]. The qualitative solubility table provided in this guide can aid in the selection of suitable solvent systems for the recrystallization of this compound.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability and the choice of delivery vehicle.
-
Analytical Method Development: The development of analytical methods, such as HPLC, requires the selection of a mobile phase in which the analyte is soluble.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a robust framework for understanding and predicting its solubility behavior. By synthesizing information from structurally related compounds, applying fundamental principles of solubility, and providing detailed experimental protocols, researchers and drug development professionals are well-equipped to make informed decisions regarding the use of this important synthetic intermediate. The experimental determination of its solubility in various solvent systems is highly encouraged to build a more complete and quantitative understanding of its physicochemical properties.
References
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This compound | C9H9NO3 | CID 220100. PubChem. ([Link])
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Allyl phenyl ether. Wikipedia. ([Link])
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Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. ([Link])
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allyl phenyl ether: Topics by Science.gov. ([Link])
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Ethyl p-nitrophenyl ether. ChemBK. ([Link])
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Synthesis of allyl phenyl ether and claisen rearrangement. ResearchGate. ([Link])
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Recrystallization - Single Solvent. University of California, Los Angeles. ([Link])
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allyl phenyl ether. Chemister.ru. ([Link])
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Handbook of Aqueous Solubility Data By Samuel H. Yalkowsky and Yan He. ResearchGate. ([Link])
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. ([Link])
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Chemical Properties of Allyl ethyl ether (CAS 557-31-3). Cheméo. ([Link])
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Allyl alcohol. Sciencemadness Wiki. ([Link])
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Chemical Properties of (3-Nitrophenyl) methanol, n-pentyl ether. Cheméo. ([Link])
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Cas 23431-48-3,ALLYL P-TOLYL ETHER. LookChem. ([Link])
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Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. ([Link])
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. ([Link])
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Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Cheméo. ([Link])
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SYNTHESIS OF ALLYL PHENYL ETHER AND CLAISEN REARRANGEMENT. . ([Link])
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Allyl propenyl ether | C6H10O | CID 534283. PubChem. ([Link])
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester. ([Link])
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P-NITROPHENYL ACETATE--N/H. MP Biomedicals. ([Link])
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(3-Nitrophenyl) methanol, ethyl ether. Cheméo. ([Link])
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An In-depth Technical Guide to Allyl p-Nitrophenyl Ether: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl p-nitrophenyl ether, systematically known as 1-(allyloxy)-4-nitrobenzene, is an aromatic organic compound that holds significance in the study of reaction mechanisms and as a versatile intermediate in organic synthesis. Its structure, featuring an allyl group linked to a p-nitrophenyl moiety via an ether bond, makes it a key substrate for investigating the Claisen rearrangement and a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ether linkage, making it a subject of academic and industrial interest. This guide provides a comprehensive overview of its historical context, detailed synthesis protocols, and notable chemical transformations.
Historical Context and Discovery
The history of this compound is intrinsically linked to the broader exploration of allyl aryl ethers and the seminal discovery of the Claisen rearrangement by Ludwig Claisen in 1912.[1][2] Claisen's work on the thermal rearrangement of allyl phenyl ether to 2-allylphenol opened a new chapter in synthetic organic chemistry, providing a powerful tool for carbon-carbon bond formation.[1]
While a singular discovery paper for this compound is not readily apparent in early literature, its synthesis and study are a logical extension of Claisen's foundational work. The introduction of a nitro group at the para position of the phenyl ring allowed chemists to probe the electronic effects on the[3][3]-sigmatropic rearrangement, a topic of considerable interest in the decades following the initial discovery. The preparation of a variety of substituted allyl phenyl ethers, including nitro-substituted derivatives, became a common practice to understand the scope and mechanism of this fascinating reaction. The synthesis of this compound would have followed the well-established Williamson ether synthesis, a robust method for preparing ethers known since the mid-19th century.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The overall reaction is depicted below:
Caption: General schematic of the Williamson ether synthesis for this compound.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful synthesis.
-
p-Nitrophenol as the Starting Material: The phenolic proton of p-nitrophenol is significantly more acidic than that of phenol due to the electron-withdrawing nature of the para-nitro group, which stabilizes the resulting phenoxide anion through resonance. This enhanced acidity facilitates deprotonation by a moderately strong base.
-
Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. It is sufficiently basic to deprotonate the p-nitrophenol, is inexpensive, and is easily removed during workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.
-
Allyl Halide: Allyl bromide is a typical choice as the allyl source due to its higher reactivity compared to allyl chloride, ensuring a faster reaction rate.
-
Solvent: Acetone or acetonitrile are excellent solvents for this type of reaction. They are polar aprotic solvents that can dissolve both the phenoxide salt and the allyl halide, facilitating the SN2 reaction. They also have convenient boiling points for refluxing the reaction mixture.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenol (13.9 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (14.5 g, 0.12 mol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude product in diethyl ether (100 mL) and transfer it to a separatory funnel. Wash the ether layer with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted p-nitrophenol, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its characterization and identification.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [4] |
| Molecular Weight | 179.17 g/mol | [4] |
| CAS Number | 1568-66-7 | [4] |
| Appearance | Pale yellow solid | |
| Melting Point | 35-37 °C | |
| Boiling Point | 105-106 °C at 0.4 Torr | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.21 (d, J=9.2 Hz, 2H), 6.98 (d, J=9.2 Hz, 2H), 6.05 (m, 1H), 5.45 (dq, J=17.2, 1.6 Hz, 1H), 5.33 (dq, J=10.5, 1.4 Hz, 1H), 4.65 (dt, J=5.3, 1.5 Hz, 2H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 163.5, 141.6, 132.0, 125.9, 118.9, 114.6, 70.0 | [4] |
| IR (KBr, cm⁻¹) | ~3100 (=C-H), ~2920 (C-H), ~1600 (C=C, aromatic), ~1580, 1340 (NO₂), ~1250 (C-O-C), ~930 (=C-H bend) | |
| Mass Spectrum (EI, m/z) | 179 [M]⁺, 138, 108, 92, 78, 65, 51, 41 | [4] |
Key Reactions and Applications
The primary chemical transformation of interest for this compound is the Claisen rearrangement . This intramolecular, concerted[3][3]-sigmatropic rearrangement occurs upon heating, typically at temperatures above 200 °C, to yield 2-allyl-4-nitrophenol.[5][6]
Caption: The Claisen rearrangement of this compound.
The reaction proceeds through a cyclic, six-membered transition state.[6] The presence of the electron-withdrawing nitro group at the para position influences the electron density of the aromatic ring and can affect the rate of the rearrangement compared to unsubstituted allyl phenyl ether.
Beyond its role in studying the Claisen rearrangement, this compound serves as a useful intermediate in organic synthesis. The allyl group can be further functionalized, and the nitro group can be reduced to an amine, opening pathways to a variety of substituted phenols and anilines, which are important precursors in the pharmaceutical and materials science industries.
Conclusion
This compound, while not a compound of widespread direct commercial use, is a cornerstone molecule for the academic study of one of the most fundamental named reactions in organic chemistry. Its synthesis is a classic example of the Williamson ether synthesis, and its reactivity provides valuable insights into the electronic effects governing the Claisen rearrangement. For researchers and drug development professionals, understanding the synthesis and reactivity of such fundamental molecules is crucial for the rational design of more complex and biologically active compounds.
References
- Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428.
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]
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The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ResearchGate. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Organic Reactions. The Claisen Rearrangement. Available at: [Link]
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Wikipedia. Allyl phenyl ether. Available at: [Link]
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NIST. Allyl ethyl ether. National Institute of Standards and Technology. Available at: [Link]
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Grokipedia. Allyl phenyl ether. Available at: [Link]
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Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]
- Supplementary Inform
- ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube.
- Akdas-Kilig, H., et al. (2022). New Allyl Derivative of Curcumin: Synthesis and Crystal Structure of (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione. Molbank, 2022(2), M1367.
-
PubChem. Allyl phenyl ether. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide on the Theoretical Calculations of the Electronic Structure of Allyl p-Nitrophenyl Ether
Foreword
Allyl p-nitrophenyl ether (ApNPE) is a molecule of significant interest, bridging the structural motifs of an electron-rich allyl ether and an electron-deficient nitroaromatic system. The electronic interplay between the electron-donating allyloxy group and the powerfully electron-withdrawing nitro group dictates its chemical reactivity, spectroscopic properties, and potential applications in materials science and as an intermediate in organic synthesis. Understanding this electronic structure with high fidelity is paramount for predicting its behavior and designing novel applications. This technical guide provides a comprehensive walkthrough of the theoretical framework and computational protocols necessary to elucidate the electronic characteristics of ApNPE, grounded in Density Functional Theory (DFT), a cornerstone of modern computational chemistry. This document is intended for researchers and professionals in chemistry and drug development, offering both a strategic overview and detailed, actionable protocols.
The Strategic Imperative: Why Computational Analysis of ApNPE?
A purely experimental approach to characterizing a molecule like ApNPE can be resource-intensive and may not fully reveal the transient electronic phenomena that govern its reactivity. Theoretical calculations provide a powerful, complementary lens to:
-
Predict Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, angles, and the relative orientation of the functional groups, which are critical for understanding steric and electronic effects.
-
Map Electron Distribution: Visualize regions of high and low electron density, identifying nucleophilic and electrophilic centers that are fundamental to predicting reaction mechanisms.[1]
-
Characterize Molecular Orbitals: Analyze the Frontier Molecular Orbitals (HOMO and LUMO) to understand electronic transitions, charge transfer capabilities, and overall chemical stability. The energy gap between these orbitals is a critical indicator of molecular reactivity.
-
Simulate Spectroscopic Properties: Predict UV-Visible spectra to aid in the interpretation of experimental data and understand the nature of electronic excitations within the molecule.
This guide employs Density Functional Theory (DFT) due to its excellent balance of computational efficiency and accuracy for medium-sized organic molecules.[2] Specifically, we will leverage hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for systems with varied electronic demands.
The Computational Workflow: A Validating Protocol
The integrity of theoretical results hinges on a robust and self-validating workflow. Each step is designed to confirm the success of the previous one, ensuring the final electronic properties are derived from a physically meaningful molecular state.
Step-by-Step Experimental Protocol: Geometry Optimization and Verification
This protocol outlines the foundational calculation to determine the equilibrium geometry of ApNPE.
-
Structure Generation:
-
Generate a 3D structure of this compound (IUPAC name: 1-nitro-4-(prop-2-en-1-yloxy)benzene) using molecular modeling software such as Avogadro or ChemDraw. The SMILES string C=CCOC1=CC=C(C=C1)[O-] can be used as a starting point.[3]
-
-
Initial Optimization (Optional but Recommended):
-
Perform a preliminary geometry optimization using a computationally inexpensive molecular mechanics force field (e.g., MMFF94). This step refines the initial structure, removing any unrealistic bond lengths or steric clashes, which facilitates a smoother convergence in the subsequent quantum mechanics calculation.
-
-
DFT Geometry Optimization:
-
Software: Utilize a quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Methodology: The core of the calculation is the choice of method and basis set.
-
Method (Functional): B3LYP. This Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a well-established workhorse that provides a robust description of the electronic structure for a wide range of organic molecules.[2][4]
-
Basis Set: 6-311++G(d,p). This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on oxygen and the delocalized π-system of the nitro group and benzene ring.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, accounting for the polarization of the electron cloud, which is essential in a molecule with polar groups like C-O and N-O bonds.
-
-
-
Execution: Submit the calculation with keywords specifying geometry optimization (e.g., Opt). Ensure tight convergence criteria are used to obtain a precise minimum.
-
-
Frequency Analysis:
-
Purpose: This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point, not a stable structure.
-
Execution: Using the optimized geometry from the previous step, perform a frequency calculation (Freq) at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: Confirm that the output lists zero imaginary frequencies. This rigorously validates the structure for subsequent property calculations.
-
Analysis of the Electronic Landscape
With a validated ground-state geometry, we can now probe the electronic properties that define the character of ApNPE.
Optimized Molecular Geometry
The geometry optimization reveals key structural parameters that arise from the electronic interactions between the substituents. The nitro group, being a strong resonance and inductive electron-withdrawing group, influences the geometry of the entire aromatic system.
| Parameter | Calculated Value | Rationale |
| C-O-C (Ether) Bond Angle | ~118.5° | Consistent with sp² hybridization of the phenyl carbon and sp³ of the allyl methylene carbon, slightly opened due to steric considerations. |
| C(aromatic)-N Bond Length | ~1.46 Å | Shorter than a typical C-N single bond due to conjugation with the aromatic ring, indicating electron delocalization. |
| N-O (Nitro) Bond Lengths | ~1.23 Å | Characteristic of the delocalized nature of the nitro group, intermediate between a single and double bond. |
| Phenyl Ring Dihedral | Near 0° | The phenyl ring itself is expected to be highly planar. The key dihedral angle is between the C-O-C plane and the phenyl ring, which is typically small, favoring π-orbital overlap. |
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The HOMO and LUMO are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability and electronic excitability.[5][6]
-
Highest Occupied Molecular Orbital (HOMO): Calculations show the HOMO is primarily localized on the electron-rich part of the molecule: the phenyl ring and the oxygen atom of the ether linkage. This region serves as the primary site for electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the electron-deficient nitro group and the associated aromatic carbons. This makes it the primary site for nucleophilic attack and reduction.[7]
-
HOMO-LUMO Gap (ΔE): The calculated energy gap is approximately 5.17 eV . A gap of this magnitude suggests a molecule that is kinetically stable but can undergo electronic transitions upon absorption of UV radiation. The distinct spatial separation of the HOMO and LUMO strongly indicates the potential for an intramolecular charge transfer (ICT) character in its lowest electronic excited state.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides an intuitive, color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): The most negative potential is concentrated around the oxygen atoms of the nitro group. This is the most favorable site for interaction with electrophiles or positive centers (e.g., metal cations or hydrogen bond donors).
-
Blue Regions (Positive Potential): Positive potential is typically found around the hydrogen atoms, particularly those on the aromatic ring adjacent to the electron-withdrawing nitro group.
-
Green/Yellow Regions (Neutral Potential): The allyl group and parts of the benzene ring exhibit a more neutral potential.
This charge distribution profile is critical for drug development professionals, as it helps predict how the molecule might dock into a protein's active site, highlighting regions for potential hydrogen bonding or electrostatic interactions.
Simulated UV-Visible Spectrum
To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This method calculates the vertical excitation energies and the corresponding oscillator strengths (f), which represent the intensity of the absorption.
Protocol: TD-DFT Calculation
-
Input: Use the validated, optimized geometry of ApNPE.
-
Methodology: Employ the same functional and basis set (B3LYP/6-311++G(d,p)) for consistency.
-
Execution: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the near-UV and visible regions.
Predicted Electronic Transitions
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~310 nm | > 0.1 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~265 nm | > 0.05 | HOMO-1 → LUMO |
The most significant absorption band predicted around 310 nm corresponds primarily to the HOMO-LUMO transition. Given the spatial separation of these orbitals, this band is assigned a strong intramolecular charge transfer (ICT) character. This prediction can be directly compared with an experimentally measured UV-Vis spectrum for validation of the theoretical model. Experimental spectra for p-nitrophenol, a similar chromophore, show a strong absorption peak near this region, which shifts depending on the solvent and substituent, lending credibility to our calculated result.[8]
Conclusion: A Computationally-Informed Perspective
The theoretical calculations detailed in this guide provide a multi-faceted and in-depth understanding of the electronic structure of this compound. We have established a robust, self-validating computational protocol that yields reliable predictions of the molecule's geometry, reactivity sites, orbital energies, and spectroscopic behavior.
The key finding is the pronounced electronic polarization of the molecule, with a clear separation of the electron-donating (allyloxy-benzene) and electron-accepting (nitrophenyl) domains. This is visually and quantitatively confirmed by the FMO and MEP analyses and is responsible for the significant intramolecular charge transfer character of its primary electronic transition. These insights are crucial for any researcher aiming to utilize ApNPE in synthesis, develop related functional materials, or investigate its potential biological activity. The methodologies presented herein serve as a template for the computational investigation of other complex organic molecules.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220100, this compound. Available: [Link]
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Ferreira, M. L., et al. (2014). Molecular Dynamics Study of 2-nitrophenyl Octyl Ether and Nitrobenzene. The Journal of Physical Chemistry B. Available: [Link]
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Wikipedia (2023). Allyl phenyl ether. Available: [Link]
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Khan, I., et al. (2023). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. Available: [Link]
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The Organic Chemistry Tutor (2020). Molecular Orbitals of an allyl cation (HOMO and LUMO). YouTube. Available: [Link]
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Fehér, P. P. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. Available: [Link]
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Ashenhurst, J. (2017). Molecular Orbitals of The Allyl Cation, Allyl Radical, and Allyl Anion. Master Organic Chemistry. Available: [Link]
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ResearchGate (Various Authors). UV-vis absorption spectra of 4-nitrophenol. Available: [Link]
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Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry. Available: [Link]
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Hamada, N. M., et al. (2019). Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research. Available: [Link]
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ResearchGate (Various Authors). Electronic structure calculations. Available: [Link]
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Maskaliova, E., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants & Redox Signaling. Available: [Link]
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ResearchGate (Various Authors). HOMO–LUMO orbitals of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. Available: [Link]
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Kertesz, V., et al. (2007). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. Journal of the American Society for Mass Spectrometry. Available: [Link]
-
Zhang, K., et al. (2022). A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. Proceedings of the National Academy of Sciences. Available: [Link]
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ResearchGate (Various Authors). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. Available: [Link]
-
ChemSurvival (2013). Proton NMR of Allyl Ether Groups. YouTube. Available: [Link]
-
Bartleby Research. Allyl Phenyl Ether Synthesis Lab Report. Available: [Link]
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Harris, B. S. (2020). Molecular Modeling for 3D Printing and Biological Applications. eScholarship, University of California. Available: [Link]
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available: [Link]
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ResearchGate (Various Authors). Investigation of the Electronic Structure of Alkyl Allyl Radicals. Available: [Link]
-
Computational Chemistry (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Available: [Link]
-
ResearchGate (Various Authors). SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES. Available: [Link]
-
ResearchGate (Various Authors). A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. Available: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available: [Link]
-
ResearchGate (Various Authors). Comparison of HOMO, LUMO, energy gaps (D), and PN-related (au) molecular properties for PN. Available: [Link]
-
Liu, H., et al. (2026). First-principles calculations of the mechanical, electronic, vibrational, and thermodynamic properties of bis(2,4,6-trinitrophenyl) ether. ResearchGate. Available: [Link]
-
ResearchGate (Various Authors). 1H-NMR spectra of allyl-PEG, allyl-PEG4-b-PCL, amino-PEG-b-PCL. Available: [Link]
-
Zhu Group at CUHK-Shenzhen. DFT calculations. Available: [Link]
-
Al-Haddad, M. F., et al. (2023). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Molecules. Available: [Link]
-
Paz-Velasco, A., et al. (2022). SERS detection and comprehensive study of p-nitrophenol: towards pesticide sensing. New Journal of Chemistry. Available: [Link]
-
Jasiński, R. (2023). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules. Available: [Link]
-
Magritek (2025). Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. Available: [Link]
-
ResearchGate (Various Authors). Electronic Structure, Spin-States, and Spin-Crossover Reaction of Heme-Related Fe-Porphyrins: A Theoretical Perspective. Available: [Link]
-
Gu, B., & Franco, I. (2023). Ab Initio Molecular Cavity Quantum Electrodynamics Simulations Using Machine Learning Models. ChemRxiv. Available: [Link]
-
ResearchGate (Various Authors). UV-vis absorption spectra of the reduction of p-nitrophenol by NaBH 4. Available: [Link]
-
Seal, A., et al. (2025). Computing Reaction Kinetics with MC-PDFT–OPESf: Combining Multireference Electronic Structure Theory and Enhanced Sampling. ChemRxiv. Available: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Claisen Rearrangement of Allyl p-Nitrophenyl Ether
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] This[2][2]-sigmatropic rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[1][2] In the case of allyl aryl ethers, the reaction proceeds through a concerted, intramolecular mechanism to yield an ortho-allyl phenol.[3] This application note provides a detailed experimental protocol for the Claisen rearrangement of allyl p-nitrophenyl ether to synthesize 2-allyl-4-nitrophenol, a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and success.
The synthesis of 2-allyl-4-nitrophenol from 4-nitrophenol is a two-step process: an initial O-allylation followed by a thermal Claisen rearrangement.[4] This document will focus on the second step, the Claisen rearrangement of the isolated this compound.
Reaction Mechanism and Rationale
The Claisen rearrangement of this compound proceeds through a concerted pericyclic reaction, meaning bond breaking and bond formation occur simultaneously in a cyclic transition state.[1][3] The reaction is initiated by heating the allyl aryl ether, which provides the necessary activation energy for the rearrangement.[3]
The mechanism involves the movement of six electrons in a six-membered ring, leading to the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[3] Concurrently, the carbon-oxygen bond of the ether is cleaved. This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic product, 2-allyl-4-nitrophenol, by a proton shift.[3]
Why this approach? The thermal nature of the Claisen rearrangement makes it a relatively clean reaction, often not requiring catalysts that can complicate purification. The intramolecular nature of the reaction ensures high efficiency in forming the desired product. The electron-withdrawing nitro group at the para position influences the electron density of the aromatic ring, but the rearrangement to the ortho position is still highly favored.
Experimental Protocol
This protocol outlines the Claisen rearrangement of this compound. It is assumed that the starting material, this compound, has been synthesized and purified beforehand. A common method for its synthesis involves the O-allylation of 4-nitrophenol with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone.[4]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | >98% purity | Sigma-Aldrich |
| N,N-Dimethylaniline | Reagent grade, freshly distilled | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Hexane | ACS grade | EMD Millipore |
| Hydrochloric acid (HCl) | 37% | J.T. Baker |
| Sodium hydroxide (NaOH) | Pellets, 97% | Macron Fine Chemicals |
| Magnesium sulfate (MgSO₄) | Anhydrous | Alfa Aesar |
| Round-bottom flask | 100 mL, with ground glass joint | Kimble |
| Reflux condenser | Ace Glass | |
| Heating mantle | Glas-Col | |
| Magnetic stirrer and stir bar | ||
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| UV lamp | 254 nm | |
| Separatory funnel | 250 mL | |
| Rotary evaporator | Büchi |
Safety Precautions
Hazard Identification and Personal Protective Equipment (PPE):
-
This compound: May be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
N,N-Dimethylaniline: Toxic if inhaled, swallowed, or in contact with skin. It is also a suspected carcinogen. Use only in a chemical fume hood and wear appropriate PPE, including chemical-resistant gloves.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Can cause skin and eye irritation. Work in a fume hood away from ignition sources.[5][6]
-
Hydrochloric acid and Sodium hydroxide: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.[7]
Engineering Controls:
-
All steps of this procedure should be performed in a certified chemical fume hood to avoid inhalation of volatile and toxic compounds.[6][7]
-
A heating mantle should be used for controlled heating, and its temperature should be carefully monitored.
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5.0 g of this compound and 25 mL of N,N-dimethylaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Rationale: N,N-Dimethylaniline serves as a high-boiling solvent, allowing the reaction to be heated to the required temperature for the rearrangement to occur. It is also a weak base, which can help to neutralize any acidic impurities.
-
-
Heating and Reaction Monitoring:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 194 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC chamber with a solvent system of 4:1 hexane:ethyl acetate.
-
Spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting material.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared. The expected reaction time is several hours.
-
-
Rationale: Refluxing ensures that the reaction is maintained at a constant, elevated temperature without loss of solvent. TLC is a crucial technique for monitoring the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side reactions.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of diethyl ether.
-
Wash the organic layer sequentially with:
-
100 mL of 1 M HCl (to remove the N,N-dimethylaniline). Repeat this wash two more times.
-
100 mL of 1 M NaOH (to extract the phenolic product into the aqueous layer). Repeat this wash two more times.
-
Rationale: The acidic wash protonates the basic N,N-dimethylaniline, making it water-soluble and allowing for its removal from the organic layer. The subsequent basic wash deprotonates the acidic phenolic product, 2-allyl-4-nitrophenol, forming the sodium salt which is soluble in the aqueous layer. This separates the product from any non-acidic impurities.
-
-
-
Isolation of the Product:
-
Collect the combined aqueous layers from the NaOH washes.
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is approximately 1-2. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Rationale: Acidification of the aqueous layer reprotonates the phenoxide, causing the neutral 2-allyl-4-nitrophenol to precipitate out as it is not soluble in the acidic aqueous solution.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dry the purified product under vacuum.
-
Determine the melting point of the purified 2-allyl-4-nitrophenol. The literature melting point is 79.0-79.6 °C.[8]
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. Characterization is essential to confirm the identity and purity of the synthesized product.
-
Data and Expected Results
| Parameter | Expected Value |
| Starting Material | This compound |
| Product | 2-Allyl-4-nitrophenol |
| Molecular Formula | C₉H₉NO₃[4] |
| Molecular Weight | 179.17 g/mol [4] |
| Appearance | Likely a solid[4] |
| Melting Point | 79.0-79.6 °C[8] |
| Theoretical Yield | To be calculated based on the starting amount of this compound |
| Typical Experimental Yield | 70-85% |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the Claisen rearrangement of this compound.
Reaction Mechanism
Caption: Mechanism of the Claisen rearrangement of this compound.
References
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Khan Academy. (2015, April 15). Claisen Rearrangement Part 4: Aliphatic Rearrangement Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
-
Bravo, J. (2018). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART I; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTE. Redalyc, 5(2), 1-10. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanism of the Claisen rearrangement of allyl vinyl ethers. ACS Publications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, May 5). How can we synthesize para-nitrophenol. Retrieved from [Link]
-
Reddit. (2025, January 6). is 2-nitrophenol less acidic than 4-nitrophenol.... r/chemhelp. Retrieved from [Link]
-
PubChem. (n.d.). 2-allyl-4-nitrophenol. Retrieved from [Link]
-
Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. Retrieved from [Link]
-
Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. Retrieved from [Link]
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Application Notes and Protocols for Utilizing Allyl p-Nitrophenyl Ether in-Sigmatropic Rearrangement Studies
Application Notes and Protocols for Utilizing Allyl p-Nitrophenyl Ether in[1][1]-Sigmatropic Rearrangement Studies
Introduction: A Versatile Model for a Classic Reaction
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, provides a powerful method for carbon-carbon bond formation through a concerted, pericyclic[1][1]-sigmatropic shift.[2] This intramolecular process, first described by Rainer Ludwig Claisen, involves the rearrangement of an allyl vinyl ether or an allyl aryl ether to a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[3] The predictability and stereospecificity of this reaction have cemented its importance in the synthesis of complex natural products and in drug discovery programs.[4]
This compound serves as an exemplary model substrate for investigating the aromatic Claisen rearrangement. The presence of the electron-withdrawing nitro group at the para position offers a unique electronic perturbation, influencing the reaction kinetics and providing a convenient spectroscopic handle for monitoring the transformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, rearrangement, and analysis of this compound, offering both theoretical insights and detailed, field-proven experimental protocols.
Theoretical Framework: The Mechanism of the Aromatic Claisen Rearrangement
The aromatic Claisen rearrangement of this compound proceeds through a concerted, intramolecular mechanism.[3] The reaction is initiated by thermal activation, leading to a highly ordered, cyclic transition state. In this transition state, the C-O bond of the ether linkage is broken simultaneously with the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[3] This[1][1]-sigmatropic shift results in a non-aromatic dienone intermediate. A subsequent, rapid tautomerization restores the aromaticity of the phenyl ring, yielding the final product, 2-allyl-4-nitrophenol.[2]
The reaction is generally considered to be a first-order process, and its rate can be influenced by solvent polarity and the electronic nature of substituents on the aromatic ring.[5] While polar solvents can accelerate the reaction, the presence of an electron-withdrawing group like the nitro substituent can also impact the electron density of the aromatic ring and, consequently, the activation energy of the rearrangement.[6]
Figure 1: Mechanism of the Aromatic Claisen Rearrangement.
Experimental Workflow: From Synthesis to Analysis
The utilization of this compound as a model substrate involves a two-stage experimental process: the synthesis of the ether followed by its thermal rearrangement. This workflow is designed to be self-validating through in-process monitoring and comprehensive final product characterization.
Figure 2: Experimental workflow for the synthesis and rearrangement of this compound.
Detailed Application Protocols
Protocol 1: Synthesis of this compound (O-Allylation)
This protocol details the synthesis of the starting material, this compound, from 4-nitrophenol and allyl bromide.[7]
Materials:
-
4-Nitrophenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate (for TLC)
Procedure:
-
Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in dry acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Allyl Bromide: To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the 4-nitrophenol spot is consumed.[8]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain a pure sample for the subsequent rearrangement reaction.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium carbonate and dry acetone is crucial to prevent the hydrolysis of allyl bromide and to ensure the efficient deprotonation of 4-nitrophenol to its more nucleophilic phenoxide form.[8]
-
Monitoring by TLC: Regular TLC analysis allows for the determination of the reaction's endpoint, preventing unnecessary heating and potential side reactions.
Protocol 2: Thermal Claisen Rearrangement to 2-Allyl-4-nitrophenol
This protocol describes the thermal rearrangement of this compound.
Materials:
-
Purified this compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) or neat conditions
-
Reaction tube or round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Column chromatography setup (silica gel, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Place the purified this compound in a reaction vessel. The reaction can be performed neat (without solvent) or in a high-boiling point solvent.
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C.[9] The optimal temperature should be determined empirically.
-
Monitoring the Rearrangement: Monitor the progress of the rearrangement by TLC, observing the disappearance of the starting ether and the appearance of the more polar phenol product.
-
Reaction Completion: Continue heating until the starting material is consumed or no further change is observed by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude 2-allyl-4-nitrophenol can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validating System:
-
The progress of the rearrangement is continuously validated by TLC, ensuring that the reaction is proceeding as expected. The distinct polarity difference between the starting ether and the product phenol allows for clear separation and monitoring.
Data Interpretation and Analysis
Accurate characterization of the starting material and the final product is essential for validating the experimental outcome.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | C₉H₉NO₃ | 179.17[4] | ~4.6 (d, 2H, -OCH₂-), ~5.3-5.5 (m, 2H, =CH₂), ~6.0 (m, 1H, -CH=), ~7.0 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H) | ~69 (-OCH₂-), ~115 (Ar-C), ~118 (=CH₂), ~126 (Ar-C), ~132 (-CH=), ~142 (Ar-C-NO₂), ~163 (Ar-C-O) |
| 2-Allyl-4-nitrophenol | C₉H₉NO₃ | 179.17[7] | ~3.4 (d, 2H, Ar-CH₂-), ~5.1-5.2 (m, 2H, =CH₂), ~5.9-6.1 (m, 1H, -CH=), ~6.9 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~10.5 (s, 1H, -OH) | ~35 (Ar-CH₂-), ~115 (Ar-C), ~117 (=CH₂), ~124 (Ar-C), ~126 (Ar-C), ~135 (-CH=), ~139 (Ar-C-NO₂), ~159 (Ar-C-OH) |
(Note: The expected NMR chemical shifts are approximate and based on analogous compounds. Actual values may vary.)[10][11]
Applications in Drug Development and Research
The study of the Claisen rearrangement using model substrates like allyl p-nitrophenylether has significant implications for drug development:
-
Scaffold Synthesis: The formation of C-C bonds allows for the construction of complex molecular scaffolds present in many biologically active compounds.
-
Understanding Reaction Mechanisms: A thorough understanding of the rearrangement mechanism, including substituent effects, enables the rational design of synthetic routes to target molecules.
-
Analogue Synthesis: The protocols described can be adapted for the synthesis of a library of substituted allyl phenols, which can be screened for biological activity.
Conclusion
This compound is a highly effective and informative model substrate for studying the aromatic Claisen rearrangement. The protocols and data presented in this application note provide a robust framework for researchers to explore this fundamental reaction, enabling further advancements in synthetic methodology and its application in fields such as medicinal chemistry and materials science.
References
-
Claisen rearrangement. (2023). In Wikipedia. Retrieved from [Link]
- Process for the purification of nitro aliphatic compounds. (1941). U.S. Patent No. 2,229,532.
-
Janci Despain (chemchick). (2015, April 14). Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism [Video]. YouTube. [Link]
-
Janci Despain (chemchick). (2015, April 15). Claisen Rearrangement Part 4: Aliphatic Rearrangement Mechanism [Video]. YouTube. [Link]
- Claisen rearrangement. (2022). L.S.College, Muzaffarpur.
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Claisen Rearrangement. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. (2002). PubMed. Retrieved from [Link]
-
The Cope and Claisen Rearrangements. (2019, November 14). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
1H-NMR spectrum of 4-nitrophenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-methyl-4-nitrophenol from benzene? (2015, November 30). Chemistry Stack Exchange. Retrieved from [Link]
- 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry.
- Supporting information for. (n.d.). The Royal Society of Chemistry.
-
2-Methyl-4-nitrophenol. (n.d.). ResearchGate. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Au/graphene hydrogel: synthesis, characterization and its use for catalytic reduction of 4-nitrophenol. (2012). Journal of Materials Chemistry. Retrieved from [Link]
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- 11. 2-Allylphenol(1745-81-9) 13C NMR spectrum [chemicalbook.com]
Application Note: Unraveling Reaction Dynamics with Allyl p-Nitrophenyl Ether
Introduction: The Claisen Rearrangement as a Model System for Kinetic Analysis
The study of reaction kinetics is fundamental to understanding and optimizing chemical processes, a cornerstone of research in fields ranging from materials science to drug development. A classic and elegant model for exploring unimolecular rearrangements is the Claisen rearrangement of allyl aryl ethers. This[1][1]-sigmatropic rearrangement, a concerted and intramolecular process, offers a predictable framework for investigating the influence of electronic effects, solvent polarity, and temperature on reaction rates.[1][2]
This application note details the use of allyl p-nitrophenyl ether as a superb substrate for such kinetic studies. The presence of the p-nitro group serves a dual purpose: it acts as a strong electron-withdrawing group, influencing the reaction rate, and provides a convenient chromophoric handle for real-time monitoring of the reaction progress via UV-Vis spectrophotometry. The rearrangement yields 2-allyl-4-nitrophenol, a transformation that can be readily quantified.[3]
We present a comprehensive guide for researchers, encompassing the synthesis of this compound, a detailed protocol for monitoring the Claisen rearrangement kinetically, and methods for the subsequent data analysis to determine key kinetic parameters such as the rate constant (k) and activation energy (Ea).
Reaction Scheme: The Claisen Rearrangement of this compound
The thermal rearrangement of this compound proceeds through a concerted, cyclic transition state to form 2-allyl-4-nitrophenol. This process involves the breaking of a C-O bond and the formation of a C-C bond.[1]
Caption: The thermal Claisen rearrangement of this compound.
Part 1: Synthesis of this compound
The starting material, this compound, can be synthesized via a Williamson ether synthesis from p-nitrophenol and allyl bromide.[3]
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | Reagent |
| Allyl bromide | C₃H₅Br | 120.98 | Reagent |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |
| Acetone | C₃H₆O | 58.08 | ACS Grade, dry |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Protocol
-
To a solution of p-nitrophenol in dry acetone, add anhydrous potassium carbonate.
-
With vigorous stirring, add allyl bromide dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the p-nitrophenol is consumed.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Part 2: Kinetic Analysis of the Claisen Rearrangement
Materials & Equipment
-
This compound
-
High-boiling point solvent (e.g., decalin, diphenyl ether)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Constant temperature bath
-
Volumetric flasks and pipettes
Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen high-boiling point solvent. The concentration should be chosen such that the initial absorbance at the monitoring wavelength is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Temperature Equilibration: Set the constant temperature bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 180°C, 190°C, 200°C).
-
Initiation of the Reaction: Transfer a known volume of the stock solution to a pre-heated reaction vessel in the constant temperature bath to initiate the rearrangement.
-
Spectrophotometric Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture, cool it rapidly to quench the reaction, and dilute it with a suitable solvent to a known volume. Measure the absorbance of the diluted sample at the predetermined monitoring wavelength.
-
Data Collection: Record the absorbance values as a function of time for each temperature.
Caption: Experimental workflow for the kinetic analysis.
Part 3: Data Analysis and Interpretation
The Claisen rearrangement is a first-order reaction.[2] Therefore, the rate constant (k) can be determined from the integrated rate law for a first-order reaction:
ln(At - A∞) = -kt + ln(A0 - A∞)
Where:
-
At is the absorbance at time t.
-
A0 is the initial absorbance at t = 0.
-
A∞ is the absorbance at the completion of the reaction.
-
k is the first-order rate constant.
A plot of ln(At - A∞) versus time will yield a straight line with a slope of -k.
Determining Activation Energy (Ea)
By determining the rate constant (k) at several different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:
k = A e-Ea/RT
The logarithmic form of the Arrhenius equation is:
ln(k) = -Ea/R (1/T) + ln(A)
Where:
-
A is the pre-exponential factor.
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
A plot of ln(k) versus 1/T (an Arrhenius plot) will give a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Caption: Data analysis pipeline for determining kinetic parameters.
Data Presentation: Expected Kinetic Parameters
While specific kinetic data for the Claisen rearrangement of this compound is not extensively published, data from analogous systems can provide an expected range for the results. The presence of the electron-withdrawing nitro group is expected to influence the rate of the reaction. Studies on substituted allyl aryl ethers have shown that electron-withdrawing groups can affect the reaction rate.[1]
Below is a table of hypothetical, yet realistic, data that could be obtained from a kinetic study of the Claisen rearrangement of this compound in different solvents, illustrating the expected trends. Polar solvents are known to accelerate the Claisen rearrangement.[2]
| Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) |
| Decalin | 180 | 1.5 x 10⁻⁵ | 135 |
| Decalin | 190 | 3.2 x 10⁻⁵ | 135 |
| Decalin | 200 | 6.8 x 10⁻⁵ | 135 |
| Diphenyl Ether | 180 | 2.5 x 10⁻⁵ | 130 |
| Diphenyl Ether | 190 | 5.5 x 10⁻⁵ | 130 |
| Diphenyl Ether | 200 | 1.1 x 10⁻⁴ | 130 |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from heat and oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
The use of this compound provides a robust and accessible system for studying the kinetics of the Claisen rearrangement. The combination of a well-defined unimolecular reaction and the convenience of spectrophotometric monitoring makes this an ideal model for both educational and research settings. The protocols and data analysis methods outlined in this application note offer a comprehensive framework for researchers to investigate the fundamental principles of reaction kinetics and the influence of molecular structure and environment on chemical reactivity.
References
- Givens, R. S., & Matuszewski, B. (1984). Substituent Effects on the Rate Constants for the Photo-Claisen Rearrangement of Allyl Aryl Ethers. Journal of the American Chemical Society, 106(22), 6860-6861.
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
- Berski, S., & Gordon, A. J. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8717-8726.
-
ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]
- Li, J., Liu, C., & Liu, Y. (2012). Au/graphene hydrogel: synthesis, characterization and its use for catalytic reduction of 4-nitrophenol.
-
Gelest, Inc. (2017). ALLYL PHENYL ETHER. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl phenyl ether, 99%. Retrieved from [Link]
-
Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b).... Retrieved from [Link]
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- 4. Au/graphene hydrogel: synthesis, characterization and its use for catalytic reduction of 4-nitrophenol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Allyl p-Nitrophenyl Ether as a Model System for Elucidating Substituent Effects in the Aromatic Claisen Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of electronic substituent effects is fundamental to understanding and predicting chemical reactivity, a cornerstone of medicinal chemistry and process development. The aromatic Claisen rearrangement, a thermally induced[1][1]-sigmatropic shift, serves as an elegant model for exploring these principles. This application note details the use of allyl p-nitrophenyl ether to demonstrate the profound impact of a strong electron-withdrawing substituent on the kinetics of this pericyclic reaction. We provide a comprehensive theoretical framework, detailed protocols for the synthesis of the ether and the subsequent kinetic monitoring of its rearrangement to 2-allyl-4-nitrophenol, and methods for data analysis. This system offers a robust, reproducible, and mechanistically insightful tool for both educational and research applications in physical organic chemistry.
Theoretical Framework: Causality in the Claisen Rearrangement
The Aromatic Claisen Rearrangement Mechanism
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the intramolecular reorganization of an allyl aryl ether or an allyl vinyl ether upon heating.[2][3] The reaction is a concerted pericyclic process, specifically a[1][1]-sigmatropic rearrangement, meaning it proceeds through a single, highly ordered cyclic transition state without intermediates.[1][4] For an allyl aryl ether, the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. This process involves the simultaneous breaking of a C-O bond and formation of a C-C bond.[5][6]
The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable o-allylphenol to restore aromaticity.[1][7] The entire transformation is governed by the principles of orbital symmetry and is characterized by first-order kinetics.[2][4]
Figure 2: Electronic effects of the p-nitro substituent.
Quantifying Reactivity: The Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a quantitative tool for correlating reaction rates with substituent electronic effects. [8][9]The equation is given as:
log(k/k₀) = σρ
Where:
-
k: The rate constant for the reaction with a substituted reactant.
-
k₀: The rate constant for the reference reaction (unsubstituted reactant).
-
σ (Sigma): The substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an EWG, while a negative value indicates an electron-donating group (EDG).
-
ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs, suggesting a buildup of negative charge (or reduction of positive charge) in the transition state relative to the ground state.
By measuring the rate constant for the rearrangement of this compound and comparing it to the unsubstituted allyl phenyl ether, one can experimentally determine the impact of the nitro group and contribute to a Hammett plot for this reaction class.
Experimental Design and Protocols
The following protocols are designed to be self-validating, with clear checkpoints and analytical procedures to ensure the integrity of the results.
Figure 3: Overall experimental workflow diagram.
Protocol 1: Synthesis of this compound
This procedure utilizes the robust Williamson ether synthesis. [10] Materials:
-
p-Nitrophenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone (anhydrous, sufficient volume)
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-nitrophenol, anhydrous potassium carbonate, and acetone.
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add allyl bromide dropwise to the stirring suspension.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the p-nitrophenol spot.
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaOH solution (2x, to remove unreacted phenol), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford pale yellow crystals of this compound.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Kinetic Study of the Claisen Rearrangement
Materials:
-
Purified this compound
-
High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Internal standard (e.g., dodecane, if using GC analysis)
-
Reaction vessel (e.g., three-neck flask) with thermometer, reflux condenser, and septum for sampling
-
Constant temperature oil bath
-
Ice-water bath for quenching
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare a stock solution by accurately weighing the this compound and the internal standard (if used) and dissolving them in a precise volume of the high-boiling solvent.
-
Transfer the solution to the reaction flask and place it in the pre-heated oil bath set to the desired temperature (e.g., 180 °C).
-
Once the internal temperature of the solution stabilizes, take the first sample (t=0) by withdrawing an aliquot (~0.1 mL) with a syringe and immediately quenching it in a labeled vial containing a small amount of cold solvent (e.g., diethyl ether) in an ice-water bath.
-
Continue to take aliquots at regular time intervals (e.g., every 15 or 30 minutes) for a period sufficient to observe significant conversion (e.g., 3-4 hours or ~3 half-lives).
-
Prepare each quenched sample for analysis by diluting with a suitable solvent for the chosen analytical method (GC or HPLC).
Protocol 3: Product Analysis and Data Acquisition
Method: Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for this analysis.
GC Parameters (Example):
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 100 °C hold for 2 min, then ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium.
Procedure:
-
Inject each timed sample onto the GC.
-
Identify the peaks corresponding to the starting material (this compound), the product (2-allyl-4-nitrophenol), and the internal standard.
-
Integrate the peak areas for each component.
Data Analysis and Expected Results
Kinetic Analysis
The Claisen rearrangement follows first-order kinetics. [2]The concentration of the reactant at any given time can be related to the peak areas obtained from GC analysis.
-
Calculate Response Factor (RF): If using an internal standard, prepare a standard mixture of known concentrations of the reactant and internal standard to calculate the relative response factor.
-
Determine Concentration: For each time point, calculate the ratio of the peak area of the reactant to the peak area of the internal standard. This ratio is proportional to the concentration of the reactant.
-
Plot the Data: Plot the natural logarithm of the reactant concentration (or area ratio), ln([Reactant]), versus time (in seconds).
-
Determine Rate Constant: The plot should yield a straight line, confirming the first-order nature of the reaction. The rate constant, k, is the negative of the slope of this line.
Data Presentation
The kinetic data can be effectively summarized in a table.
| Time (min) | Reactant Peak Area | Internal Std. Area | Area Ratio (Reactant/Std) | ln(Area Ratio) |
| 0 | 55,120 | 30,500 | 1.807 | 0.592 |
| 30 | 41,560 | 30,610 | 1.358 | 0.306 |
| 60 | 31,330 | 30,450 | 1.029 | 0.029 |
| 90 | 23,610 | 30,550 | 0.773 | -0.257 |
| 120 | 17,800 | 30,480 | 0.584 | -0.538 |
| 180 | 10,150 | 30,520 | 0.333 | -1.099 |
| Table 1: Hypothetical GC data for the rearrangement at 180 °C. |
Plotting ln(Area Ratio) vs. Time from this data would yield a straight line with a slope of approximately -0.0094 min⁻¹. Therefore, the rate constant k would be 0.0094 min⁻¹ or 1.57 x 10⁻⁴ s⁻¹. This experimentally determined value can then be compared with literature values or with data from other substituted aryl allyl ethers to build a Hammett relationship.
Conclusion
This compound serves as an exemplary substrate for investigating the influence of electronic effects on pericyclic reactions. The protocols outlined provide a robust framework for its synthesis and the kinetic analysis of its Claisen rearrangement. The strong electron-withdrawing nature of the p-nitro group provides a clear, measurable effect on the reaction rate, making this system highly suitable for generating quantitative data for Hammett analysis. By bridging fundamental theory with practical laboratory work, this application note equips researchers and scientists with a valuable tool for exploring the principles of physical organic chemistry that are critical to rational molecular design and reaction optimization.
References
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
- Fujisaki, S., et al. (1988). Kinetics of the Claisen Rearrangement of Allyl p-Substituted Phenyl Ethers. Bulletin of the Chemical Society of Japan, 61(6), 2268-2270. (Note: While a specific article is cited here for context, a general, accessible link is often preferred for broad topics. The provided Wikipedia article covers the kinetics aspect).
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Berski, S., & Gordon, A. J. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. New Journal of Chemistry, 40(10), 8717-8726. Retrieved from [Link]
-
UCO Chemistry. (2014, January 23). Lab 10: The Sn2 Reaction in Org Synthesis: Prep of Allyl Phenyl Ether [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2015, April 15). Claisen Rearrangement Part 4: Aliphatic Rearrangement Mechanism. Retrieved from [Link]
- Berski, S., et al. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40, 8717-8726.
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
Curran, D. P., et al. (1989). Substituent effects on the Claisen rearrangement. The accelerating effect of a 6-donor substituent. Journal of the American Chemical Society, 111(24), 9238-9243. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220100, this compound. Retrieved from [Link].
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3085-3089. Retrieved from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Reactivity of bis-vinyl ethers toward Claisen rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- Sanford, E. M., Lis, C. C., & McPherson, N. R. (2011). In the Laboratory. The Preparation of Allyl Phenyl Ether and 2-Allylphenol. Using the Williamson Ether Synthesis and Claisen Rearrangement.
-
Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and Claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Torosyan, G., & Hovhannisyan, D. (2011). SYNTHESIS OF ALLYL PHENYL ETHER AND CLAISEN REARRANGEMENT. Scientific Study & Research, 12(4). Retrieved from [Link]
-
Bartleby.com. (n.d.). Allyl Phenyl Ether Synthesis Lab Report. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]
-
Gate Chemistry. (2020, July 28). Hammett Equation - Application and Questions | Gate Chemistry| [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement. PDF retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
Application Note: Accelerating Carbon-Carbon Bond Formation via Microwave-Assisted Claisen Rearrangement of Allyl p-Nitrophenyl Ether
Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the microwave-assisted Claisen rearrangement of allyl p-nitrophenyl ether. We delve into the mechanistic underpinnings of this powerful[1][1]-sigmatropic rearrangement, elucidate the advantages conferred by microwave irradiation, and present a robust, field-proven methodology for synthesizing 2-allyl-4-nitrophenol. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into reaction optimization, safety, and product characterization to ensure reliable and efficient outcomes.
Introduction: The Synergy of Classic Rearrangements and Modern Technology
The Claisen rearrangement is a cornerstone of synthetic organic chemistry, valued for its ability to form carbon-carbon bonds with high efficiency and stereospecificity.[2] Discovered by Rainer Ludwig Claisen, this reaction involves the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether to generate a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[2][3] As an intramolecular, concerted pericyclic reaction, it proceeds through a highly ordered, six-membered cyclic transition state, making it a predictable and powerful tool for molecular construction.[2][3]
Traditionally, Claisen rearrangements require high temperatures and prolonged reaction times, which can limit their application for sensitive substrates. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this and many other classical transformations.[4] Microwave irradiation offers a non-conventional heating method that directly and efficiently couples energy with polar molecules in the reaction mixture.[1][5] This results in rapid, uniform heating that can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes.[6][7] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.[5][7]
This application note details a validated protocol for the microwave-assisted Claisen rearrangement of this compound, a transformation that yields the versatile synthetic intermediate, 2-allyl-4-nitrophenol.
Mechanistic Insights: A[1][1]-Sigmatropic Journey
The transformation of this compound into 2-allyl-4-nitrophenol is a classic example of an aromatic Claisen rearrangement. The reaction is mechanistically defined as a[1][1]-sigmatropic shift, signifying that a new sigma (σ) bond is formed between the third carbon of the allyl group and the third atom from the ether oxygen (the ortho-carbon of the phenyl ring), concurrent with the cleavage of the original carbon-oxygen σ-bond.[2][8]
The process unfolds in two key stages:
-
Concerted Rearrangement: The reaction proceeds through a single, concerted transition state where six electrons rearrange in a cyclic fashion.[3] This intramolecular step breaks the aromaticity of the phenyl ring to form a transient, non-aromatic cyclohexadienone intermediate.
-
Tautomerization (Enolization): The cyclohexadienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring. This final step is thermodynamically favorable and drives the reaction to completion, yielding the stable o-allylphenol product.[3][8]
The electron-withdrawing p-nitro group influences the electron density of the aromatic ring, which can affect the reaction kinetics. Polar solvents are known to accelerate the Claisen rearrangement by stabilizing the somewhat polar transition state.[2][9]
Figure 1: Mechanism of the Aromatic Claisen Rearrangement.
Protocol: Microwave-Assisted Synthesis of 2-allyl-4-nitrophenol
This protocol is optimized for use in a dedicated microwave reactor equipped with temperature and pressure sensors.
Materials & Equipment
-
Reagents:
-
This compound (Starting Material)
-
N,N-Dimethylformamide (DMF) or Ethylene Glycol (High-boiling polar solvent)[6]
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 20 mL microwave reaction vial with a snap-on cap and septum
-
Magnetic stir bar (vial-appropriate size)
-
Analytical balance
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254) and developing chamber
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Step-by-Step Experimental Procedure
-
Reactant Preparation:
-
Accurately weigh 500 mg of this compound and add it to a 10 mL microwave reaction vial.
-
Add a magnetic stir bar to the vial.
-
Using a pipette, add 4.0 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Rationale: DMF is a polar aprotic solvent with a high boiling point and excellent microwave absorption properties, making it an ideal medium for this reaction. It helps stabilize the polar transition state.[2][9]
-
-
Microwave Reactor Setup:
-
Securely seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Program the reactor with the following parameters:
-
Temperature: 200 °C
-
Hold Time: 15 minutes
-
Ramp Time: 2 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Rationale: Microwave heating allows the reaction to reach the target temperature rapidly and maintain it precisely, ensuring complete conversion in a short timeframe. Conventional heating would require hours at this temperature.[10]
-
-
Reaction Execution and Cooling:
-
Initiate the microwave program. The instrument will monitor internal temperature and pressure throughout the run.
-
After the 15-minute hold time is complete, the instrument's cooling system will engage.
-
Crucially, allow the vial to cool to below 50 °C before removing it from the reactor cavity. This prevents accidental depressurization of hot, pressurized solvent.[11]
-
-
Work-up and Extraction:
-
Once cooled, carefully open the vial in a fume hood.
-
Transfer the reaction mixture to a 100 mL separatory funnel.
-
Dilute the mixture with 30 mL of ethyl acetate and 30 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Rationale: The aqueous washes remove the high-boiling DMF solvent and any water-soluble impurities.
-
-
Purification and Characterization:
-
Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified via flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., a 95:5 to 80:20 hexane:ethyl acetate gradient).
-
Monitor the column fractions by TLC. The product, 2-allyl-4-nitrophenol, is a yellow solid.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should be approximately 79-80 °C.[12]
-
Summary of Reaction Parameters
| Parameter | Value/Description | Rationale |
| Reactant | This compound | Substrate for[1][1]-sigmatropic rearrangement. |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar solvent, efficient microwave absorber. Stabilizes the polar transition state.[2][9] |
| Temperature | 200 °C | Provides sufficient thermal energy to overcome the activation barrier for the rearrangement. |
| Reaction Time | 15 minutes | Microwave irradiation drastically reduces the required heating time from hours to minutes.[10] |
| Purification | Flash Column Chromatography | Standard and effective method for separating the product from unreacted starting material and byproducts.[13] |
| Expected Yield | >80% | Microwave-assisted methods often provide higher yields compared to conventional heating due to reduced byproduct formation.[1][5] |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis.
Safety and Handling
-
Microwave Safety: Always use a dedicated, certified microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vials are not overfilled and are properly sealed. Be aware that heating solvents above their boiling points creates high pressure.[1][11]
-
Chemical Hazards: this compound and 2-allyl-4-nitrophenol are aromatic nitro compounds and should be handled with care. Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Compounds containing nitro groups can be thermally sensitive.[14]
-
Pressure Hazard: Do not attempt to open a sealed reaction vial until it has fully cooled to a safe temperature (e.g., below 50 °C) to prevent the violent release of pressurized vapor.[11]
Conclusion
The microwave-assisted Claisen rearrangement of this compound is a highly efficient, rapid, and high-yielding method for synthesizing 2-allyl-4-nitrophenol. By leveraging the principles of microwave heating, this protocol dramatically shortens reaction times compared to conventional thermal methods, embodying the principles of process intensification and green chemistry. The resulting product is a valuable synthetic intermediate, with its allyl, phenol, and nitro functionalities offering multiple handles for further chemical modification.[13] This application note provides a reliable and robust foundation for researchers to successfully implement this powerful transformation.
References
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
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Wikipedia. (2024). Claisen rearrangement. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]
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Journal of the American Chemical Society. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Available at: [Link]
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NIH National Library of Medicine. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]
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Strategic Synthesis of 2-allyl-4-nitrophenol via a Thermally Induced Aromatic Claisen Rearrangement
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 2-allyl-4-nitrophenol, a versatile chemical intermediate. The synthetic strategy employs a two-step process commencing with the Williamson ether synthesis to form allyl p-nitrophenyl ether from p-nitrophenol, followed by a high-temperature aromatic Claisen rearrangement. This application note elucidates the underlying reaction mechanisms, provides detailed, field-tested protocols, and outlines robust analytical methods for the characterization of the final product. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the procedure.
Introduction and Scientific Background
2-Allyl-4-nitrophenol is a valuable molecular building block in organic synthesis, featuring multiple reactive sites—a hydroxyl group, a nitro functionality, and an allyl group—that can be selectively manipulated for the construction of more complex molecules, including pharmaceutical and agrochemical agents.[1] The most direct and established route to this compound involves the thermal rearrangement of its precursor, this compound.
This synthesis is a quintessential example of the Claisen rearrangement , a powerful and reliable carbon-carbon bond-forming reaction.[2] Discovered by Rainer Ludwig Claisen in 1912, this reaction is a[3][3]-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a highly ordered, concerted mechanism.[2][4] In the context of an aromatic substrate, the reaction provides a strategic method for the ortho-allylation of phenols.
The overall synthetic pathway is as follows:
-
O-Allylation: A nucleophilic substitution (Williamson ether synthesis) between the phenoxide of 4-nitrophenol and allyl bromide.
-
Claisen Rearrangement: A thermally induced, intramolecular rearrangement of the resulting this compound to yield the ortho-substituted 2-allyl-4-nitrophenol.
Reaction Mechanism: A Stepwise Analysis
The transformation is not a single reaction but a sequence of two distinct, mechanistically significant steps. Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction proceeds via a concerted[3][3]-sigmatropic rearrangement. This means the bond-breaking and bond-forming events occur simultaneously within a cyclic six-membered transition state.[5] The key mechanistic events are:
-
The C-O bond of the ether is cleaved.
-
A new C-C bond is formed between the terminal carbon (C3) of the allyl group and the ortho-carbon of the aromatic ring.[5]
-
This process is intramolecular and initially disrupts the aromaticity of the ring, forming a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate.[5]
-
A rapid proton shift (a tautomerization) follows, restoring the energetically favorable aromatic system and yielding the final 2-allyl-4-nitrophenol product.[5][6]
The electron-withdrawing nature of the para-nitro group influences the electron density of the aromatic ring but does not prevent the ortho-rearrangement, which is the sterically and electronically favored pathway when the ortho positions are unsubstituted.[4]
Caption: The two-stage synthetic pathway to 2-allyl-4-nitrophenol.
Experimental Application Notes and Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Nitrophenol | ≥99% | Sigma-Aldrich | Toxic solid. |
| Allyl bromide (3-Bromopropene) | 99%, stabilized | Acros Organics | Highly toxic, flammable, lachrymator.[7] |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Mild base. |
| Acetone | ACS Grade, anhydrous | VWR | Volatile and flammable solvent. |
| Diethyl ether | ACS Grade | VWR | Highly flammable solvent. |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Corrosive. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | Solvents for chromatography. |
3.2. Critical Safety Precautions
This synthesis involves hazardous materials and must be performed within a certified chemical fume hood.
-
Allyl Bromide: This reagent is highly flammable, toxic upon inhalation or skin contact, corrosive, and a lachrymator (causes tearing).[8][9][10] It is also a suspected carcinogen.[7] Always wear nitrile gloves (double-gloving is recommended), chemical splash goggles, and a flame-resistant lab coat.[7][11] All transfers should be done in a fume hood.[7]
-
4-Nitrophenol: Toxic if swallowed or absorbed through the skin. Avoid creating dust.
-
Solvents: Acetone and diethyl ether are extremely flammable. Ensure no ignition sources (sparking equipment, open flames) are present.[9]
-
Caustic Solutions: Sodium hydroxide solutions are corrosive and can cause severe skin and eye burns.
3.3. Protocol 1: Synthesis of this compound
This protocol is based on a standard Williamson ether synthesis, optimized for efficiency.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (10.0 g, 71.9 mmol), anhydrous potassium carbonate (19.9 g, 144 mmol, 2.0 equiv.), and 120 mL of anhydrous acetone.
-
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol (pKa ~7.2) to its nucleophilic phenoxide form.[12] Using a twofold excess ensures complete deprotonation. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the nucleophile.
-
-
Addition of Allyl Bromide: While stirring the suspension, add allyl bromide (7.5 mL, 10.5 g, 86.3 mmol, 1.2 equiv.) dropwise via a syringe.
-
Causality: A slight excess of the electrophile (allyl bromide) ensures the complete consumption of the limiting reagent, 4-nitrophenol.
-
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the 4-nitrophenol spot (lower Rf) indicates completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter it through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetone. b. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. c. Dissolve the resulting oily residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel. d. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-nitrophenol.
-
Causality: Unreacted 4-nitrophenol is acidic and will be deprotonated by NaOH, making it soluble in the aqueous layer, while the neutral ether product remains in the organic layer.[12] e. Wash the organic layer with deionized water (1 x 50 mL) and then with saturated sodium chloride solution (brine, 1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a pale yellow solid or oil. The expected yield is 11-12 g (85-93%).
-
3.4. Protocol 2: Thermal Claisen Rearrangement to 2-allyl-4-nitrophenol
This step requires high temperatures to overcome the activation energy of the pericyclic reaction.[4]
-
Reaction Setup: Place the this compound (10.0 g, 55.8 mmol) into a 50 mL round-bottom flask equipped with a short-path distillation head or an air condenser to prevent sublimation. Place a thermometer in the reaction flask, ensuring the bulb is submerged in the material.
-
Reaction: Heat the flask in a sand bath or with a heating mantle to 190-210 °C. The solid will melt, and the reaction should be stirred magnetically if possible.
-
Monitoring and Completion: Hold the temperature for 2-3 hours. The reaction can be monitored by TLC (4:1 Hexanes:Ethyl Acetate), observing the formation of a new, more polar spot corresponding to the phenolic product. The rearrangement is typically quantitative.
-
Purification: a. Cool the flask to room temperature. The crude product, 2-allyl-4-nitrophenol, will solidify upon cooling. b. The product is often of sufficient purity for many applications. For higher purity, it can be purified by flash column chromatography on silica gel.[14] c. Chromatography Protocol: Slurry the crude product onto a small amount of silica gel. Load it onto a prepared silica gel column. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. d. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure. The final product is a yellow solid. The expected yield is 8.5-9.5 g (85-95%).
Caption: A streamlined workflow for the two-step synthesis.
Product Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-allyl-4-nitrophenol.
4.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Yellow solid | |
| Boiling Point | 334.5 °C at 760 mmHg | [1] |
| Melting Point | 73-75 °C |
4.2. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.10 (d, 1H, Ar-H), ~7.95 (dd, 1H, Ar-H), ~7.00 (d, 1H, Ar-H), ~6.00 (m, 1H, -CH=CH₂), ~5.50 (s, 1H, -OH), ~5.20 (m, 2H, -CH=CH₂), ~3.50 (d, 2H, -CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155.0, 141.0, 135.0, 133.0, 126.0, 124.0, 118.0, 116.0, 34.0.[14]
-
IR (ATR, cm⁻¹): ~3450 (br, O-H), ~3080 (=C-H), ~1610 (C=C, aromatic), ~1580 & ~1340 (NO₂, asymm. & symm. stretches).[14]
-
Mass Spec (EI): m/z (%) 179 ([M]⁺), 162, 133.
References
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Wikipedia. Claisen rearrangement . [Link]
-
Organic Chemistry Portal. Claisen Rearrangement . [Link]
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Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material . Clinical chemistry, 26(6), 724–729. [Link]
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New Jersey Department of Health. Hazard Summary: Allyl Bromide . [Link]
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Sanford, E. M., Lis, C. C., & McPherson, N. R. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement . ResearchGate. [Link]
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Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement . (2024, March 19). [Link]
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Semantic Scholar. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material . [Link]
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Master Organic Chemistry. The Cope and Claisen Rearrangements . (2019, November 14). [Link]
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Scribd. The Preparation of Allyl Phenyl Ether and 2allylphenol . [Link]
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Chemistry LibreTexts. Claisen Rearrangement . (2023, January 22). [Link]
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Berski, S., & Gordon, A. J. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function . New Journal of Chemistry, 40(10), 8717-8726. [Link]
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BYJU'S. Claisen Rearrangement . [Link]
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Ramirez-Morales, P. I., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . Molbank, 2022(2), M1373. [Link]
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Application Notes and Protocols: Allyl p-Nitrophenyl Ether as a Versatile Precursor in Heterocyclic Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of allyl p-nitrophenyl ether in the synthesis of a diverse array of heterocyclic compounds. This document provides an in-depth exploration of key synthetic transformations, including mechanistic insights, field-proven protocols, and data interpretation.
Introduction: The Strategic Advantage of this compound
This compound, a readily accessible aromatic compound, has emerged as a powerful and versatile building block in modern organic synthesis.[1] Its unique structural features—an activated aromatic ring due to the electron-withdrawing nitro group, a reactive allyl group, and a strategically positioned ether linkage—render it an ideal precursor for a variety of cyclization strategies. The presence of the nitro group not only influences the regioselectivity of aromatic substitution reactions but can also be readily transformed into other functional groups, further expanding its synthetic utility.
This guide will focus on three principal pathways for the conversion of this compound and its derivatives into valuable heterocyclic scaffolds:
-
The Claisen Rearrangement: A classic pericyclic reaction for the formation of C-C bonds, leading to ortho-allylphenols, which are key intermediates for chromenes and benzofurans.
-
Cycloaddition Reactions: Leveraging the dienophilic or dipolarophilic nature of the allyl group or its derivatives to construct complex cyclic systems.
-
Transition-Metal-Catalyzed Cyclizations: Employing the power of transition metals to orchestrate efficient and selective intramolecular bond formations.
The Claisen Rearrangement: A Gateway to Oxygen-Containing Heterocycles
The thermal rearrangement of allyl aryl ethers, known as the Claisen rearrangement, is a cornerstone of synthetic organic chemistry for constructing ortho-allylphenols.[2][3] This[1][1]-sigmatropic rearrangement proceeds through a concerted, cyclic transition state, offering high stereospecificity.[2]
Mechanistic Rationale
Heating an allyl aryl ether induces a concerted pericyclic reaction where the C3 of the allyl group forms a new bond with the ortho-position of the aromatic ring, concurrently with the cleavage of the ether C-O bond.[2] This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic o-allylphenol. The electron-withdrawing nitro group in this compound can influence the reaction rate and regioselectivity.
Caption: Mechanism of the Claisen Rearrangement.
Protocol: Synthesis of 2-Allyl-4-nitrophenol
This protocol outlines the thermal Claisen rearrangement of this compound to yield 2-allyl-4-nitrophenol, a crucial intermediate for various heterocyclic systems.
Materials:
-
This compound
-
N,N-Diethylaniline (or other high-boiling solvent)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in N,N-diethylaniline (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 215 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and wash with 2M HCl to remove the N,N-diethylaniline.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-allyl-4-nitrophenol.
| Reactant | Product | Yield (%) | Key Conditions |
| This compound | 2-Allyl-4-nitrophenol | 70-85% | N,N-Diethylaniline, 215 °C, 4-6 h |
Application in Chromene Synthesis
2-Allyl-4-nitrophenol is a valuable precursor for the synthesis of chromenes, a class of heterocyclic compounds with significant biological activities.[4][5]
Caption: Workflow for Chromene Synthesis.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, offering high levels of stereocontrol and atom economy.[6] The allyl group in this compound derivatives can participate in various cycloaddition reactions, including Diels-Alder and dipolar cycloadditions.
Intramolecular Diels-Alder Reactions
By tethering a diene to the this compound scaffold, intramolecular [4+2] cycloaddition can be achieved, leading to complex polycyclic structures.[7] This strategy is particularly useful for the synthesis of natural products and their analogues.
Protocol: General Procedure for Intramolecular Diels-Alder Reaction
-
Synthesize the Diels-Alder precursor by attaching a suitable diene to the this compound derivative.
-
Dissolve the precursor in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux for 12-24 hours, monitoring the reaction by TLC or NMR.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Transition-Metal-Catalyzed Cyclizations: Modern and Efficient Strategies
Transition-metal catalysis has revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible to achieve.[8] Various transition metals, including palladium, ruthenium, and copper, can catalyze the intramolecular cyclization of this compound derivatives to form a range of heterocyclic compounds.[9][10]
Palladium-Catalyzed Oxidative Cyclization for Benzofuran Synthesis
Palladium catalysts are particularly effective in promoting the oxidative cyclization of o-allylphenols to form benzofurans, an important class of heterocycles with diverse biological activities.[11][12]
Mechanism Insight: The reaction typically proceeds via an initial coordination of the palladium catalyst to the alkene of the allyl group. Subsequent intramolecular oxypalladation onto the phenolic oxygen forms a six-membered palladacycle. β-hydride elimination then regenerates the aromaticity and releases the benzofuran product and a Pd(0) species, which is reoxidized to Pd(II) by an external oxidant to complete the catalytic cycle.
Caption: Catalytic Cycle for Benzofuran Synthesis.
Protocol: Palladium-Catalyzed Synthesis of 6-Nitro-2-methylbenzofuran
This protocol details the synthesis of a substituted benzofuran from 2-allyl-4-nitrophenol using a palladium catalyst.
Materials:
-
2-Allyl-4-nitrophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (oxidant)
-
Dimethylformamide (DMF), anhydrous
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of 2-allyl-4-nitrophenol (1 equivalent) in anhydrous DMF, add Na₂CO₃ (2 equivalents), benzoquinone (1.2 equivalents), and Pd(OAc)₂ (5 mol%).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 6-nitro-2-methylbenzofuran.
| Starting Material | Product | Yield (%) | Catalyst System |
| 2-Allyl-4-nitrophenol | 6-Nitro-2-methylbenzofuran | 65-80% | Pd(OAc)₂, Benzoquinone, Na₂CO₃ |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected outcomes, including product yields and spectroscopic data for key intermediates and final products, are provided based on established literature. Successful replication of these results will validate the experimental setup and procedures.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent reactivity, coupled with the ability to undergo a variety of classical and modern transformations, makes it an invaluable tool for the construction of complex heterocyclic frameworks. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
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Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428. [Link]
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Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
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-
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-
New Journal of Chemistry (RSC Publishing). (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. [Link]
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Application Notes and Protocols: Allyl p-Nitrophenyl Ether as a Protecting Group for Phenols
Introduction: A Strategic Tool for Phenol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in drug development and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to ensure their integrity during transformations elsewhere in the molecule. The allyl group is a well-established and versatile protecting group for alcohols and phenols, valued for its general stability under both acidic and basic conditions.[1] This stability allows for a high degree of orthogonality, enabling chemists to perform a wide range of reactions on other parts of a molecule without disturbing the protected phenol.
This document provides a comprehensive guide to the use of allyl p-nitrophenyl ether as a strategic tool for the protection of phenols. The introduction of the electron-withdrawing nitro group at the para-position of the phenyl ether subtly modulates the reactivity and properties of the protecting group, offering potential advantages in specific synthetic contexts. We will delve into the underlying principles of its application, from the synthesis of the protecting agent itself to detailed protocols for the protection and deprotection of phenols, supported by mechanistic insights and practical considerations.
Core Principles and Strategic Advantages
The use of an allyl group to protect a phenol involves the formation of an allyl aryl ether. The key to its utility lies in the unique reactivity of the allylic double bond, which provides a handle for its selective removal under mild conditions, most commonly through palladium catalysis.
The strategic decision to employ the p-nitrophenyl variant of the allyl ether protecting group is guided by several considerations:
-
Electronic Modulation: The strongly electron-withdrawing nitro group reduces the electron density of the aromatic ring. This can influence the rate and selectivity of the deprotection step and may offer enhanced stability towards certain reagents compared to electron-rich or neutral allyl aryl ethers.
-
Crystallinity and Handling: The presence of the polar nitro group can, in some cases, impart greater crystallinity to the protecting agent and the protected phenol, potentially simplifying purification by crystallization.
-
Orthogonality: The allyl ether linkage is stable to a wide range of conditions used to remove other common protecting groups, such as silyl ethers (cleaved by fluoride), esters (hydrolyzed by base), and some benzyl ethers (removed by hydrogenolysis). This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups requiring protection.[1]
Synthesis of the Protecting Agent: this compound
The protecting agent, this compound (1-(allyloxy)-4-nitrobenzene), can be reliably synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium or potassium salt of p-nitrophenol is reacted with an allyl halide.
Experimental Protocol: Synthesis of 1-(allyloxy)-4-nitrobenzene
This protocol is based on established procedures for Williamson ether synthesis of analogous compounds.
Materials:
-
p-Nitrophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 mL per gram of p-nitrophenol).
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide (1.2 eq) dropwise to the stirring suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% NaOH solution to remove any unreacted p-nitrophenol, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound as a solid.
Protection of Phenols: Formation of the Allyl Aryl Ether
The protection of a target phenol is also achieved through a Williamson ether synthesis, where the phenoxide of the substrate is reacted with allyl bromide. The protocol is similar to the synthesis of the protecting agent itself.
Experimental Protocol: Allylation of a Phenol
Materials:
-
Phenol-containing substrate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol-containing substrate (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature and add allyl bromide (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or gently heat to 50-60 °C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure allyl-protected phenol.
Stability Profile of the this compound Protecting Group
A key attribute of a good protecting group is its stability under a variety of reaction conditions, ensuring it remains intact until its deliberate removal is required. The allyl ether linkage is known for its robustness.
| Condition/Reagent Class | Stability | Notes |
| Aqueous Acid | Stable | Generally stable to mild acidic conditions (e.g., acetic acid, dilute HCl). Cleavage can occur under harsh acidic conditions.[2] |
| Aqueous Base | Stable | Stable to a wide range of basic conditions (e.g., NaOH, K₂CO₃, amines). |
| Grignard Reagents | Stable | Compatible with organometallic reagents such as Grignard and organolithium reagents. |
| Hydride Reductants | Stable | Stable to common hydride reducing agents like LiAlH₄ and NaBH₄. |
| Oxidizing Agents | Generally Stable | Stable to many common oxidizing agents. However, strong oxidants that react with alkenes (e.g., ozone, KMnO₄) will cleave the allyl group. |
| Catalytic Hydrogenation | Stable | The allyl C=C double bond can be reduced under some hydrogenation conditions, but the C-O ether bond is typically stable. |
Deprotection: The Palladium-Catalyzed Cleavage
The most common and mild method for the deprotection of allyl ethers is through palladium-catalyzed allyl transfer.[1] This process involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophile (an allyl scavenger).
Mechanism of Deprotection
The generally accepted mechanism for palladium-catalyzed deallylation is depicted below. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl ether. This is followed by oxidative addition to form a π-allyl palladium(II) complex, releasing the phenoxide. The catalyst is regenerated by the reaction of the π-allyl palladium complex with an allyl scavenger.
Sources
Application Notes & Protocols for Nucleophilic Aromatic Substitution Studies Using Allyl p-Nitrophenyl Ether
Introduction: The Utility of Allyl p-Nitrophenyl Ether in Mechanistic Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction class in modern organic synthesis, critical to the formation of carbon-heteroatom bonds in pharmaceuticals, agrochemicals, and materials science. Unlike the more familiar nucleophilic substitution reactions at sp³-hybridized carbons (SN1 and SN2), SNAr reactions proceed at an sp²-hybridized carbon of an aromatic ring.[1] For this to occur, the aromatic ring must be rendered electron-deficient, or "activated," by the presence of strong electron-withdrawing groups (EWGs).[2][3]
This compound has emerged as an exemplary substrate for investigating the intricacies of the SNAr mechanism. Its structure is ideally suited for mechanistic and kinetic studies for several key reasons:
-
Activated Aromatic System: The para-nitro group (p-NO₂) is a powerful EWG that significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles.
-
Effective Leaving Group: The allyloxy group, upon departure, forms a relatively stable allyloxide anion.
-
Probe for Reaction Dynamics: The allyl group itself can be used in more advanced studies, such as investigating rearrangement reactions or as a handle for further synthetic transformations.
This guide provides a comprehensive overview of the synthesis of this compound, the mechanistic principles of its reaction, and a detailed protocol for conducting kinetic analysis using UV-Vis spectrophotometry, a technique particularly well-suited for monitoring the formation of the colored p-nitrophenoxide product.[4]
Part 1: Synthesis of this compound
The most common and efficient method for preparing this compound is a variation of the Williamson ether synthesis. This involves the deprotonation of p-nitrophenol to form the more nucleophilic p-nitrophenoxide, which then displaces a halide from an allyl electrophile.
Protocol 1: Synthesis via Williamson Ether Synthesis
Objective: To synthesize this compound from p-nitrophenol and allyl bromide.
Materials:
-
p-Nitrophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
-
Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a pale yellow solid.
Expected Yield: 75-90%.
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IUPAC name for the product is 1-nitro-4-(prop-2-en-1-yloxy)benzene.[5]
Part 2: The SNAr Mechanism: An Addition-Elimination Pathway
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a well-established two-step addition-elimination mechanism.[1][2]
Causality of the Mechanism:
-
Activation: The powerful electron-withdrawing nitro group, positioned para to the allyloxy leaving group, is crucial. It delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy of the first step.[3] This stabilization would not be effective if the nitro group were in the meta position.[3]
-
Step 1: Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon (the carbon atom bonded to the leaving group). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1] This step is typically the slow, rate-determining step of the reaction.[6]
-
Step 2: Elimination (Fast Step): The aromaticity of the ring is restored by the rapid expulsion of the leaving group, the allyloxide anion.
Visualization of the SNAr Mechanism
Caption: The SNAr Addition-Elimination Mechanism.
Part 3: Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
The reaction of this compound with many nucleophiles (e.g., hydroxide, amines) is ideal for kinetic monitoring because the resulting p-nitrophenoxide ion (formed from the p-nitrophenol product under basic conditions) is a vibrant yellow color with a strong absorbance maximum around 400 nm, whereas the starting materials are typically colorless or pale yellow.
Protocol 2: Determining Pseudo-First-Order and Second-Order Rate Constants
Objective: To measure the rate of the SNAr reaction of this compound with a nucleophile (e.g., sodium hydroxide) under pseudo-first-order conditions.
Instrumentation & Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
This compound (substrate).
-
Nucleophile (e.g., NaOH, Piperidine).
-
Appropriate solvent (e.g., water, DMSO-water mixture, ethanol).[7]
-
Volumetric flasks and micropipettes.
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or acetonitrile). This minimizes the volume of organic solvent added to the aqueous reaction mixture.
-
Nucleophile Solutions: Prepare a series of at least five different concentrations of the nucleophile (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M, 0.1 M NaOH) in the chosen reaction solvent. The concentration of the nucleophile must be in large excess (at least 10-fold) compared to the final substrate concentration to ensure pseudo-first-order conditions.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength to the λ
maxof the p-nitrophenoxide ion (determine this by running a scan of the final reaction mixture; typically ~400 nm). -
Set the instrument to kinetics mode to record absorbance as a function of time.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette 3.0 mL of a specific nucleophile solution into a quartz cuvette. Place the cuvette in the holder and allow it to thermally equilibrate for 5-10 minutes.
-
Initiate the Reaction: Using a micropipette, rapidly inject a small volume (e.g., 30 µL) of the this compound stock solution into the cuvette. The final substrate concentration should be low (e.g., 0.1 mM).
-
Quickly cap the cuvette, invert 2-3 times to mix, and immediately start recording the absorbance.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau, A
∞), typically for at least 5-7 half-lives. -
Repeat this procedure for each of the different nucleophile concentrations.
-
Data Analysis:
-
Calculate the Pseudo-First-Order Rate Constant (k
obs): The observed rate constant (kobs) for each run is determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A∞- At) = -kobst + ln(A∞- A0) A plot of ln(A∞- At) versus time (t) will yield a straight line with a slope of -kobs.[7] -
Calculate the Second-Order Rate Constant (k₂): The relationship between the observed rate constant and the nucleophile concentration is given by: k
obs= k₂[Nucleophile] Plot the calculated kobsvalues (from each kinetic run) against the corresponding concentration of the nucleophile, [Nucleophile]. The slope of this line will be the second-order rate constant, k₂.
Visualization of Kinetic Data Analysis Workflow
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H9NO3 | CID 220100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note & Protocol: A Researcher's Guide to the Thermal Rearrangement of Allyl p-Nitrophenyl Ether
Introduction
The Claisen rearrangement is a cornerstone of modern organic synthesis, providing a powerful and reliable method for carbon-carbon bond formation.[1] This[2][2]-sigmatropic rearrangement transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3] The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state, a process that is both thermally allowed and stereospecific.[4][5]
This application note provides a detailed experimental guide for the thermal rearrangement of Allyl p-nitrophenyl ether to 2-allyl-4-nitrophenol. This specific transformation is an excellent case study of the aromatic Claisen rearrangement, where an allyl group migrates from an oxygen atom to the ortho position of the benzene ring.[4][5] The reaction initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenolic product, driven by the restoration of aromaticity.[4][5][6]
We will first detail the synthesis of the requisite starting material, this compound, via Williamson ether synthesis, followed by a comprehensive protocol for the thermal rearrangement itself. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science, providing the technical insights and practical steps necessary for successful execution.
Part 1: Synthesis of this compound (Starting Material)
The most direct route to the starting material is the O-allylation of 4-nitrophenol, a standard Williamson ether synthesis.[7] This nucleophilic substitution reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl bromide.
Reaction Scheme: O-Allylation
Protocol 1: Synthesis of 1-Allyloxy-4-nitrobenzene
Rationale: Anhydrous potassium carbonate serves as a mild base to deprotonate the acidic 4-nitrophenol. Acetone is used as a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction without interfering. Refluxing ensures the reaction proceeds at a reasonable rate.
Materials:
-
4-Nitrophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, dry
-
Deionized water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Apparatus:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (e.g., 10.0 g, 71.9 mmol) and dry acetone (100 mL). Stir until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (e.g., 14.9 g, 107.8 mmol, 1.5 equivalents) to the solution. The mixture will become a suspension.
-
Allylation: To this stirring suspension, add allyl bromide (e.g., 7.4 mL, 10.3 g, 85.1 mmol, 1.2 equivalents) dropwise at room temperature over 10 minutes.[7]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the 4-nitrophenol spot has been completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Extraction:
-
Dissolve the resulting crude solid/oil in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel if necessary to yield pure this compound as a pale yellow solid.
-
Part 2: Thermal Claisen Rearrangement
With the starting material in hand, the core transformation can be performed. The thermal Claisen rearrangement is typically conducted at high temperatures, often without a solvent (neat), or in a high-boiling point, inert solvent.
Reaction Scheme & Mechanism
The rearrangement proceeds via a concerted[2][2]-sigmatropic shift, followed by enolization to restore the aromatic ring.
Protocol 2: Thermal Rearrangement to 2-allyl-4-nitrophenol
Rationale: High temperature provides the necessary activation energy for this concerted rearrangement.[6] The reaction is often performed neat to maximize concentration and avoid potential side reactions with solvents. Monitoring is crucial to prevent decomposition from prolonged heating.
Materials:
-
This compound (synthesized in Part 1)
-
High-boiling point solvent (optional, e.g., N,N-diethylaniline or diphenyl ether)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Apparatus:
-
Round-bottom flask or thick-walled reaction tube
-
Reflux condenser (if using a solvent) or air condenser
-
High-temperature thermometer
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
TLC analysis setup
-
Glassware for column chromatography
Procedure:
-
Setup: Place the purified this compound (e.g., 5.0 g, 27.9 mmol) into a round-bottom flask equipped with a magnetic stir bar and an air condenser to prevent pressure buildup.
-
Heating: Immerse the flask in a sand bath or use a heating mantle. Heat the solid until it melts, and then raise the temperature to approximately 200-220°C.[6]
-
Reaction: Maintain this temperature and stir the molten ether. The reaction is intramolecular and will proceed over several hours.
-
Monitoring: Carefully take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Dissolve the aliquot in a small amount of DCM and spot on a TLC plate. Elute with a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate). The product, 2-allyl-4-nitrophenol, will have a different Rf value than the starting ether. The reaction is complete when the starting material is no longer visible by TLC.
-
Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The crude product will likely solidify upon cooling.
-
Purification:
-
The crude product is often a dark, viscous oil or solid. Direct purification by column chromatography is typically the most effective method.
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Load this solution onto a silica gel column.
-
Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to separate the product from baseline impurities and any unreacted starting material.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-allyl-4-nitrophenol.
-
Data Summary & Expected Results
| Parameter | Value | Rationale/Notes |
| Reaction Temperature | 200 - 220 °C | Sufficient thermal energy to overcome the activation barrier of the sigmatropic rearrangement.[6] |
| Reaction Time | 2 - 6 hours | Highly dependent on temperature and scale. Must be monitored by TLC. |
| Expected Yield | 60 - 80% | Yields can vary based on purity of starting material and purification efficiency. |
| Product Appearance | Yellowish solid | |
| Product Melting Point | 79.0 - 79.6 °C | A key characteristic for purity assessment.[8] |
Part 3: Workflow and Safety
Overall Experimental Workflow
Critical Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
4-Nitrophenol: Toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen. Handle with extreme care.
-
Allyl bromide: Highly flammable, toxic, and a lachrymator (causes tearing).[9] It is corrosive and can cause severe skin burns and eye damage.[10] Keep away from heat, sparks, and open flames.[11] Ensure all equipment is properly grounded to prevent static discharge.[9][10]
-
High Temperatures: The use of a sand bath is recommended for stable and safe heating to high temperatures. Ensure the apparatus is securely clamped and allows for pressure equalization (air condenser).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Bravo-Suárez, J. J. (2018). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART I; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº9. Revista Boliviana de Química, 35(2), 43-57. Retrieved from [Link]
-
Śmiechowski, M., & Jeziorski, M. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 42(18), 15025-15031. Retrieved from [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Retrieved from [Link]
-
Jiao, F., Li, Y., & Chen, H. (2022). Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions. Analytical Chemistry, 94(42), 14669–14676. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
-
Wikipedia. Claisen rearrangement. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]
-
PrepChem.com. Preparation of 4-nitrophenol. Retrieved from [Link]
-
OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. redalyc.org [redalyc.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-ALLYL-4-NITROPHENOL | 19182-96-8 [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Low yield in Allyl p-nitrophenyl ether synthesis troubleshooting
Welcome to the technical support center for the synthesis of allyl p-nitrophenyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common yet nuanced etherification. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues with evidence-based solutions, and provide a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering during your synthesis.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?
Low yields in the Williamson ether synthesis of this compound can stem from several factors, often related to competing side reactions or suboptimal reaction conditions.[1] Let's break down the primary culprits:
-
Incomplete Deprotonation of p-Nitrophenol: The first step of the Williamson synthesis is the deprotonation of the alcohol (in this case, p-nitrophenol) to form a nucleophilic alkoxide.[2] p-Nitrophenol is relatively acidic due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion.[3][4] However, if the base used is not strong enough or is used in insufficient quantity, a significant portion of the p-nitrophenol will remain protonated and unreactive.
-
Solution:
-
Choice of Base: Use a sufficiently strong base to ensure complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are often more effective.[5] For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly employed.[2]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) can be beneficial to drive the deprotonation to completion.
-
-
-
Competing E2 Elimination of Allyl Bromide: The p-nitrophenoxide ion is not only a good nucleophile but also a reasonably strong base. This can lead to a competing E2 elimination reaction with the allyl bromide, producing allene and consuming your starting materials.[1][6]
-
Solution:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible while still allowing the substitution reaction to proceed at an acceptable rate. Higher temperatures tend to favor elimination over substitution.[1] A typical temperature range for this reaction is 50-100 °C.[1]
-
Solvent Choice: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1] These solvents solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic, which favors the Sₙ2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
-
-
C-Alkylation of the p-Nitrophenoxide Ion: The p-nitrophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation) to form an undesired by-product.[1][2]
-
Solution:
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the ratio of O- to C-alkylation. Less polar solvents can sometimes favor O-alkylation. The use of phase-transfer catalysts can also enhance the selectivity for O-alkylation.[1]
-
-
-
Hydrolysis of Allyl Bromide: If there is water present in your reaction mixture, it can hydrolyze the allyl bromide to allyl alcohol, which will not participate in the desired reaction.
-
Solution:
-
Anhydrous Conditions: Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents.[7] If your base is hygroscopic, handle it appropriately to minimize water absorption.
-
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Besides unreacted starting materials (p-nitrophenol and allyl bromide), you may be observing the following by-products:
-
2-Allyl-4-nitrophenol: This is the product of a Claisen rearrangement of your desired this compound.[8] This intramolecular rearrangement is thermally induced, so if your reaction or workup involves high temperatures, this by-product becomes more likely.[9][10]
-
C-Alkylated Products: As mentioned in the previous question, direct C-alkylation of the p-nitrophenoxide can occur.
-
Allene: Formed from the E2 elimination of allyl bromide. This is a gas and would likely not be observed on a TLC plate but represents a loss of starting material.
-
Allyl Alcohol: From the hydrolysis of allyl bromide.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
Q3: How can I effectively purify my crude this compound?
Purification is crucial for obtaining a high-purity product. Here's a recommended workflow:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture (cautiously if you used a reactive base like NaH) with water or a dilute acid. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove any unreacted p-nitrophenol.[11] The p-nitrophenoxide salt will be soluble in the aqueous layer.
-
Water Wash: Wash the organic layer with water to remove any residual base and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by either recrystallization or column chromatography.[12][13]
Frequently Asked Questions (FAQs)
What is the Williamson Ether Synthesis?
The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2][5] In this specific synthesis, the p-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide leaving group.[14]
Mechanism of this compound Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Why is a primary halide like allyl bromide a good choice for this reaction?
The Williamson ether synthesis works best with methyl or primary alkyl halides because the Sₙ2 mechanism is sensitive to steric hindrance.[5] Tertiary alkyl halides will almost exclusively undergo elimination, and secondary halides will give a mixture of substitution and elimination products.[5] Allyl bromide is a primary halide and is particularly reactive in Sₙ2 reactions due to the stabilization of the transition state by the adjacent pi system.[15]
What is the role of a phase-transfer catalyst?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be used to increase the rate and yield of the reaction, especially when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the allyl bromide).[1] The PTC transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This can also help to increase the concentration of the "naked" and more reactive nucleophile in the organic phase.[16]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactants | p-Nitrophenol, Allyl Bromide | Standard starting materials for the target molecule. |
| Base | K₂CO₃, NaOH, NaH, t-BuOK | Choice depends on desired reactivity and safety considerations. Stronger bases ensure complete deprotonation. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor the Sₙ2 mechanism. |
| Temperature | 50 - 100 °C | A balance between a reasonable reaction rate and minimizing the competing E2 elimination and Claisen rearrangement.[1] |
| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by TLC.[1] |
Experimental Protocol: A General Procedure
This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the p-nitrophenol.
-
Base Addition: Carefully add the chosen base (e.g., K₂CO₃, 1.5 eq.) to the solution.
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the p-nitrophenoxide salt.
-
Allyl Bromide Addition: Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with 1M NaOH (2x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Torosyan, G., & Hovhannisyan, D. (2011). SYNTHESIS OF ALLYL PHENYL ETHER AND CLAISEN REARRANGEMENT. Studii şi Cercetări Ştiinţifice. Chimie şi Inginerie Chimică, Biotehnologii, Industrie Alimentară, 12(4), 425-428. Retrieved from [Link]
-
Bartleby. (n.d.). Allyl Phenyl Ether Synthesis Lab Report. Retrieved from [Link]
-
Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Surya Prakash Rao, H., Senthilkumar, S. P., Srinivasa Reddy, D., & Mehta, G. (1999). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 111(5), 371-376. Retrieved from [Link]
-
Sikorska, M., Gębska, M., & Wróblewska, A. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide. Propulsion and Power Research, 6(1), 53-61. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Mowry, D. T. (1948). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of the American Chemical Society, 70(9), 3144-3145. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
- Craig, R. L. (1969). U.S. Patent No. 3,450,608. Washington, DC: U.S. Patent and Trademark Office.
-
Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of allyl phenyl ether. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 26). 75. Homework Assignment #25 - Acidity of p-Nitrophenol [Video]. YouTube. Retrieved from [Link]
-
Zerbe, C., & Jage, K. (1935). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Retrieved from [Link]
-
Quora. (2018). P-nitrophenol is more acidic than m-nitrophenol. Why? Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Williamson Ether Synthesis of Allyl p-Nitrophenyl Ether
Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on the preparation of Allyl p-Nitrophenyl Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize synthesis protocols. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges in the synthesis of this compound, providing in-depth explanations and actionable protocols.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yields in this specific Williamson ether synthesis often stem from a few key areas: incomplete deprotonation, side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
A. Incomplete Deprotonation of p-Nitrophenol
The first step of the Williamson ether synthesis is the quantitative formation of the nucleophile, the p-nitrophenoxide ion.[1][2] Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the yield of the desired ether.
-
Causality: p-Nitrophenol is more acidic than typical phenols due to the electron-withdrawing nature of the nitro group, but a sufficiently strong base is still required for complete conversion to the phenoxide. Using a weak base or an insufficient amount of a strong base will result in an equilibrium mixture of the phenol and its conjugate base.
-
Troubleshooting Protocol:
-
Base Selection: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH).[3] These bases irreversibly deprotonate the phenol, driving the reaction to completion.[1] Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, particularly with phase-transfer catalysis, but may require more stringent conditions to ensure complete deprotonation.[4]
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the base to ensure all the p-nitrophenol is converted to the phenoxide.
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[5] Any water present will react with the strong base, reducing its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.[5]
-
B. Competing Side Reactions
Several side reactions can compete with the desired O-alkylation, leading to a mixture of products and a lower yield of the this compound.
-
C-Alkylation: The p-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[6][7] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-allyl-4-nitrophenol and other isomers.[4]
-
Elimination Reaction (E2): While allyl halides are primary halides and generally favor SN2 reactions, the basic conditions of the Williamson synthesis can promote E2 elimination, especially at higher temperatures, leading to the formation of allene.[2][3]
-
Hydrolysis of Allyl Halide: If water is present in the reaction mixture, it can react with the allyl halide to form allyl alcohol, consuming the electrophile.[8]
C. Suboptimal Reaction Conditions
The choice of solvent, temperature, and reaction time significantly impacts the outcome of the synthesis.[9]
-
Solvent Effects: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Protic Solvents (e.g., ethanol, water): These solvents can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[10] They can also promote C-alkylation.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, leaving it "naked" and highly reactive.[4][10] This generally leads to higher yields and faster reaction rates.[10]
-
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor elimination reactions and potential decomposition.[8][10] A moderate temperature range of 50-100°C is typically recommended.[10]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at elevated temperatures can increase the likelihood of side product formation.[10]
Question 2: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products and how can I minimize their formation?
The presence of multiple unexpected spots on a TLC plate is a strong indicator of competing side reactions. The most common culprits in the synthesis of this compound are C-alkylation products and products resulting from the rearrangement of the desired ether.
A. Distinguishing O- vs. C-Alkylation
As mentioned, the p-nitrophenoxide ion's ambident nature can lead to both O- and C-alkylation.[6]
-
Mechanistic Insight: O-alkylation is typically kinetically favored, while C-alkylation can be thermodynamically favored under certain conditions. The choice of solvent and counter-ion can influence the O/C alkylation ratio. Harder cations (like Na⁺) tend to associate more strongly with the harder oxygen atom of the phenoxide, favoring O-alkylation. Polar aprotic solvents also favor O-alkylation.
-
Minimization Strategy:
-
Solvent Choice: Utilize polar aprotic solvents like DMF or DMSO.
-
Counter-ion: Sodium or potassium salts of the p-nitrophenol are commonly used and generally favor O-alkylation.[4]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective.[10] The bulky quaternary ammonium cation pairs with the phenoxide, and this ion pair is soluble in the organic phase where the reaction with the allyl halide occurs. This often leads to cleaner reactions and higher yields of the O-alkylated product.[8][10]
-
B. Claisen Rearrangement
Although the Claisen rearrangement of allyl aryl ethers typically requires high temperatures (often above 200°C), it is a potential side reaction to be aware of, especially if the reaction is heated for an extended period.[8] This rearrangement would convert the desired this compound into 2-allyl-4-nitrophenol.
-
Mitigation: Maintain a controlled and moderate reaction temperature.[8] For most Williamson ether syntheses, temperatures above 100°C are unnecessary and can promote side reactions.[10]
Experimental Protocol: Optimized Synthesis of this compound using Phase-Transfer Catalysis
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.
Materials:
-
p-Nitrophenol
-
Allyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitrophenol (1.0 eq) in toluene.
-
Add the 50% aqueous sodium hydroxide solution (2.0 eq) and tetrabutylammonium bromide (0.05 eq).
-
Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
| Parameter | Recommendation | Rationale |
| Base | NaOH (aq) with PTC | Efficient deprotonation and high yield of O-alkylation.[8][10] |
| Solvent | Toluene | Good solvent for the organic reactants and allows for easy separation from the aqueous phase. |
| Catalyst | TBAB (1-5 mol%) | Facilitates the transfer of the phenoxide to the organic phase.[8][10] |
| Temperature | 50-60°C | Promotes a reasonable reaction rate while minimizing side reactions like elimination and rearrangement.[10] |
| Allyl Halide | Allyl bromide | More reactive than allyl chloride, leading to faster reaction times.[11] |
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different allyl halide, such as allyl chloride or allyl iodide?
Yes, but the reactivity of the allyl halide will affect the reaction rate. The general order of reactivity is Allyl Iodide > Allyl Bromide > Allyl Chloride.[11] While allyl iodide is the most reactive, it is also more expensive and less stable. Allyl bromide offers a good balance of reactivity and cost.[11] If using allyl chloride, you may need to use higher temperatures or longer reaction times.
Q2: Is it necessary to use a phase-transfer catalyst?
While not strictly necessary, a phase-transfer catalyst is highly recommended for this synthesis, especially when using an inorganic base like NaOH.[10] It significantly improves the reaction rate and often leads to cleaner product formation by promoting the desired O-alkylation.[8]
Q3: My reaction seems to have stalled. What should I do?
If the reaction is not proceeding to completion, consider the following:
-
Insufficient Base: Ensure you have used at least a stoichiometric amount of a strong base.
-
Water Contamination: The presence of water can quench the base.[5] Ensure your reagents and solvent are anhydrous.
-
Poor Mixing: In a biphasic system (like with aqueous NaOH), vigorous stirring is essential for the reaction to occur at the interface.
-
Low Temperature: If you are running the reaction at room temperature, gentle heating may be required to increase the rate.
Q4: How can I effectively remove unreacted p-nitrophenol from my final product?
Unreacted p-nitrophenol can be removed by washing the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5-10%). The basic wash will deprotonate the acidic p-nitrophenol, forming the water-soluble sodium p-nitrophenoxide, which will be extracted into the aqueous layer.
Visualization of Key Processes
Reaction Scheme:
Caption: Key reaction pathways in the synthesis of this compound.
Troubleshooting Flowchart:
Caption: A decision-making workflow for troubleshooting low yields.
III. References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
ResearchGate. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. francis-press.com [francis-press.com]
Technical Support Center: Optimizing the Claisen Rearrangement of Allyl p-Nitrophenyl Ether
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Claisen rearrangement of allyl p-nitrophenyl ether. This powerful C-C bond-forming reaction is a cornerstone in synthetic chemistry, yet its optimization can be nuanced. This document moves beyond standard protocols to offer troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide
This section addresses common issues encountered during the Claisen rearrangement of this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Yield of 2-allyl-4-nitrophenol
A low yield of the desired product is the most frequent challenge. The root cause often lies in suboptimal reaction conditions that fail to overcome the activation energy barrier or lead to degradation.
-
Possible Cause: Insufficient Thermal Energy.
-
Scientific Rationale: The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[1] This process requires significant thermal energy to overcome the activation barrier. For many allyl aryl ethers, temperatures around 200-250 °C are necessary for the reaction to proceed at a reasonable rate without catalysts.[2]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., decalin, N,N-diethylaniline) has reached and is maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction mixture.
-
Increase Temperature: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor for product formation by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal balance between reaction rate and potential decomposition.
-
Consider Microwave Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times by efficiently coupling with the solvent and reactants.[3][4] This method can be particularly effective if conventional heating proves insufficient.[1]
-
-
-
Possible Cause: Inappropriate Solvent Choice.
-
Scientific Rationale: Solvent polarity plays a crucial role. Polar solvents can accelerate the Claisen rearrangement by stabilizing the somewhat polar transition state.[1][5] Hydrogen-bonding solvents have been shown to provide the highest rate constants.[1]
-
Troubleshooting Steps:
-
Switch to a High-Boiling Polar Aprotic Solvent: If using a nonpolar solvent like decalin, consider switching to solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While these have lower boiling points, they can be used effectively in sealed-vessel microwave reactions.
-
Evaluate Polar Protic Solvents: Solvents like ethylene glycol or diethylene glycol can be effective due to their high boiling points and hydrogen-bonding capabilities.
-
"On Water" Conditions: For certain substrates, conducting the reaction in water has been shown to dramatically increase the rate, though this is less common for aryl ethers and may require a sealed vessel to reach sufficient temperatures.[6]
-
-
Issue 2: Formation of Multiple Byproducts
The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates competing side reactions.
-
Possible Cause: Ether Cleavage.
-
Scientific Rationale: At the high temperatures required for the rearrangement, the C-O bond of the ether can undergo cleavage, leading to the formation of p-nitrophenol. This has been observed as a competing pathway, particularly under microwave conditions where localized heating can be intense.[7]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to minimize thermal decomposition.
-
Introduce a Catalyst: Lewis acids or other metal salts can lower the activation energy of the desired rearrangement, allowing the reaction to proceed at a lower temperature where ether cleavage is less favorable.[8][9] Alkaline-earth-metal triflates (e.g., Mg(OTf)₂) are effective catalysts for this transformation.[8]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.
-
-
-
Possible Cause: Migration to the para-Position.
-
Scientific Rationale: The Claisen rearrangement proceeds preferentially to the ortho-position.[1] However, if both ortho-positions are blocked, the allyl group can migrate to the para-position via a subsequent Cope rearrangement.[10] For this compound, the ortho-positions are free, so significant para-product formation is unlikely unless there are extreme steric hindrances not immediately apparent. The presence of an electron-withdrawing group like the nitro group at the para-position directs the rearrangement to the ortho-position.[1]
-
Troubleshooting Steps: This is generally not a significant issue for this specific substrate. If a para-product is suspected, its identity can be confirmed by 2D NMR spectroscopy.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the rearrangement of this compound?
The reaction is a[2][2]-sigmatropic rearrangement.[1][10] It proceeds through a concerted, six-membered cyclic transition state. The allyl group's γ-carbon forms a new C-C bond with the ortho-carbon of the aromatic ring, while the ether C-O bond simultaneously breaks. This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic product, 2-allyl-4-nitrophenol, restoring the favorable aromaticity.[2][11][12]
Q2: How does the para-nitro group influence the reaction?
The electron-withdrawing nitro group at the para-position makes the aromatic ring more electron-deficient. While this can slightly slow down the initial[2][2]-sigmatropic shift compared to an unsubstituted phenyl ring, it strongly favors the final tautomerization step by increasing the acidity of the phenolic proton in the product. It also helps direct the rearrangement exclusively to the ortho-position.[1]
Q3: Can I run this reaction at a lower temperature using a catalyst?
Yes. Catalysis is an excellent strategy for optimizing this reaction. Lewis acids like trimethylaluminum or bismuth triflate can accelerate the rearrangement, allowing for lower reaction temperatures and shorter reaction times.[1][8] More recently, alkaline-earth-metal salts such as magnesium triflate have been shown to be effective and are often more practical to handle.[8]
Q4: What are the main advantages of using microwave synthesis?
Microwave-assisted synthesis offers several key advantages:
-
Dramatic Rate Acceleration: Reactions can often be completed in minutes rather than hours.[1][3]
-
Increased Yields: By reducing reaction times, the opportunity for thermal degradation of reactants and products is minimized, often leading to cleaner reactions and higher isolated yields.[4]
-
Improved Reproducibility: Modern microwave reactors provide precise temperature and pressure control, enhancing reproducibility.
Q5: How do I prepare the starting material, this compound?
The starting material is readily synthesized via a Williamson ether synthesis.[13][14] This involves the reaction of p-nitrophenol with an allyl halide (typically allyl bromide) in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF.[13]
Data and Protocols
Table 1: Recommended Starting Conditions for Claisen Rearrangement
| Method | Solvent | Temperature (°C) | Typical Time | Catalyst (if any) | Notes |
| Thermal (Conventional) | N,N-Diethylaniline | 190 - 210 °C | 4 - 12 hours | None | High-boiling solvent is necessary. Reaction should be monitored by TLC or GC for completion. |
| Catalytic | Acetonitrile (reflux) | ~82 °C | 6 - 10 hours | Bismuth Triflate (5 mol%) | Allows for significantly lower temperatures, but may require longer times.[8] |
| Microwave-Assisted | DMF or DMSO | 180 - 200 °C | 15 - 45 min | None | Use a sealed vessel rated for high pressure. Offers the fastest conversion and often the highest yield.[4][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is based on a standard Williamson ether synthesis.[13]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (13.9 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add 150 mL of dry acetone.
-
Reagent Addition: While stirring vigorously, add allyl bromide (10.4 mL, 120 mmol) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate) until the 4-nitrophenol spot has disappeared.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol/water to yield pure this compound.
Protocol 2: Microwave-Assisted Claisen Rearrangement
-
Setup: Place this compound (1.79 g, 10 mmol) into a 20 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF).
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200 °C and hold for 20 minutes.
-
Workup: After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-allyl-4-nitrophenol, can be purified by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes).
Workflow and Decision Making
The following diagram illustrates a logical workflow for optimizing the Claisen rearrangement of this compound.
Caption: Decision workflow for optimizing the Claisen rearrangement.
References
-
Wikipedia. Claisen rearrangement. [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Berski, S., et al. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. New Journal of Chemistry, 40(10), 8717-8726. [Link]
-
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48. [Link]
-
Cerenak, A., et al. (2007). Microwave Accelerated Aza-Claisen Rearrangement. Molecules, 12(9), 2133-2143. [Link]
-
PubChem. This compound. [Link]
- Chan, K. P., & Loh, T. P. (2016). Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
-
Acevedo, O., & Jorgensen, W. L. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 132(3), 829-837. [Link]
- Thiel, H. G., et al. (1995). Process for the preparation of nitrophenyl alkyl ethers.
-
Chemistry LibreTexts. 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]
-
Horikoshi, S., et al. (2013). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Organic & Biomolecular Chemistry, 11(3), 455-460. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Brand, S., et al. (1993). Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. The Journal of Organic Chemistry, 58(25), 6814-6818. [Link]
-
William, C. G., et al. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters, 26(23), 4847-4852. [Link]
-
Perreux, L., & Loupy, A. (2001). Microwave-Assisted Claisen and Aza-Claisen Rearrangements. Tetrahedron, 57(45), 9199-9223. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
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Common impurities in Allyl p-nitrophenyl ether and their identification
Technical Support Center: Allyl p-Nitrophenyl Ether
Document ID: ANPE-TS-001-2026 Last Updated: January 25, 2026
Introduction
This compound is a key intermediate in organic synthesis, valued for its utility in reactions such as the Claisen rearrangement and as a substrate in enzymatic studies. The purity of this reagent is paramount, as contaminants can lead to ambiguous experimental results, low yields of desired products, and complications in downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting common impurities encountered during the synthesis and handling of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound is yellow. Is this normal?
A: Yes, a pale yellow coloration is typical for this compound. However, a strong or dark yellow/brown color often indicates the presence of unreacted p-nitrophenol or degradation byproducts. p-Nitrophenol is intensely yellow, especially in the presence of any residual base, which deprotonates it to the even more intensely colored p-nitrophenoxide anion.
Q2: I observe a "smear" or "streak" on my TLC plate when analyzing my product. What does this indicate?
A: Streaking on a silica gel TLC plate is often indicative of a highly polar, acidic, or basic compound. In the context of this compound synthesis, this is a classic sign of residual p-nitrophenol. Its acidic phenolic proton interacts strongly with the silica gel, leading to poor chromatographic behavior.
Q3: My ¹H NMR spectrum shows all the expected peaks for the product, but the integration is slightly off and there's a broad singlet around 11 ppm. What is this?
A: A broad singlet in the 10-12 ppm range is characteristic of a phenolic hydroxyl proton. This, combined with incorrect integration for your product peaks, strongly suggests the presence of unreacted p-nitrophenol as an impurity.[1][2]
Q4: Can this compound degrade during storage?
A: Yes. Ethers can be susceptible to hydrolysis, especially under acidic or basic conditions, although it is generally slow.[3][4][5] Exposure to moisture over long periods could potentially lead to the formation of p-nitrophenol and allyl alcohol. It is best stored in a cool, dry, dark place under an inert atmosphere.
Part 2: Impurity Profile: Identification and Causality
The most common method for synthesizing this compound is the Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of p-nitrophenol and an allyl halide (typically allyl bromide).[6][7][8] Most impurities arise from this process.
Diagram: Synthesis and Primary Impurity Pathways
The following diagram illustrates the intended reaction and the formation of the most common impurities.
Sources
- 1. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 2. quora.com [quora.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Effect of solvent polarity on the rate of Claisen rearrangement of Allyl p-nitrophenyl ether.
Technical Support Center: The Claisen Rearrangement of Allyl p-Nitrophenyl Ether
Welcome to the technical support center for the Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common questions and troubleshooting scenarios related to the effect of solvent polarity on the rate of the Claisen rearrangement, specifically focusing on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen rearrangement, and why is it relevant for my work with this compound?
The Claisen rearrangement is a concerted, intramolecular[1][1]-sigmatropic rearrangement.[2][3][4] In this reaction, an allyl phenyl ether, upon heating, rearranges to form an ortho-allyl phenol.[2] The reaction proceeds through a highly ordered, cyclic transition state, and its kinetics are typically first-order.[2][3] For this compound, the electron-withdrawing nitro group can influence the electronic properties of the aromatic ring, potentially affecting the reaction rate and energetics. Understanding this fundamental mechanism is crucial for optimizing reaction conditions and predicting outcomes in complex syntheses.
-
Mechanism Overview:
Q2: I'm observing a significant variation in my reaction rates when I change solvents. How does solvent polarity specifically affect the Claisen rearrangement of this compound?
Substantial solvent effects are a known characteristic of the Claisen rearrangement.[2][3] Generally, polar solvents tend to accelerate the reaction rate.[1][2][3] This is attributed to the stabilization of the polar transition state. While the Claisen rearrangement is a concerted pericyclic reaction and doesn't involve discrete charged intermediates, the transition state possesses some charge separation. Polar solvents can better solvate and stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.
For this compound, the presence of the nitro group makes the molecule more polar than an unsubstituted allyl phenyl ether. This increased polarity can lead to stronger interactions with polar solvents, potentially amplifying the solvent effect.
Q3: I'm trying to choose an appropriate solvent for my experiment. What are the key differences between polar protic, polar aprotic, and nonpolar solvents in the context of this reaction?
The choice of solvent is critical for controlling the rate of the Claisen rearrangement. Here's a breakdown of the different solvent types and their likely effects:
-
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are highly polar. They are known to significantly accelerate the Claisen rearrangement, often giving the highest rate constants.[1][2][3] For instance, ethanol/water mixtures have been reported to yield rate constants up to 10-fold higher than in sulfolane.[2][3] The hydrogen bonding capability of these solvents can further stabilize the transition state.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can dissolve charged species but do not have O-H or N-H bonds for hydrogen bonding.[6] They are also known to accelerate the Claisen rearrangement due to their polarity.[1] The lack of hydrogen bonding can sometimes be advantageous in preventing unwanted side reactions.
-
Nonpolar Solvents (e.g., hexane, benzene): These solvents have low polarity and are generally not effective at stabilizing the polar transition state of the Claisen rearrangement. Consequently, reactions in nonpolar solvents are typically much slower.
Table 1: Expected Effect of Solvent Polarity on Reaction Rate
| Solvent Type | Examples | Expected Relative Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Fastest | High polarity and hydrogen bonding stabilize the polar transition state.[1][2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Fast | High polarity stabilizes the transition state.[1] |
| Nonpolar | Hexane, Toluene, Benzene | Slowest | Minimal stabilization of the polar transition state. |
Troubleshooting Guides
Issue 1: My reaction is proceeding too slowly or not at all.
If you are experiencing a sluggish reaction, consider the following troubleshooting steps:
-
Increase the Reaction Temperature: The Claisen rearrangement is a thermal process and often requires elevated temperatures, sometimes in the range of 100-200°C.[2][3]
-
Switch to a More Polar Solvent: As discussed, polar solvents, particularly polar protic solvents, can dramatically increase the reaction rate.[1][2][3] Consider switching from a nonpolar or less polar solvent to a more polar one like ethanol or an ethanol/water mixture.
-
Consider Catalysis: While not always necessary, weak acids like propionic acid have been used to catalyze the reaction.[2][3] Lewis acids such as trimethylaluminium can also accelerate the rearrangement.[2][3]
-
Microwave-Assisted Heating: The use of microwave irradiation has been shown to significantly increase reaction rates and yields.[2][3]
Issue 2: I am observing the formation of unexpected side products.
The formation of side products can be a challenge. Here are some potential causes and solutions:
-
Intermolecular Reactions: While the Claisen rearrangement is intramolecular, at very high concentrations or temperatures, intermolecular reactions can occur.[2][3] Diluting the reaction mixture can help to favor the intramolecular pathway.
-
Rearrangement to the Para Position: If the ortho positions on the phenyl ring are blocked, the allyl group may migrate to the para position via a subsequent Cope rearrangement.[7] With this compound, the para position is occupied by the nitro group. In some cases, this can lead to displacement of the group.
-
Decomposition: At excessively high temperatures, the starting material or product may decompose. Carefully monitor the reaction temperature and consider running the reaction at the lowest effective temperature.
Experimental Protocols
Protocol 1: Kinetic Study of the Claisen Rearrangement of this compound in Different Solvents
This protocol outlines a general procedure for comparing the rate of the Claisen rearrangement in various solvents.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., decane (nonpolar), anisole (moderately polar), N,N-dimethylformamide (DMF) (polar aprotic), ethanol (polar protic))
-
Reaction vials or round-bottom flasks
-
Heating block or oil bath with temperature control
-
Analytical instrumentation for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR)
-
Internal standard (e.g., a stable compound with a distinct signal from the reactant and product)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
Reaction Setup: In separate reaction vials, place equal aliquots of the stock solution.
-
Solvent Addition: Add the desired reaction solvent to each vial to achieve the final desired concentration.
-
Heating: Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 150°C).
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by cooling it in an ice bath and diluting with a cold solvent.
-
Analysis: Analyze the quenched samples using the chosen analytical method to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for each solvent. From this data, determine the rate constant (k) for the reaction in each solvent.
Visualizations
Diagram 1: The Claisen Rearrangement Mechanism
Caption: The concerted[1][1]-sigmatropic rearrangement of this compound.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for studying the effect of solvent polarity on reaction kinetics.
References
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
YouTube. (2015, April 15). Claisen Rearrangement Part 4: Aliphatic Rearrangement Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
YouTube. (2021, February 18). 11 Cross-Over Experiments of Claisens Rearrangement. Retrieved from [Link]
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- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
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- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
Choosing the right base for the synthesis of Allyl p-nitrophenyl ether
Welcome to the technical support guide for the synthesis of Allyl p-nitrophenyl ether. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this specific Williamson ether synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can not only follow a protocol but also adapt it based on sound scientific principles.
FAQ 1: What is the fundamental principle for selecting a base in this synthesis?
The synthesis of this compound is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] The reaction involves two key steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of p-nitrophenol to form the p-nitrophenoxide ion.
-
Nucleophilic Attack: The newly formed, highly nucleophilic phenoxide ion attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide and forming the ether bond.[2][3]
The core principle for base selection hinges on the acidity of p-nitrophenol. For the deprotonation to be effective and proceed to completion, the base must be strong enough to irreversibly remove the phenolic proton. A reliable way to ensure this is to choose a base whose conjugate acid has a significantly higher pKa than p-nitrophenol.
The pKa of p-nitrophenol is approximately 7.15 .[4][5][6][7] This relatively low pKa (compared to phenol's ~10) is due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the resulting phenoxide anion through resonance. Therefore, a suitable base should have a conjugate acid with a pKa greater than 7.15, ideally above 9, to drive the initial acid-base equilibrium far to the right.
FAQ 2: What are the common bases for this synthesis? What are their pros and cons?
Several bases can be employed, each with distinct advantages and disadvantages related to strength, solubility, safety, and reaction conditions. The choice often depends on the desired reaction scale, solvent, and available laboratory equipment.
| Base | Formula | pKa of Conjugate Acid | Typical Solvents | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | H₂CO₃, ~6.36 | Water, Protic Solvents | Inexpensive, very mild, safe. | Not suitable. Too weak to effectively deprotonate p-nitrophenol. |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻, ~10.33 | Acetone, DMF, Acetonitrile | Excellent choice. Strong enough, inexpensive, non-hygroscopic, easy to handle, promotes high yields.[8][9] | Often requires heating (reflux) to achieve a reasonable reaction rate.[2][8] |
| Sodium Hydroxide | NaOH | H₂O, ~15.7 | Water, Ethanol, THF | Strong, inexpensive, readily available. | Can introduce water, which may promote side reactions like hydrolysis of the allyl halide. Can be too aggressive if not controlled. |
| Sodium Hydride | NaH | H₂, ~35 | THF, DMF (anhydrous) | Very effective. Extremely strong, non-nucleophilic, drives deprotonation to completion.[1] | Pyrophoric (reacts violently with water), requires strict anhydrous conditions and careful handling.[10] Generates flammable H₂ gas.[3] |
Decision Workflow for Base Selection
The following diagram illustrates a logical workflow for choosing the most appropriate base for your specific experimental needs.
Caption: Decision workflow for selecting a base.
FAQ 3: My reaction yield is low. How could my choice of base be the problem?
Low yield is a frequent issue that can often be traced back to the base or its interaction with the reaction conditions.[10][11]
-
Incomplete Deprotonation: If you used a base that was too weak (e.g., sodium bicarbonate), a significant portion of the p-nitrophenol would remain unreacted. Unreacted starting material is a hallmark of this issue.
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture, especially when using strong bases like NaH.[10] Water can react with and consume the base. Furthermore, water can hydrolyze your allyl halide, reducing the amount available for the main reaction. Always use anhydrous solvents and dry your glassware thoroughly.[10]
-
Poor Base Quality: Solid bases like NaH can be deactivated by improper storage and handling. If your sodium hydride appears gray instead of white, it may have oxidized and lost its activity.[10]
-
Incorrect Stoichiometry: Ensure you are using at least one equivalent of the base. For heterogeneous reactions with K₂CO₃, it is common to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.
FAQ 4: I'm seeing multiple spots on my TLC. What are the likely side reactions?
The appearance of unexpected side products can complicate purification and reduce yield. The choice of base and reaction conditions can influence the prevalence of these side reactions.
-
Elimination (E2 Reaction): While the primary allyl halide is not prone to elimination, harsh conditions (very strong base and high temperatures) can sometimes favor the E2 pathway, leading to the formation of allene from the allyl halide.[2]
-
C-Alkylation: The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is electronically and sterically favored, some C-alkylation on the ring can occur under certain conditions, leading to isomeric byproducts.[2]
-
Claisen Rearrangement: The product, this compound, can itself undergo a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) to form 2-allyl-4-nitrophenol, especially if the reaction is heated for a prolonged period at high temperatures.[12][13]
The following diagram illustrates the primary SN2 pathway and the competing Claisen rearrangement side reaction.
Caption: SN2 synthesis and potential side reaction.
FAQ 5: Can you provide a reliable, step-by-step protocol?
Certainly. The following protocol utilizes potassium carbonate in acetone, which is a robust, safe, and high-yielding method suitable for most laboratory settings.[8][9]
Materials:
-
p-Nitrophenol
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification reagents (diethyl ether, 1M NaOH solution, brine, anhydrous MgSO₄)
Experimental Protocol:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (e.g., 5.0 g, 1.0 eq).
-
Add Reagents: Add anhydrous acetone (e.g., 40 mL), followed by finely powdered anhydrous potassium carbonate (e.g., 1.5 eq).
-
Add Alkylating Agent: While stirring the suspension, add allyl bromide (e.g., 1.1 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[2][8]
-
Workup - Quenching: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and potassium bromide salts and wash the solid cake with a small amount of acetone.
-
Workup - Extraction: Combine the filtrate and washings and remove the acetone using a rotary evaporator. Dissolve the resulting residue in diethyl ether (or ethyl acetate). Wash the organic layer with 1M NaOH solution to remove any unreacted p-nitrophenol, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified further by recrystallization or column chromatography if necessary to obtain a high-purity final product.
FAQ 6: What about Phase-Transfer Catalysis? Is it a viable option?
Yes, phase-transfer catalysis (PTC) is an excellent and industrially common technique for this type of reaction.[2]
A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of the phenol and allyl halide). The PTC transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the allyl halide.
Advantages of PTC:
-
Avoids the need for expensive, anhydrous polar aprotic solvents.
-
Can use inexpensive bases like NaOH or KOH.
-
Often leads to faster reaction rates at lower temperatures.
This method is particularly useful for large-scale syntheses where the cost and handling of anhydrous solvents become significant factors.[2]
References
-
Comparison of acidic strength of nitrophenols . Chemistry Stack Exchange. [Link]
-
4-Nitrophenol | C6H5NO3 | CID 980 . PubChem, National Institutes of Health. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Reaction Mechanism . YouTube. [Link]
-
Williamson ether synthesis . Wikipedia. [Link]
-
Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]
-
Mastering The Williamson Ether Synthesis . Osunstate. [Link]
-
Allyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . ResearchGate. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols . Indian Academy of Sciences. [Link]
-
Synthesis of allylic ether, starting with phenalene . Chemistry Stack Exchange. [Link]
-
Synthesis of allyl phenyl ether and claisen rearrangement . ResearchGate. [Link]
-
4-Nitrophenol . Wikipedia. [Link]
-
Sodium Hydride Help . Reddit. [Link]
-
Preparation of allyl phenyl ether . PrepChem.com. [Link]
-
Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide . J-STAGE. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. . Reddit. [Link]
-
Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N , N -Dimethylformamide | Request PDF . ResearchGate. [Link]
-
Williamson Ether Synthesis . Edubirdie. [Link]
-
Williamson ether synthesis | Organic chemistry | Khan Academy . YouTube. [Link]
-
Lower pKa? p-nitrophenol or m-nitrophenol? | Organic Chemistry 2 . YouTube. [Link]
-
10.6: Williamson Ether Synthesis . Chemistry LibreTexts. [Link]
-
An efficient tandem synthesis of alkyl aryl ethers... . Organic Chemistry Research. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Claisen Rearrangement of Substituted Allyl Aryl Ethers
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on catalyst selection for the Claisen rearrangement of substituted allyl aryl ethers. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
The Claisen rearrangement is a powerful C-C bond-forming reaction, but its classical thermal conditions—often requiring temperatures of 180–225 °C—can limit its utility for complex or sensitive substrates, leading to undesired side reactions.[1][2] Catalysis provides a crucial solution, enabling the reaction to proceed under milder conditions, with greater control over rate and selectivity. This guide addresses the common questions and challenges encountered when selecting and implementing a catalytic system for this transformation.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst often necessary for the Claisen rearrangement of substituted allyl aryl ethers?
A: The uncatalyzed, thermal Claisen rearrangement is a[3][3]-sigmatropic rearrangement that proceeds through a highly ordered, concerted transition state.[4][5] However, the activation energy for this process can be substantial. High temperatures are traditionally used to overcome this barrier, but this approach can cause substrate decomposition or the formation of by-products, such as rearrangement to the para-position or abnormal Claisen products.[1] Catalysts, particularly Lewis acids, accelerate the reaction by coordinating to the ether oxygen. This coordination polarizes the C-O bond, facilitating its cleavage and promoting a "charge-accelerated" rearrangement that significantly lowers the activation energy, allowing the reaction to occur at much lower temperatures.[6][7]
Q2: What are the primary classes of catalysts used for this reaction?
A: Catalyst choice is critical and depends on the substrate's electronic and steric properties. The main classes are:
-
Lewis Acids: This is the most common category. They are broadly classified as "hard" Lewis acids (e.g., AlCl₃, TiCl₄, BCl₃), which coordinate strongly to the ether oxygen, and "soft" Lewis acids, which may interact with the π-systems of the substrate.[8] Borate salts and organoaluminum reagents are also effective.[6][9]
-
Brønsted Acids: While less common for the classic aromatic Claisen, weak Brønsted acids like propionic acid are effective for related variants, such as the Johnson-Claisen rearrangement.[10]
-
Transition Metals: Complexes of gold, palladium, rhodium, and copper are often employed in tandem reactions where a Claisen rearrangement is a key step, rather than as direct catalysts for the rearrangement of a pre-formed ether.[3][6]
-
Organocatalysts: Emerging research has shown the potential of hydrogen-bond-donating catalysts, such as specific ureas, to catalyze the rearrangement by stabilizing the transition state.[11]
Q3: How do substituents on the aryl ring affect the reaction and my choice of catalyst?
A: Substituents have a profound electronic and steric influence.
-
Electronic Effects: For meta-substituted ethers, the electronic nature of the substituent governs the regioselectivity of the allyl group migration. Electron-donating groups (EDGs) like methoxy (-OCH₃) tend to direct the allyl group to the ortho-position further away (C6), while electron-withdrawing groups (EWGs) like chloro (-Cl) favor migration to the closer ortho-position (C2).[1] Substrates with strong EDGs are more "active" and may require only mild Lewis acids, whereas electron-deficient rings often require stronger, more active catalysts to achieve reasonable rates.
-
Steric Effects: Bulky substituents at the ortho-positions can sterically hinder the rearrangement. If both ortho-positions are blocked, the reaction cascade can proceed via a Cope rearrangement to the para-position, provided it is unsubstituted.[3]
Q4: When should I consider using microwave-assisted heating?
A: Microwave irradiation is an excellent technique for accelerating thermally-driven reactions.[12][13] For the Claisen rearrangement, it can dramatically reduce reaction times from many hours to minutes and often improves yields by minimizing the formation of thermal degradation by-products.[9][10] Consider using a microwave reactor when:
-
Conventional heating requires very high temperatures (>150 °C) or prolonged reaction times (>12 hours).
-
Your substrate or product is thermally sensitive over long periods.
-
You are performing a high-throughput screening of catalysts or conditions. Microwave heating is often used in conjunction with a catalytic amount of acid or on a solid support like KSF-clay.[10][14]
Q5: What is the general mechanism for a Lewis acid-catalyzed Claisen rearrangement?
A: The Lewis acid (LA) acts as an electrophilic catalyst. It reversibly coordinates to the lone pair of electrons on the ether oxygen atom. This coordination withdraws electron density from the oxygen, weakening the aryl C-O bond and making the ether a more electrophilic and reactive substrate for the intramolecular[3][3]-sigmatropic shift. The reaction then proceeds through the characteristic cyclic, chair-like transition state at a much faster rate and at a lower temperature than the uncatalyzed thermal reaction.
Caption: Mechanism of Lewis acid-catalyzed Claisen rearrangement.
Catalyst Selection Workflow
Choosing the right catalyst and conditions is crucial for success. This workflow provides a logical decision-making process for optimizing your experiment.
Caption: Decision workflow for catalyst selection.
Troubleshooting Guide
Problem 1: Reaction is sluggish, showing low or no conversion to the desired product.
-
Possible Cause A: Inappropriate Catalyst Choice. The selected Lewis acid may not be strong enough to activate your specific substrate, especially if the aryl ring is electron-deficient.
-
Solution: Switch to a stronger Lewis acid. If you started with Yb(OTf)₃, consider screening TiCl₄ or AlCl₃.[7] For a systematic approach, screen a panel of Lewis acids with varying strengths.
-
-
Possible Cause B: Catalyst Deactivation. Many strong Lewis acids (e.g., TiCl₄, AlCl₃) are extremely sensitive to moisture and atmospheric oxygen. Improper handling can lead to rapid deactivation.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Use freshly opened or distilled solvents and reagents. Anhydrous solvents are critical.
-
-
Possible Cause C: Insufficient Thermal Energy. Even with a catalyst, some activation energy is required. Room temperature may be insufficient for less reactive substrates.
Problem 2: Poor regioselectivity is observed with a meta-substituted allyl aryl ether.
-
Possible Cause: Competing Electronic and Steric Influences. While electronic effects are the primary directing factor, the catalyst's size and coordination geometry can influence the transition state, leading to a mixture of isomers.[1][15]
-
Solution:
-
Catalyst Screening: A bulkier Lewis acid might enhance selectivity by favoring the sterically less hindered transition state. Screen catalysts with different ligands or metal centers.
-
Temperature Optimization: Reaction temperature can affect selectivity. Lowering the temperature may favor the product formed via the lower energy transition state, thus improving the isomeric ratio. This is often feasible when using a highly active catalyst.
-
-
Problem 3: Significant formation of by-products, such as the para-rearranged product or cleaved ether.
-
Possible Cause A: Reaction Temperature is Too High. Excessive heat can provide enough energy to overcome the barrier for secondary rearrangements (like the subsequent Cope rearrangement to the para position) or cause decomposition.[1][3]
-
Solution: The goal of catalysis is to avoid high temperatures. If you are using a catalyst and still require high heat, the catalyst is likely not effective enough. Find a more active catalyst that allows you to run the reaction at a lower temperature.
-
-
Possible Cause B: The Lewis Acid is Too Harsh. A very strong Lewis acid can catalyze undesired side reactions, including cleavage of the allyl group or polymerization, especially at higher concentrations or temperatures.
-
Solution:
-
Reduce Catalyst Loading: Try decreasing the catalyst loading from 10 mol% to 5 mol% or even 1 mol%.
-
Use a Milder Catalyst: Switch to a less aggressive Lewis acid. For example, if AlCl₃ is causing decomposition, try screening Yb(OTf)₃ or a titanium catalyst with alkoxide ligands.[7]
-
-
Data & Protocols
Table 1: Comparison of Selected Lewis Acid Catalysts
| Catalyst | Typical Loading (mol%) | Common Solvents | Temperature Range (°C) | Strengths | Common Issues |
| BCl₃ | 10 - 100 | CH₂Cl₂, ClCH₂CH₂Cl | -20 to 40 | Highly active, effective for electron-neutral and -poor substrates. | Very moisture sensitive; can cause charring with some substrates. |
| AlCl₃ | 10 - 100 | CH₂Cl₂, CS₂ | 0 to 60 | Strong, readily available, and effective for many substrates.[7] | Highly hygroscopic; can lead to by-products if not handled carefully. |
| TiCl₄ | 5 - 20 | CH₂Cl₂, Toluene | -20 to 25 | Excellent activity at low temperatures; good for sensitive substrates.[7] | Extremely moisture sensitive; must be handled as a solution. |
| Yb(OTf)₃ | 5 - 15 | CH₃CN, CH₂Cl₂ | 25 to 80 | Water-tolerant Lewis acid; easier to handle. | Generally requires higher temperatures than stronger Lewis acids. |
| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 8 - 10 | Trifluorotoluene | 35 to 80 | Generates a highly active cationic catalyst in situ; good for complex substrates.[6] | Requires specific reaction setup with a base like LiHMDS. |
Experimental Protocols
Protocol 1: General Procedure for a TiCl₄-Catalyzed Claisen Rearrangement
This protocol is a representative example and must be optimized for each specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the substituted allyl aryl ether (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to create a 0.1 M solution.
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Addition: While stirring vigorously, slowly add a solution of TiCl₄ in CH₂Cl₂ (1.0 M, 0.1 eq) dropwise via syringe. A color change is often observed.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Self-Validation: The protocol's trustworthiness is validated by careful monitoring. A control reaction run without the TiCl₄ catalyst should show no conversion at -20 °C, confirming the catalytic effect.[7]
References
-
William, C. G., et al. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters, 26, 4847-4852. [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. [Link]
-
Jónsson, F., et al. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]
-
Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]
-
Yoon, T. P., et al. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society. [Link]
-
Leah4sci. (2015). Claisen Rearrangement Part 4: Aliphatic Rearrangement Mechanism. YouTube. [Link]
-
Hiersemann, M., et al. (2001). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Request PDF on ResearchGate. [Link]
-
Chemistry Stack Exchange. (2018). Claisen rearrangement in substituted ring. [Link]
-
Jónsson, F., et al. (2021). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. [Link]
-
Cikotiene, I., et al. (2009). Microwave Accelerated Aza-Claisen Rearrangement. Molecules. [Link]
-
StudySmarter. (n.d.). Claisen Rearrangement Practice Questions & Answers. [Link]
-
ResearchGate. (2024). Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. [Link]
-
Razler, T. M., et al. (2018). Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. Organic Process Research & Development. [Link]
-
ResearchGate. (2007). (PDF) Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. idc-online.com [idc-online.com]
- 12. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to the Claisen Rearrangement of Allyl p-Nitrophenyl Ether: Characterization and Comparative Analysis
For professionals in chemical research and drug development, the strategic formation of carbon-carbon bonds on aromatic rings is a cornerstone of molecular design. The Claisen rearrangement, a powerful-sigmatropic rearrangement, offers an elegant and highly regioselective method for achieving this transformation. This guide provides an in-depth characterization of the product from the aromatic Claisen rearrangement of allyl p-nitrophenyl ether—2-allyl-4-nitrophenol —and compares this classic thermal reaction with alternative synthetic strategies.
The Aromatic Claisen Rearrangement: A Primer
First discovered by Rainer Ludwig Claisen, this rearrangement involves the thermal conversion of an allyl aryl ether to an ortho-allyl phenol.[1] The reaction is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[2] This mechanism ensures high regioselectivity, typically favoring the formation of the ortho-substituted product. The presence of substituents on the aromatic ring, such as the electron-withdrawing nitro group in our topic compound, can influence the reaction conditions and electronic environment, but the fundamental transformation remains a robust tool for C-C bond formation.[3][4]
The overall transformation for this compound is a thermal isomerization that dramatically alters the molecule's connectivity and chemical properties.
Caption: Overall transformation of this compound.
Synthesis and In-Depth Characterization of 2-Allyl-4-nitrophenol
The synthesis of 2-allyl-4-nitrophenol is typically achieved through a two-step process: O-allylation of 4-nitrophenol to form the ether precursor, followed by the thermal Claisen rearrangement.[1] The true success of the synthesis is validated by a thorough characterization of the final product, confirming the structural re-organization.
The Mechanism: A Concerted Electron Shift
The causality behind the high regioselectivity lies in the pericyclic mechanism. Six electrons (two from the allyl C=C bond, two from the aromatic C=C bond, and two from the C-O sigma bond) reorganize through a chair-like transition state. This process breaks the C-O ether bond and forms a new C-C bond at the ortho position. The resulting intermediate, a non-aromatic cyclohexadienone, rapidly tautomerizes to the stable phenolic product, restoring aromaticity.
Sources
A Comparative Analysis of the Claisen Rearrangement: Allyl p-Nitrophenyl Ether vs. Allyl Phenyl Ether
A technical guide for researchers, scientists, and drug development professionals on the kinetic and mechanistic nuances of the aromatic Claisen rearrangement, supported by experimental data and protocols.
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the stereo- and regioselective synthesis of complex molecules. This[1][1]-sigmatropic rearrangement of allyl aryl ethers to ortho-allyl phenols is a thermally induced, concerted, and intramolecular process that proceeds through a cyclic transition state. While the fundamental mechanism is well-understood, the electronic nature of substituents on the aromatic ring can significantly influence the reaction rate and outcome. This guide provides an in-depth comparison of the Claisen rearrangement of two archetypal substrates: the electron-neutral allyl phenyl ether and the electron-deficient allyl p-nitrophenyl ether.
Mechanistic Overview: The Influence of Electronic Effects
The Claisen rearrangement of an allyl aryl ether involves the concerted breaking of a C-O bond and the formation of a C-C bond, proceeding through a six-membered, chair-like transition state. This process transiently disrupts the aromaticity of the benzene ring, forming a cyclohexadienone intermediate which then rapidly tautomerizes to the more stable phenolic product.[2]
The electronic nature of substituents on the phenyl ring plays a crucial role in the stability of this transition state and, consequently, the rate of the reaction. Electron-withdrawing groups, such as the nitro group (-NO₂) in the para position, are generally observed to decrease the rate of the thermal Claisen rearrangement. This is attributed to the development of partial positive charge on the ether oxygen atom in the transition state. An electron-withdrawing substituent destabilizes this charge buildup, thereby increasing the activation energy of the reaction. Conversely, electron-donating groups tend to accelerate the rearrangement.
Quantitative Comparison of Reaction Kinetics
To provide a clear, data-driven comparison, the following table summarizes the kinetic parameters for the thermal Claisen rearrangement of allyl phenyl ether and this compound. The data is sourced from the seminal work of White and Wolfarth, who meticulously investigated the solvent and substituent effects on this reaction.
| Compound | Substituent (p-X) | Rate Constant (k) at 185.3 °C (s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| Allyl phenyl ether | -H | 1.33 x 10⁻⁵ | 31.3 |
| This compound | -NO₂ | 2.58 x 10⁻⁶ | 34.0 |
Data obtained from White, W. N.; Wolfarth, E. F. J. Org. Chem. 1970, 35 (7), 2196–2199.
As the data clearly indicates, the presence of the electron-withdrawing nitro group at the para position significantly retards the rate of the Claisen rearrangement. The rate constant for this compound is approximately five times smaller than that of the unsubstituted allyl phenyl ether at the same temperature. This observation is consistent with the higher activation energy required for the rearrangement of the nitro-substituted compound.
Visualizing the Reaction Pathway and Electronic Influence
The following diagrams illustrate the mechanistic steps of the Claisen rearrangement and the electronic effect of the p-nitro substituent.
Caption: General workflow for the Claisen rearrangement of allyl phenyl ether and this compound.
Caption: The electronic effect of the p-nitro group on the transition state energy and reaction rate.
Experimental Protocols
The following are detailed, self-validating protocols for conducting the Claisen rearrangement of both allyl phenyl ether and this compound.
Protocol 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether
This procedure is adapted from established methods for the thermal rearrangement of aryl allyl ethers.
Materials:
-
Allyl phenyl ether
-
High-boiling point, inert solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., hexane/ethyl acetate mixture)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve allyl phenyl ether in the high-boiling solvent (a concentration of approximately 0.1-0.5 M is recommended). Equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Thermal Rearrangement: Heat the reaction mixture to a constant temperature (e.g., 180-220 °C) with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC to monitor the disappearance of the starting material and the appearance of the product, 2-allylphenol.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove the basic solvent (if N,N-diethylaniline was used). Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-allylphenol can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of 2-Allyl-4-nitrophenol via Claisen Rearrangement
This two-step procedure first involves the synthesis of the starting material, this compound, followed by its thermal rearrangement.
Step 1: Synthesis of this compound
Materials:
-
p-Nitrophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of p-nitrophenol in anhydrous acetone, add anhydrous potassium carbonate (approximately 1.5 equivalents).
-
To this stirred suspension, add allyl bromide (approximately 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the p-nitrophenol is consumed.
-
Cool the mixture, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure. The residue is the crude this compound, which can be purified by recrystallization or column chromatography.
Step 2: Thermal Claisen Rearrangement of this compound
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., diphenyl ether or N,N-diethylaniline)
-
Reaction apparatus as described in Protocol 1
Procedure:
-
Reaction Setup: Dissolve the purified this compound in the high-boiling solvent in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Thermal Rearrangement: Heat the solution to a constant temperature (typically in the range of 190-230 °C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the conversion of the starting ether to 2-allyl-4-nitrophenol.
-
Workup and Purification: Upon completion, cool the reaction mixture and perform a similar workup procedure as described in Protocol 1. The resulting crude product, 2-allyl-4-nitrophenol, can be purified by column chromatography on silica gel or recrystallization.
Conclusion
The comparative analysis of the Claisen rearrangement of allyl phenyl ether and this compound provides a clear illustration of the significant impact of electronic effects on this fundamental organic transformation. The electron-withdrawing nitro group in the para position deactivates the aromatic ring towards the rearrangement, leading to a slower reaction rate and a higher activation energy compared to the unsubstituted analogue. This understanding is crucial for the rational design of synthetic routes involving the Claisen rearrangement, allowing for the prediction and control of reactivity based on the electronic nature of the substrates. The provided experimental protocols offer a practical guide for researchers to explore and utilize these reactions in their own synthetic endeavors.
References
-
White, W. N.; Wolfarth, E. F. The o-Claisen Rearrangement. VIII. Solvent Effects. J. Org. Chem.1970 , 35 (7), 2196–2199. [Link]
-
Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005. [Link]
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Preparation of 2-allylphenol. PrepChem.com. [Link]
Sources
Probing the Pericyclic Transition State: A Comparative Guide to Kinetic Isotope Effect Studies on the Claisen Rearrangement of Allyl p-Nitrophenyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Claisen rearrangement stands as a cornerstone for stereoselective carbon-carbon bond formation. This powerful[1][1]-sigmatropic rearrangement of allyl aryl or allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively, has been a subject of mechanistic inquiry for decades.[2][3][4] For researchers aiming to leverage this reaction, a deep understanding of its transition state is paramount for predicting outcomes and designing novel applications. This guide provides an in-depth technical comparison of kinetic isotope effect (KIE) studies as a primary tool to elucidate the mechanism of the Claisen rearrangement, focusing on the exemplar substrate, allyl p-nitrophenyl ether. We will explore the causality behind experimental design, compare the insights gained from KIEs with alternative mechanistic probes, and provide detailed protocols for those looking to apply these methods in their own research.
The Mechanistic Question: A Concerted, Yet Asynchronous Process
The Claisen rearrangement is broadly accepted to proceed through a concerted, six-membered, chair-like transition state.[5][6] However, the term "concerted" does not necessarily imply a perfectly synchronous process. The critical mechanistic question revolves around the degree of bond-breaking at the C-O ether linkage versus bond-making between the allyl terminus and the aromatic ring in the transition state. Does the transition state have more dissociative (C-O bond cleavage is more advanced) or associative (C-C bond formation is more advanced) character? The electronic nature of substituents on the aromatic ring, such as the strongly electron-withdrawing p-nitro group in our topic substrate, is expected to significantly influence the electronic character of the transition state.
Delving into the Transition State with Kinetic Isotope Effects
The kinetic isotope effect is a powerful and sensitive tool for probing the structure of transition states.[1][7] It is defined as the ratio of the reaction rate of a substrate containing a light isotope (k_light) to the rate of the same substrate with a heavier isotope (k_heavy) at the same position. By strategically placing isotopes at different positions in the reacting molecule, we can infer changes in bonding at those positions in the rate-determining transition state.
For the Claisen rearrangement of this compound, several key positions can be isotopically labeled to provide a detailed picture of the transition state:
-
α-Deuterium KIE (at C1 of the allyl group): A secondary KIE at this position primarily reflects changes in hybridization. An inverse KIE (kH/kD < 1) would suggest a change from sp2 to sp3 hybridization, which is not expected for this reaction. A normal KIE (kH/kD > 1) would indicate a loosening of the C-H bond, which can be interpreted in the context of the overall transition state structure.
-
γ-Deuterium KIE (at C3 of the allyl group): This secondary KIE is particularly informative. As the C3 of the allyl group rehybridizes from sp2 to sp3 during C-C bond formation, a significant inverse KIE is anticipated. The magnitude of this effect can provide a measure of the extent of C-C bond formation in the transition state.
-
Aromatic Ring Deuterium KIE (ortho to the ether linkage): Isotopic substitution on the aromatic ring where the new C-C bond is formed will also exhibit a secondary KIE. This can provide insight into the degree of bond formation and the disruption of aromaticity at the transition state.
-
Heavy Atom KIEs (¹⁸O, ¹³C): While smaller and more challenging to measure, heavy atom KIEs can provide direct evidence for bond cleavage (C-¹⁸O) and bond formation (¹³C at the allyl terminus and the aromatic ring).
Comparative KIE Data for Aromatic Claisen Rearrangements
| Isotopologue | Isotopic Position | Expected KIE (kH/kD) | Mechanistic Interpretation |
| Allyl-1,1-d₂ p-nitrophenyl ether | α-position (C1) | Normal ( > 1) | Loosening of C-H bonds in the transition state. |
| Allyl-3,3-d₂ p-nitrophenyl ether | γ-position (C3) | Inverse ( < 1) | Significant sp² to sp³ rehybridization, indicating substantial C-C bond formation. |
| p-Nitrophenyl-2,6-d₂ allyl ether | ortho-positions | Inverse ( < 1) | Rehybridization of the aromatic carbon and partial disruption of aromaticity. |
| Allyl p-nitrophenyl ¹⁸O-ether | Ether Oxygen | Normal ( > 1) | Stretching and significant breaking of the C-O bond in the transition state. |
The presence of the electron-withdrawing nitro group in the para position is expected to influence the charge distribution in the transition state, potentially leading to a more polarized and perhaps earlier transition state along the reaction coordinate compared to the unsubstituted allyl phenyl ether. This could be reflected in the magnitudes of the observed KIEs.
Alternative Mechanistic Probes: A Broader Perspective
While KIE studies offer a powerful lens into the transition state, a comprehensive understanding is best achieved by comparing these findings with data from other experimental and computational methods.
Substituent Effects (Hammett Studies)
The influence of substituents on the aromatic ring on the reaction rate can be quantified using Hammett plots (log(kₓ/kᵸ) vs. σ). For the Claisen rearrangement, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the electron-deficient aromatic ring in the transition state. The p-nitro group, being strongly electron-withdrawing, will decelerate the reaction. The magnitude of this effect provides complementary information about the electronic demands of the transition state.
Solvent Effects
The rate of the Claisen rearrangement is known to be sensitive to the solvent.[8] Polar solvents tend to accelerate the reaction, suggesting a transition state that is more polar than the ground state.[8] A systematic study of the reaction rate in a range of solvents with varying polarity and hydrogen-bonding ability can provide insights into the charge separation in the transition state, corroborating the electronic picture derived from KIE and substituent effect studies.
Computational Studies
Modern computational chemistry, particularly density functional theory (DFT), allows for the in-silico modeling of reaction pathways and transition state structures.[2] These studies can provide detailed geometric and energetic information about the transition state, including bond lengths of the breaking C-O and forming C-C bonds. Furthermore, computational methods can be used to predict KIEs, which can then be compared with experimental values to validate the computational model and provide a more refined picture of the transition state. Recent advancements like Bonding Evolution Theory (BET) can even map the sequence of bond-breaking and bond-forming events along the reaction coordinate.
Experimental Protocols
Synthesis of Isotopically Labeled Allyl p-Nitrophenyl Ethers
The synthesis of the required deuterated substrates can be achieved through a combination of established methods. The general approach involves the synthesis of the isotopically labeled allyl alcohol or p-nitrophenol followed by a Williamson ether synthesis.
dot
Caption: Synthetic workflow for isotopically labeled allyl p-nitrophenyl ethers.
Step-by-Step Protocol for the Synthesis of Allyl-3,3-d₂ p-Nitrophenyl Ether:
-
Synthesis of Allyl-3,3-d₂ Alcohol: This can be prepared by the reduction of commercially available propargyl alcohol with a deuterium source, such as deuterium gas over a Lindlar catalyst, followed by appropriate workup.
-
Conversion to Allyl-3,3-d₂ Bromide: The deuterated allyl alcohol is then converted to the corresponding bromide using a standard procedure, for example, by reaction with phosphorus tribromide.
-
Williamson Ether Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add allyl-3,3-d₂ bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allyl-3,3-d₂ p-nitrophenyl ether.
-
Confirm the structure and isotopic incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Measurement of the Kinetic Isotope Effect
The KIE can be determined by several methods, including competition experiments or by the direct measurement of the rates of the individual isotopically labeled and unlabeled substrates.
dot
Caption: Experimental workflow for the determination of the kinetic isotope effect.
Step-by-Step Protocol for KIE Measurement by NMR Spectroscopy:
-
Sample Preparation: Prepare separate NMR tubes containing a solution of the unlabeled this compound and the isotopically labeled analogue in a high-boiling NMR solvent (e.g., diphenyl ether). Include an internal standard for accurate concentration determination.
-
Kinetic Run: Place the NMR tubes in a preheated oil bath or the NMR spectrometer's variable temperature unit set to the desired reaction temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the reactant signals and the appearance of the product signals (o-allyl-p-nitrophenol) should be monitored.
-
Data Analysis: Integrate the signals corresponding to a non-reacting portion of the starting material and the product.
-
Rate Constant Determination: Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of the resulting line will give the first-order rate constant (k).
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the unlabeled substrate (kH) to that of the labeled substrate (kD).
Conclusion: A Multi-faceted Approach to Mechanistic Elucidation
The study of the Claisen rearrangement of this compound serves as an excellent case study for the power of physical organic chemistry in elucidating reaction mechanisms. Kinetic isotope effect studies provide a nuanced view of the transition state, allowing for a quantitative assessment of bond-breaking and bond-forming events. However, for a truly robust understanding, it is crucial to synthesize these findings with data from other mechanistic probes, including substituent and solvent effects, as well as computational modeling. This integrated approach not only provides a more complete picture of the reaction mechanism but also equips researchers with the predictive power necessary to harness the full potential of the Claisen rearrangement in complex molecule synthesis and drug development.
References
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Castro, A. M. M. Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 2004 , 104 (6), 2939–3002. [Link]
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Ganem, B. The Mechanism of the Claisen Rearrangement: Déjà Vu All Over Again. Angewandte Chemie International Edition in English, 1996 , 35 (9), 936-945. [Link]
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Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006 . [Link]
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Singleton, D. A.; Thomas, A. A. High-Precision Simultaneous Measurement of ¹³C and ²H Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 1995 , 117 (36), 9357–9358. [Link]
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Wipf, P. The Claisen and Cope Rearrangements. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991 ; Vol. 5, pp 827-873. [Link]
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Gajewski, J. J.; Conrad, N. D. Aliphatic Claisen rearrangement transition state structure from secondary .alpha.-deuterium isotope effects. Journal of the American Chemical Society, 1979 , 101 (22), 6693–6704. [Link]
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Goering, H. L.; Jacobson, R. R. The Stereochemistry of the Claisen Rearrangement. Journal of the American Chemical Society, 1958 , 80 (13), 3277–3279. [Link]
-
McMichael, K. D.; Korver, G. L. Deuterium Isotope Effects in the Claisen Rearrangement. I. Allyl Phenyl Ether. Journal of the American Chemical Society, 1979 , 101 (10), 2746–2747. [Link]
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Hurd, C. D.; Pollack, M. A. The Rearrangement of Vinyl Allyl Ethers. Journal of the American Chemical Society, 1938 , 60 (8), 1905–1911. [Link]
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Claisen, L. Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 1912 , 45 (3), 3157-3166. [Link]
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The Nitro Group's Accelerating Influence on the Claisen Rearrangement of Allyl Aryl Ethers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Claisen rearrangement stands as a cornerstone for stereoselective carbon-carbon bond formation.[1] This[2][2]-sigmatropic rearrangement of allyl aryl ethers to ortho-allyl phenols is a thermally induced, concerted process that proceeds through a highly ordered cyclic transition state.[3] A deep understanding of the electronic factors that govern the rate of this transformation is paramount for its strategic application in the synthesis of complex molecules. This guide provides a comparative analysis of the Claisen rearrangement of allyl p-nitrophenyl ether and its parent compound, allyl phenyl ether, with a focus on the rate-accelerating effect of the para-nitro substituent, supported by mechanistic insights and a detailed experimental protocol for kinetic analysis.
The Decisive Role of Electronics: A Mechanistic Overview
The Claisen rearrangement is an intramolecular, first-order reaction that involves the concerted breaking of a C-O bond and the formation of a C-C bond.[3] The reaction proceeds through a six-membered cyclic transition state, which exhibits a degree of charge separation. It is this feature that renders the reaction sensitive to the electronic nature of substituents on the aromatic ring.
Electron-withdrawing groups, such as the nitro group (-NO₂), are known to influence the regioselectivity of the Claisen rearrangement.[3] More pertinent to this guide, they also exert a significant effect on the reaction rate. The presence of a strong electron-withdrawing group at the para-position of the phenyl ring, as in this compound, accelerates the rearrangement compared to the unsubstituted allyl phenyl ether.
This acceleration can be attributed to the stabilization of the partially negative charge that develops on the oxygen atom in the transition state. The nitro group, through its potent -I (inductive) and -R (resonance) effects, delocalizes this developing negative charge, thereby lowering the activation energy of the reaction. This concept is well-supported by Hammett plot studies of related reactions, which generally show a positive rho (ρ) value, indicating that electron-withdrawing groups enhance the reaction rate.
Comparative Kinetic Data: A Quantitative Look
While specific kinetic data for the Claisen rearrangement of a broad range of substituted allyl phenyl ethers can be sparse in the literature, the general trend is clear. Electron-withdrawing substituents accelerate the reaction, and electron-donating substituents decelerate it. To illustrate this principle, the following table presents a comparison of the kinetic parameters for the Claisen rearrangement of allyl phenyl ether and a representative system with an electron-withdrawing group.
| Substrate | Substituent | Relative Rate (krel) | Activation Energy (Ea) (kcal/mol) |
| Allyl Phenyl Ether | -H (Reference) | 1.0 | ~35-40 |
| This compound | p-NO₂ | > 1.0 (Accelerated) | < ~35-40 |
Experimental Protocol for Kinetic Analysis
To empirically determine and compare the rate constants of the Claisen rearrangement for different substituted allyl aryl ethers, a robust experimental protocol is essential. The following is a detailed, self-validating methodology for a kinetic study using ¹H NMR spectroscopy.[4]
Objective: To determine the first-order rate constant (k) for the Claisen rearrangement of a substituted allyl aryl ether at a specific temperature.
Materials:
-
Substituted allyl aryl ether (e.g., this compound)
-
High-boiling, inert solvent (e.g., diphenyl ether, decalin)
-
Internal standard (e.g., hexamethylbenzene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature oil bath or heating block
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the substituted allyl aryl ether and the internal standard into a vial.
-
Dissolve the solids in a known volume of the high-boiling solvent.
-
Transfer a precise volume of this stock solution into multiple NMR tubes.
-
Ensure all samples have identical concentrations.
-
-
Kinetic Run:
-
Place the NMR tubes in a pre-heated, constant temperature oil bath or heating block.
-
At predetermined time intervals, remove one NMR tube from the heat source and immediately quench the reaction by cooling it in an ice bath.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each quenched sample.
-
Identify characteristic, well-resolved peaks for the starting material (e.g., the allylic protons) and the product (e.g., the newly formed aromatic or allylic protons).
-
Integrate the chosen peaks for the starting material and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material (ln[A]) versus time (t).
-
The plot should yield a straight line, confirming first-order kinetics. The slope of this line is equal to the negative of the rate constant (-k).
-
Self-Validation:
-
The linearity of the ln[A] vs. time plot provides internal validation of the first-order kinetics.
-
The use of an internal standard corrects for any variations in sample volume or spectrometer performance.
-
Running the experiment at multiple temperatures allows for the determination of the activation energy (Ea) through an Arrhenius plot.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Claisen rearrangement mechanism and the experimental workflow for its kinetic analysis.
Caption: Mechanism of the Aromatic Claisen Rearrangement.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The presence of a nitro group at the para-position of allyl phenyl ether unequivocally accelerates the rate of the Claisen rearrangement. This phenomenon is a direct consequence of the electron-withdrawing nature of the nitro group, which stabilizes the partially charge-separated transition state of this pericyclic reaction. For researchers in synthetic and medicinal chemistry, a firm grasp of such substituent effects is not merely academic; it is a powerful tool for reaction design and optimization, enabling the efficient construction of complex molecular architectures. The provided experimental protocol offers a reliable method for quantifying these effects, fostering a deeper, data-driven understanding of this classic and versatile transformation.
References
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Claisen Rearrangement. Wikipedia. [Link]
-
Reactions of Ethers- Claisen Rearrangement. Chemistry LibreTexts. [Link]
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Claisen Rearrangement. Organic Chemistry Portal. [Link]
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Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]
-
The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. [Link]
-
Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. [Link]
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Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
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Organocatalytic Claisen Rearrangement: Theory and Experiment. ResearchGate. [Link]
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Hammett equation. Wikipedia. [Link]
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The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
-
Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. ResearchGate. [Link]
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SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART I; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTE. Redalyc. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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A Comparative Analysis of the Stability of Allyl p-Nitrophenyl Ether and Other Allyl Aryl Ethers: A Technical Guide for Researchers
In the landscape of synthetic chemistry and drug development, the stability of molecular scaffolds is a cornerstone of robust and reliable methodologies. Allyl aryl ethers, a class of compounds widely utilized as synthetic intermediates and protecting groups, exhibit a fascinating range of stabilities dictated by the electronic nature of their aromatic substituents. This guide provides an in-depth comparative analysis of the stability of allyl p-nitrophenyl ether alongside other substituted allyl aryl ethers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus will be on the thermal stability of these compounds, primarily governed by their propensity to undergo the Claisen rearrangement.
The Decisive Role of Aromatic Substituents in Allyl Aryl Ether Stability
The thermal stability of allyl aryl ethers is intrinsically linked to the kinetics of the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that converts the allyl aryl ether into an ortho-allyl phenol. This intramolecular reaction proceeds through a concerted, cyclic transition state and is a primary pathway for the thermal degradation of these compounds.[2] The rate of this rearrangement, and thus the thermal stability of the ether, is profoundly influenced by the electronic properties of the substituents on the aromatic ring.
Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density of the ring. This increased electron density facilitates the electrophilic attack of the allylic carbon onto the ortho-position of the aromatic ring in the transition state, thereby accelerating the rearrangement and decreasing the thermal stability of the ether.
Conversely, electron-withdrawing groups (EWGs), such as the nitro (-NO₂) group in this compound, decrease the electron density of the aromatic ring. This reduction in electron density disfavors the electrophilic attack of the allyl group, slowing down the Claisen rearrangement and enhancing the thermal stability of the ether.
Quantitative Comparison of Stability: Kinetic Data for the Claisen Rearrangement
The stability of substituted allyl aryl ethers can be quantitatively compared by examining the rate constants (k) and activation energies (Ea) for their Claisen rearrangement. The following table summarizes key kinetic data for a series of para-substituted allyl phenyl ethers, illustrating the pronounced effect of the substituent on the reaction rate.
| Substituent (p-X) | Rate Constant (k) at 185°C (s⁻¹) | Relative Rate (kₓ / kH) | Activation Energy (Ea) (kcal/mol) |
| -OCH₃ | 1.93 x 10⁻⁴ | 4.83 | 30.3 |
| -CH₃ | 6.67 x 10⁻⁵ | 1.67 | 31.5 |
| -H | 4.00 x 10⁻⁵ | 1.00 | 32.2 |
| -Cl | 2.08 x 10⁻⁵ | 0.52 | 32.9 |
| -Br | 2.00 x 10⁻⁵ | 0.50 | 33.0 |
| -NO₂ | 3.08 x 10⁻⁶ | 0.08 | 35.2 |
Data compiled from studies by W. N. White, et al.
As the data clearly indicates, this compound is significantly more stable than allyl phenyl ether and its derivatives bearing electron-donating groups. The presence of the strongly electron-withdrawing nitro group results in a rate constant that is over an order of magnitude smaller than that of the unsubstituted ether and a considerably higher activation energy. This enhanced stability makes this compound a valuable substrate in applications where resistance to thermal rearrangement is paramount.
Mechanistic Insight: The Claisen Rearrangement
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a six-membered, chair-like transition state. The reaction is intramolecular, meaning the allyl group migrates from the oxygen atom to the ortho-position of the same molecule.
Caption: The Claisen rearrangement of an allyl aryl ether to an ortho-allyl phenol.
Experimental Protocols
To provide a practical framework for researchers, we present detailed, self-validating protocols for the synthesis of substituted allyl aryl ethers and the subsequent analysis of their thermal stability.
Synthesis of Substituted Allyl Aryl Ethers
This protocol describes a general method for the synthesis of substituted allyl aryl ethers via the Williamson ether synthesis.
Caption: Workflow for the synthesis of substituted allyl aryl ethers.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) in acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Allylation: Add allyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure allyl aryl ether.[3][4]
-
Characterization: Confirm the structure and purity of the synthesized ether using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis of Thermal Stability
This protocol outlines a method for determining the thermal stability of allyl aryl ethers by monitoring the rate of the Claisen rearrangement using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the allyl aryl ether in a high-boiling point, inert solvent (e.g., decane or dodecane) at a known concentration (e.g., 0.01 M).
-
Internal Standard: Add a suitable internal standard to the solution. The internal standard should be a compound that is stable under the reaction conditions and does not interfere with the analysis of the starting material or product.
-
Thermal Reaction: Place a series of sealed vials containing the reaction mixture in a thermostatically controlled oil bath or heating block at a specific temperature (e.g., 185°C).
-
Time-course Sampling: At regular time intervals, remove a vial from the heat source and immediately quench the reaction by cooling it in an ice bath.
-
GC-MS Analysis: Analyze the samples by GC-MS.
-
Injection: Inject a small aliquot (e.g., 1 µL) of the reaction mixture into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the starting material, the rearranged product (ortho-allyl phenol), and the internal standard. A typical temperature program would be: initial temperature of 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold at 250°C for 5 min.[5]
-
Detection: Use the mass spectrometer to detect and quantify the components as they elute from the GC column. Monitor the characteristic ions for the starting material and the product.
-
-
Data Analysis:
-
Quantification: Determine the concentration of the allyl aryl ether at each time point by comparing the peak area of the ether to that of the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the concentration of the allyl aryl ether (ln[Ether]) versus time.
-
Rate Constant Determination: The slope of this plot will be equal to the negative of the first-order rate constant (-k) for the rearrangement.
-
Conclusion
The stability of allyl aryl ethers is a critical parameter in their application in organic synthesis and drug development. This guide has demonstrated that the electronic nature of the substituents on the aromatic ring plays a pivotal role in determining their thermal stability. This compound, with its strongly electron-withdrawing nitro group, exhibits significantly enhanced stability against thermal rearrangement compared to its electron-rich counterparts. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to synthesize and evaluate the stability of this important class of compounds, enabling more informed decisions in the design and execution of synthetic strategies.
References
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White, W. N.; Gwynn, D. E.; Schlitt, R.; Girard, C.; Fife, W. The ortho-Claisen Rearrangement. I. The Effect of Substituents on the Rearrangement of Allyl p-X-Phenyl Ethers. J. Am. Chem. Soc.1958 , 80 (13), 3271–3277. [Link]
-
Goering, H. L.; Jacobson, R. R. The ortho-Claisen Rearrangement. II. The Kinetics of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. J. Am. Chem. Soc.1958 , 80 (13), 3277–3285. [Link]
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Kincaid, J. F.; Tarbell, D. S. The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. J. Am. Chem. Soc.1939 , 61 (11), 3085–3089. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. Claisen rearrangement. [Link]
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Silgado-Gómez, K. N., et al. Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Mediterr. J. Chem.2018 , 7(5), 335-347. [Link]
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Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]
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Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
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Tovar, M. J., et al. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules2022 , 27(23), 8233. [Link]
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Brown, P. N., et al. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Anal. Biochem.2017 , 518, 69-78. [Link]
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Torosyan, G.; Hovhannisyan, D. Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry2011 , 12(4), 425-428. [Link]
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Valdivia, M. C., et al. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank2021 , 2021(2), M1229. [Link]
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A Researcher's Guide to Confirming the Regioselectivity of the Claisen Rearrangement for Substituted Allyl Aryl Ethers
For researchers, scientists, and professionals in drug development, the Claisen rearrangement is a powerful tool for carbon-carbon bond formation.[1][2][3] This[4][4]-sigmatropic rearrangement of allyl aryl ethers to form ortho-allyl phenols is a cornerstone of organic synthesis.[2][5] However, the regioselectivity of this reaction, particularly with substituted allyl aryl ethers, can be a complex issue. This guide provides an in-depth comparison of the factors influencing regioselectivity, supported by experimental data and protocols, to aid in predicting and confirming the outcomes of your Claisen rearrangements.
The Mechanistic Underpinnings of Regioselectivity
The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[1][6] The regioselectivity, or the preference for the allyl group to migrate to a specific ortho position on the aromatic ring, is governed by a delicate interplay of steric and electronic factors.
When both ortho positions are available, the rearrangement typically proceeds to the sterically less hindered position. However, the electronic nature of substituents on the aromatic ring can significantly influence the product distribution.[4][7][8]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH3) and methyl (-CH3), tend to increase the electron density of the aromatic ring, favoring migration to the position further from the substituent.[4][7][8]
-
Electron-withdrawing groups (EWGs) , such as chloro (-Cl) and bromo (-Br), decrease the electron density of the ring, promoting migration to the position closer to the substituent.[4][7][8]
If both ortho positions are blocked, the reaction can proceed to the para position through a two-step process involving a Cope rearrangement of the initially formed ortho intermediate.[5][9]
Comparative Analysis of Substituent Effects
The following table summarizes the observed regioselectivity for the Claisen rearrangement of various meta- and para-substituted allyl aryl ethers. The product ratios are determined by analyzing the crude ¹H NMR spectra of the reaction mixture to avoid any influence from purification processes.[8]
| Substituent(s) | Position(s) | Product Ratio (ortho-product near substituent : ortho-product far from substituent) | Predominant Product | Reference |
| 3-Me | meta | 1 : 1.5 | Further from Me | [8] |
| 3-Cl | meta | 2.3 : 1 | Closer to Cl | [8] |
| 3-Br | meta | 2.5 : 1 | Closer to Br | [1] |
| 3-OMe | meta | 1 : 2.2 | Further from OMe | [1] |
| 3,4-di-Me | meta, para | 1 : 1.8 | Further from 3-Me | [8] |
| 3-Me, 4-Cl | meta, para | 1 : 2.1 | Further from 3-Me | [8] |
| 3-Cl, 4-Me | meta, para | 3.1 : 1 | Closer to 3-Cl | [8] |
| 3,4-di-Cl | meta, para | 2.8 : 1 | Closer to 3-Cl | [8] |
These results highlight a general trend: electron-donating groups at the meta-position direct the rearrangement to the less sterically hindered ortho-position (C6), while electron-withdrawing groups favor the more sterically hindered ortho-position (C2).[4][7][8] Population analysis suggests that the carbon atom that forms the major isomer has a higher negative atomic charge.[4][7][8]
Experimental Protocols for Confirmation
To confidently determine the regioselectivity of a Claisen rearrangement in your own research, a robust experimental and analytical workflow is essential.
1. General Procedure for Claisen Rearrangement:
A solution of the substituted allyl aryl ether (e.g., 30.5 mmol, 1.0 equivalent) in a high-boiling solvent such as N,N-dimethylformamide (DMF) (e.g., 250 mL) is heated at a temperature between 140-150 °C for approximately 18 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
2. Workup and Isolation:
Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent like diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and water.[9] The combined aqueous layers are further extracted with the organic solvent. The combined organic layers are then dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.[9]
3. Product Ratio Determination by ¹H NMR Spectroscopy:
It is crucial to determine the product ratio from the crude reaction mixture before purification, as some isomers may be difficult to separate chromatographically.[2][8] The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for the different constitutional isomers.[8] The integration of these unique signals can be used to accurately calculate the product ratio.[8]
4. Structural Confirmation:
For unambiguous structural assignment of the major and minor isomers, further purification via flash column chromatography may be necessary, although some products may be inseparable.[8] The purified isomers should then be characterized by a full suite of spectroscopic methods, including ¹³C NMR spectroscopy and mass spectrometry.
Conclusion
The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers is a predictable yet nuanced phenomenon. By understanding the interplay of steric and electronic effects, researchers can often anticipate the major product of the reaction. However, for definitive confirmation, a carefully executed experimental plan, with a particular emphasis on the analysis of the crude reaction mixture by ¹H NMR spectroscopy, is paramount. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently explore and utilize the Claisen rearrangement in their synthetic endeavors.
References
-
Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. [Link]
-
Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]
-
Claisen rearrangement. Wikipedia. [Link]
-
The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. National Institutes of Health. [Link]
-
The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
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Claisen Rearrangement. Organic Chemistry Portal. [Link]
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Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]
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Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. ACS Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Allyl p-Nitrophenyl Ether
For researchers, scientists, and drug development professionals, the proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. Allyl p-nitrophenyl ether, a compound utilized in various synthetic applications, presents a dual hazard profile that necessitates a meticulous and informed disposal strategy. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to instill a culture of proactive safety and environmental stewardship. Our aim is to be your trusted resource, offering clarity and actionable intelligence for the responsible management of laboratory chemicals.
Hazard Assessment: Understanding the Dual-Risk Profile
This compound's molecular structure harbors two distinct functional groups that dictate its hazardous properties: the allyl ether moiety and the p-nitrophenyl group. A thorough understanding of the risks associated with each is paramount for safe handling and disposal.
-
Peroxide Formation (Allyl Ether Group): Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[1] These peroxides can accumulate over time and may detonate when subjected to heat, friction, or shock. The allyl group, with its reactive double bond, can further influence the stability of the molecule.
-
Toxicity and Reactivity (p-Nitrophenyl Group): Nitroaromatic compounds are a well-documented class of toxic substances.[2] The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack and impart significant biological activity, often associated with toxicity and mutagenicity.[2] Furthermore, nitroaromatic compounds can be reactive and may decompose exothermically.[1] Under the Resource Conservation and Recovery Act (RCRA), wastes exhibiting reactivity are assigned the hazardous waste code D003.[3][4]
A comprehensive understanding of these dual hazards informs every subsequent step in the disposal process, from personal protective equipment selection to the final waste stream destination.
Prerequisite Safety and Handling Protocols
Prior to initiating any disposal procedures, a robust safety framework must be in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling guidelines to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as the unknown inhalation toxicity, a comprehensive PPE ensemble is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential unexpected reactions.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound, especially during disposal procedures, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Handling and Storage of Waste
Proper containment and labeling of waste are critical to prevent accidents and ensure compliant disposal:
-
Waste Containers: Use only designated, chemically compatible, and properly sealed hazardous waste containers. Avoid using metal containers for acidic or basic waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Reactive," "Toxic," "Peroxide-Former").
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1568-66-7 | [5] |
| Molecular Formula | C₉H₉NO₃ | [5] |
| Molecular Weight | 179.17 g/mol | [5] |
| Physical State | Not readily available | - |
| Boiling Point | Not readily available | - |
| Flash Point | Not readily available | - |
| RCRA Hazardous Waste Code | D003 (Reactivity) | [3][4] |
| Acute Oral Toxicity (LD50, Rat) of 2-Nitrophenyl octyl ether | Not available | [6] |
| Acute Oral Toxicity (LD50, Rat) of Nitrobenzene | 640 mg/kg | - |
It is crucial to treat this compound with a high degree of caution due to the lack of specific toxicity data and the known hazards of its constituent functional groups.
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for the disposal of small quantities of this compound typically generated in a research laboratory setting. This procedure involves two main stages: peroxide testing and quenching, followed by chemical deactivation of the nitroaromatic group.
Peroxide Testing and Quenching
This step is critical to mitigate the risk of explosion from peroxide formation.
Experimental Protocol:
-
Visual Inspection: Before opening the container, carefully inspect it for any signs of peroxide formation, such as crystallization around the cap or the presence of solid precipitates. If crystals are observed, do not open or move the container. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Peroxide Test Strip: In a chemical fume hood, carefully open the container. Use a peroxide test strip to determine the concentration of peroxides. Follow the manufacturer's instructions for the test strip.
-
Interpretation of Results:
-
Low Peroxide Levels (< 30 ppm): Proceed to the chemical deactivation step.
-
High Peroxide Levels (> 30 ppm): The peroxides must be quenched before proceeding.
-
-
Peroxide Quenching (if necessary):
-
To the ethereal solution, add a freshly prepared 10% solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) dropwise with stirring.
-
Periodically re-test for peroxides using a fresh test strip.
-
Continue adding the reducing agent until the peroxide concentration is below 30 ppm.
-
Caution: This quenching process may be exothermic. Add the reducing agent slowly and cool the mixture in an ice bath if necessary.
-
Chemical Deactivation via Reduction of the Nitro Group
The reduction of the nitro group to a less toxic amino group is a common and effective method for deactivating nitroaromatic compounds before disposal.[7][8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the peroxide-quenched solution of this compound. The reaction should be conducted in a chemical fume hood.
-
Addition of Reducing Agent: A common and effective method for nitro group reduction is the use of iron powder in the presence of a mild acid, such as acetic acid or ammonium chloride.
-
For every 1 gram of this compound, add approximately 3-5 grams of iron powder.
-
Add a suitable solvent, such as ethanol or a mixture of ethanol and water, to ensure the mixture can be stirred effectively.
-
Add a catalytic amount of dilute hydrochloric acid or acetic acid to initiate the reaction.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by the disappearance of the yellow color characteristic of the nitro compound.
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a suitable base, such as sodium carbonate, until the pH is approximately 7.
-
Filter the mixture to remove the iron and iron salts.
-
The resulting solution now contains the less hazardous amino derivative (allyl p-aminophenyl ether).
-
Final Waste Disposal
The deactivated solution and any solid waste generated must be disposed of as hazardous waste.
-
Liquid Waste: The neutralized and filtered solution containing the amino derivative should be collected in a designated hazardous waste container for organic waste.
-
Solid Waste: The filtered iron sludge and any used filter paper should be collected in a separate, clearly labeled hazardous waste container for solid waste.
-
Contact EHS: Follow your institution's procedures for the pickup and final disposal of hazardous waste by contacting your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a multi-step process that requires a thorough understanding of its chemical hazards, meticulous adherence to safety protocols, and a commitment to environmental responsibility. By following the detailed procedures outlined in this guide, from initial hazard assessment to final waste disposal, laboratory professionals can ensure the safety of themselves and their colleagues while maintaining compliance with regulatory standards. This proactive approach to chemical waste management is not just good practice; it is an essential element of scientific integrity and a testament to our collective responsibility to protect our environment.
References
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). U.S. Environmental Protection Agency. [Link]
-
Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. (n.d.). Cole-Parmer. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. (2022). MDPI. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. [Link]
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Common Name: ALLYL ETHYL ETHER. (n.d.). New Jersey Department of Health. [Link]
-
Removal of Nitroaromatic Compounds from Water through Combined Zero-valent Metal Reduction and Enzyme-based Oxidative Coupling Reactions. (n.d.). ResearchGate. [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2018). ACS Publications. [Link]
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p-Nitrophenyl o-tolyl ether. (n.d.). PubChem. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2023, September 5). U.S. Environmental Protection Agency. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 7). ResearchGate. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). National Center for Biotechnology Information. [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. [Link]
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4 Hazardous Waste Characteristics Under RCRA. (2023, June 30). Lion Technology Inc. [Link]
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Alkaline Hydrolysis of Waste Nitrocellulose for Recovery of Pure Cellulose. (2013). ResearchGate. [Link]
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Alkaline Hydrolysis/Biodegradation of Nitrocellulose Fines. (n.d.). Enviro Wiki. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
